molecular formula C18H33FeO21 B1195761 Ferric gluconate CAS No. 38658-53-6

Ferric gluconate

Cat. No.: B1195761
CAS No.: 38658-53-6
M. Wt: 641.3 g/mol
InChI Key: CZNVSLGYWMSMKE-OPDGVEILSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric gluconate is an iron complex where iron is in the +3 oxidation state (ferric iron) chelated by gluconate ligands. In research settings, this complex serves as a soluble and bioavailable source of iron for in vitro studies. Its mechanism of action involves the delivery of ferric iron, which is essential for fundamental biological processes including oxygen transport in model systems, electron transfer within enzymatic reactions, and DNA synthesis. Researchers utilize this compound to study iron metabolism, cellular iron uptake, and the role of iron in cell proliferation and differentiation. It is particularly valuable in cell culture for replenishing iron stores and supporting the health of various cell lines. The stable, macromolecular nature of the complex makes it a suitable subject for studies in pharmacology and bioinorganic chemistry, investigating the kinetics and distribution of iron delivery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Source Note: The information regarding the chemical nature and pharmaceutical use of sodium this compound complex, a related entity, was adapted from drug labeling and professional resources . This content has been repurposed to describe the research reagent this compound for non-clinical, in-vitro research applications.

Properties

CAS No.

38658-53-6

Molecular Formula

C18H33FeO21

Molecular Weight

641.3 g/mol

IUPAC Name

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1

InChI Key

CZNVSLGYWMSMKE-OPDGVEILSA-K

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+3]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3]

Other CAS No.

38658-53-6

Synonyms

ferric gluconate
ferric gluconate anhydrous
ferric gluconate trihydrate
ferric gluconate, sodium salt
Ferrlecit
Ferrlecit 100
sodium ferrigluconate
sodium iron(III)gluconate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ferric Gluconate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ferric gluconate, a widely utilized iron supplement in research and pharmaceutical development. This document details its structural and chemical characteristics, stability, and solubility, supported by established experimental methodologies. Furthermore, it elucidates the key cellular uptake pathways of iron from this compound complexes, visualized through detailed diagrams.

Physicochemical Properties

This compound is an iron(III) salt of gluconic acid. In pharmaceutical preparations, it is often formulated as a stable macromolecular complex, sodium this compound complex in sucrose, to ensure stability and control the release of iron.[1][2] The core of this complex consists of a polynuclear iron(III)-oxyhydroxide core, which is chelated by gluconate and stabilized by a carbohydrate shell.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its complex form, sodium this compound.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₁₈H₃₃FeO₂₁ (this compound)[PubChem]
[NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n≈₂₀₀ (Sodium this compound Complex)[1][2]
Molecular Weight 641.3 g/mol (this compound)[PubChem]
289,000 - 440,000 Da (Sodium this compound Complex)[1]
Appearance Brown-black solid powder[3]
Iron Content Approx. 11.5% (in Ferrous Gluconate)
pH (of solution) 7.7 - 9.7 (Sodium this compound Complex in Sucrose Injection)[1]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Freely but slowly soluble, more readily in hot water.
Ethanol (96%) Practically insoluble.
Methanol, Acetone Insoluble.[3]

Table 3: Stability Information

ConditionObservationSource(s)
Light Exposure May be light-sensitive; store in the dark.
Air Exposure Ferrous iron can slowly oxidize to ferric iron.
pH Stable in alkaline solutions (pH 7.7-9.7 for the complex). Shows instability at pH 10-11.[1]
Temperature Stable at room temperature (20-25°C). Undiluted generic Sodium this compound is stable for ≥2 days at room temperature and ≥7 days under refrigeration. Diluted in 0.9% sodium chloride, it is stable for ≥1 day at room temperature and ≥7 days under refrigeration. Shows signs of instability at temperatures >90°C after 30 days.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the physicochemical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To determine the absorbance characteristics and quantify the iron content of this compound solutions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water. Create a series of standard solutions of known concentrations by serial dilution. A blank solution (deionized water) is also prepared.[4]

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement:

    • Scan the absorbance of a standard solution across a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[3]

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank and all standard solutions.

    • Measure the absorbance of the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound complex.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pressed disk. Mix a small amount of the dried this compound powder with dry KBr powder and press it into a thin, transparent pellet.[3]

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Measurement:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[6]

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carboxyl), and C-O stretches to confirm the presence of the gluconate ligand and assess its interaction with the iron core.[7]

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the this compound solid.

Methodology:

  • Sample Preparation: Use a finely powdered, dry sample of this compound.[8]

  • Instrumentation: Use a calibrated X-ray diffractometer with a specific radiation source (e.g., CuKα).[9]

  • Measurement:

    • Mount the sample on the sample holder.

    • Scan the sample over a defined 2θ angle range (e.g., 5-65°) with a specific step size and recording time.[9]

  • Data Analysis:

    • Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline structure, while broad, diffuse humps suggest an amorphous or poorly crystalline material.[9][10]

High-Performance Gel Permeation Chromatography (HP-GPC)

Objective: To determine the apparent molecular weight and molecular weight distribution of the sodium this compound complex.

Methodology:

  • Sample and Standard Preparation:

    • Dissolve the sodium this compound complex in the mobile phase to a known concentration.[11]

    • Prepare a series of molecular weight standards (e.g., pullulan polysaccharides) of known molecular weights in the mobile phase.[11]

  • Instrumentation: Use an HP-GPC system equipped with a suitable column (e.g., size-exclusion column) and a detector (e.g., refractive index or light scattering detector).[12]

  • Measurement:

    • Inject the molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.

    • Inject the this compound sample and record its chromatogram.

  • Data Analysis:

    • Determine the elution volume of the this compound complex.

    • Calculate the apparent molecular weight by comparing the elution volume to the calibration curve.[13]

Dynamic Light Scattering (DLS) and Zeta Potential

Objective: To determine the particle size distribution and surface charge of the colloidal this compound complex in solution.

Methodology:

  • Sample Preparation: Dilute the sodium this compound complex in a suitable dispersant (e.g., deionized water or 0.9% NaCl solution) to an appropriate concentration for DLS and zeta potential measurements.[11][13]

  • Instrumentation: Use a DLS instrument with a zeta potential measurement capability.

  • Measurement:

    • DLS (Particle Size): The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • Zeta Potential: An electric field is applied across the sample, and the instrument measures the electrophoretic mobility of the particles.[14][15]

  • Data Analysis:

    • DLS: The software calculates the hydrodynamic diameter and size distribution of the particles.

    • Zeta Potential: The electrophoretic mobility is used to calculate the zeta potential, which provides an indication of the surface charge and colloidal stability of the nanoparticles.[16][17]

Cellular Uptake and Signaling Pathways

The cellular uptake of iron from this compound complexes is a critical aspect of its biological activity. Iron is delivered to cells through two primary mechanisms: transferrin-dependent endocytosis and non-transferrin-bound iron (NTBI) uptake.[18][19]

Transferrin-Dependent Endocytosis

This is the primary pathway for cellular iron uptake under normal physiological conditions.

Transferrin_Dependent_Endocytosis extracellular Extracellular Space Fe3_Tf This compound (Fe³⁺) binds to Transferrin (Tf) cell_membrane Cell Membrane cytosol Cytosol TfR1 Transferrin Receptor 1 (TfR1) Fe3_Tf->TfR1 clathrin_pit Clathrin-coated Pit TfR1->clathrin_pit Internalization via Endocytosis endosome Endosome clathrin_pit->endosome acidification Acidification (H⁺ pump) pH ~5.5 endosome->acidification Tf_TfR_recycle Apo-Tf-TfR1 Complex Recycling endosome->Tf_TfR_recycle Recycling of Apo-Tf and TfR1 Fe_release Fe³⁺ is released from Tf acidification->Fe_release STEAP3 STEAP3 Reductase Fe_release->STEAP3 Reduction Fe2_ion Fe²⁺ STEAP3->Fe2_ion DMT1 Divalent Metal Transporter 1 (DMT1) Fe2_ion->DMT1 Transport out of endosome LIP Labile Iron Pool (LIP) DMT1->LIP ferritin Storage in Ferritin LIP->ferritin utilization Metabolic Utilization (e.g., Heme synthesis) LIP->utilization Tf_TfR_recycle->cell_membrane Return to cell surface

Figure 1. Transferrin-dependent endocytosis pathway for cellular iron uptake.

In this process, ferric iron (Fe³⁺) released from the this compound complex binds to the plasma protein transferrin (Tf).[20] The resulting Fe³⁺-Tf complex then binds to the transferrin receptor 1 (TfR1) on the cell surface.[21] This entire complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[21] The endosome becomes acidified, which causes the release of Fe³⁺ from transferrin.[20] The released Fe³⁺ is then reduced to ferrous iron (Fe²⁺) by the enzyme STEAP3.[22] Finally, Fe²⁺ is transported out of the endosome and into the cytosol by the Divalent Metal Transporter 1 (DMT1), where it enters the labile iron pool for storage in ferritin or for use in various metabolic processes.[20][22]

Non-Transferrin-Bound Iron (NTBI) Uptake

When the iron-carrying capacity of transferrin is saturated, or in certain pathological conditions, iron can be taken up by cells through NTBI pathways.[23]

NTBI_Uptake extracellular Extracellular Space NTBI_Fe3 Non-Transferrin-Bound Ferric Iron (Fe³⁺) cell_membrane Cell Membrane cytosol Cytosol reductase Ferrireductase (e.g., STEAP2) NTBI_Fe3->reductase Fe2_ion Fe²⁺ reductase->Fe2_ion transporter NTBI Transporters (e.g., ZIP8, ZIP14, DMT1) LIP Labile Iron Pool (LIP) transporter->LIP Fe2_ion->transporter ferritin Storage in Ferritin LIP->ferritin utilization Metabolic Utilization LIP->utilization

Figure 2. Non-transferrin-bound iron (NTBI) uptake pathway.

In the NTBI pathway, extracellular ferric iron that is not bound to transferrin is first reduced to ferrous iron (Fe²⁺) at the cell surface by a ferrireductase enzyme, such as STEAP2.[24] This reduction is a crucial step for the subsequent transport across the cell membrane.[25] The resulting Fe²⁺ is then transported into the cell by various divalent metal transporters, including ZIP8, ZIP14, and DMT1.[23][24] Once inside the cell, the iron enters the labile iron pool and is available for cellular processes or storage.

Conclusion

This technical guide provides a detailed examination of the physicochemical properties of this compound, offering valuable data and established experimental protocols for its characterization. The elucidation of its cellular uptake mechanisms through both transferrin-dependent and non-transferrin-bound iron pathways provides a deeper understanding of its biological interactions. This comprehensive information serves as a crucial resource for researchers and professionals in the fields of drug development and biomedical research, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation and physicochemical characterization of sodium ferric gluconate complex, a non-biological complex drug (NBCD) used in the treatment of iron deficiency anemia. The complex nature of this formulation, consisting of a polynuclear iron oxyhydroxide core chelated by gluconate ligands, necessitates a multi-faceted analytical approach.

Core and Ligand Shell Characterization: An Overview

The structural analysis of this compound is broadly divided into two areas: characterization of the central iron-oxy-hydroxide core and analysis of the surrounding carbohydrate (gluconate) shell.[1] A combination of techniques is essential to understand the drug's composition, size, stability, and molecular structure.

A typical workflow for the comprehensive characterization of this compound involves a suite of orthogonal methods. Each technique provides unique insights into different aspects of the complex, from the atomic-level coordination environment of the iron centers to the overall size and weight of the nanoparticle.

G cluster_0 This compound Complex cluster_1 Analytical Techniques cluster_2 Structural & Physicochemical Information Core Iron Core (Polynuclear Iron Oxyhydroxide) XRD X-Ray Diffraction (XRD) Core->XRD Mossbauer Mössbauer Spectroscopy Core->Mossbauer UVVis UV-Vis Spectroscopy Core->UVVis ICPMS ICP-MS Core->ICPMS GPC Gel Permeation Chromatography (GPC) Core->GPC DLS Dynamic Light Scattering (DLS) Core->DLS Thermal Thermal Analysis (DSC/TGA) Core->Thermal Shell Carbohydrate Shell (Gluconate Ligands) FTIR FTIR Spectroscopy Shell->FTIR NMR NMR Spectroscopy Shell->NMR Shell->GPC Shell->DLS Shell->Thermal Crystallinity Crystallinity & Phase XRD->Crystallinity Oxidation Iron Oxidation State Mossbauer->Oxidation Optical Optical Fingerprint UVVis->Optical IronContent Total Iron Content ICPMS->IronContent Coordination Ligand Coordination FTIR->Coordination ShellStructure Carbohydrate Structure NMR->ShellStructure MW Molecular Weight GPC->MW Size Particle Size DLS->Size Stability Thermal Stability Thermal->Stability

Caption: Workflow for this compound Characterization.

Crystallographic and Core Structure Analysis

X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for investigating the crystalline nature of the iron core. Studies show that the structure is highly dependent on the degree of hydration.[2][3] Dry this compound samples tend to be amorphous or possess a triclinic crystal structure, while hydrated forms may exhibit a monoclinic structure.[2][3] In many pharmaceutical formulations, the iron core is found to be a ferrihydrite-like structure, though the presence of excipients like sucrose can dominate the diffraction pattern.[1]

ParameterDry Sample (x=0)Hydrated Sample (x=2)Reference
Crystal System TriclinicMonoclinic[2][3]
Space Group P1I2[2][3]
Lattice Parameter a 19.953 Å19.95316(9) Å[2][4]
Lattice Parameter b -5.51392(3) Å[4]
Lattice Parameter c -18.47058(9) Å[4]
Lattice Parameter β -111.3826(3)°[4]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Samples are dried to remove moisture. For pharmaceutical products, this may involve drying at 35°C for several days.[1] The dried sample can be pulverized.[1]

  • Instrumentation: A powder diffractometer with copper radiation (e.g., CuKα at 1.54178 Å) is used.[1][5]

  • Data Acquisition: Data is collected over a 2θ range, for example, from 5° to 65°, with small increments and sufficient recording time per step.[5]

  • Analysis: The resulting diffraction pattern is analyzed for peaks characteristic of crystalline phases. For this compound, characteristic peaks for a ferrihydrite structure may be observed at approximately 36° and 62° 2θ.[1]

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of iron, providing precise information about its oxidation state (ferrous, Fe²⁺ vs. ferric, Fe³⁺), electron configuration, and the local coordination environment.[1][2][3] For sodium this compound, Mössbauer spectra typically show that the iron exists predominantly in the high-spin Fe³⁺ state.[1] The measured parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are characteristic of a ferric oxyhydroxide core.[1]

Sample TypeTemperatureIsomer Shift (δ) (mm s⁻¹)Quadrupole Splitting (ΔEQ) (mm s⁻¹)Reference
Brand SFG (Powder) 80 K0.480.73[1]
Generic SFG (Powder) 80 K0.470.74[1]
Brand SFG (Solution) 80 K0.470.75[1]
Generic SFG (Solution) 80 K0.470.75[1]

Experimental Protocol: 57Fe Mössbauer Spectroscopy

  • Sample Preparation: Analysis can be performed on both liquid and solid samples.[1]

    • Liquid Samples: Undiluted aqueous solutions are taken directly from vials.[1]

    • Powdered Samples: The product is lyophilized, dried (e.g., 80°C for 6 hours), and then finely powdered using a mortar and pestle.[1]

  • Instrumentation: A 57Fe Mössbauer spectrometer is used.

  • Data Acquisition: Spectra are recorded at a specific temperature, often cryogenic (e.g., 80 K), to improve signal resolution.[1]

  • Analysis: The resulting spectrum is fitted to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters, which are then compared to literature values for known iron species.

Spectroscopic Characterization

Spectroscopic methods provide valuable "fingerprints" of the complex and information on the bonding between the iron core and gluconate ligands.

G cluster_0 Spectroscopic Analysis Logic UVVis UV-Vis UVVis_Info Probes electronic transitions 'Fingerprint' of iron core UVVis->UVVis_Info FTIR FTIR FTIR_Info Probes vibrational modes Confirms Fe-O-Carbohydrate bonds FTIR->FTIR_Info NMR NMR NMR_Info Probes nuclear spin Characterizes carbohydrate shell NMR->NMR_Info

Caption: Logic of Spectroscopic Techniques.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method used to obtain a characteristic spectrum, or "fingerprint," of the iron oxyhydroxide core.[1] The spectra typically show broad absorbance envelopes without sharp peaks.[1] It is also used to monitor the presence of Fe³⁺ ions.[6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Samples are diluted to various known concentrations (e.g., 0.050 to 0.208 mM Fe) in a suitable solvent like 0.9% NaCl solution.[1]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[7]

  • Data Acquisition: Full absorbance scans are taken over a range of 220–800 nm using quartz cuvettes.[1][7]

  • Analysis: The absorbance spectra are recorded. Molar extinction coefficients at specific wavelengths (e.g., 300 and 470 nm) can be calculated via a linear fit to Beer's law to quantify and compare different batches or products.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and is particularly useful for studying the interaction between the gluconate ligand and the iron core.[5][7] The FTIR spectrum of this compound shows characteristic bands for O-H, C-H, and C-O stretching vibrations.[7] Changes in the fingerprint region and in the shape of the C-O stretching band compared to free sodium gluconate confirm the coordination of the gluconate to the iron center.[7]

Vibration ModeApproximate Wavenumber (cm⁻¹)InterpretationReference
O-H Stretch ~3420Hydroxyl groups from gluconate and water[5][7]
C-H Stretch ~2940Aliphatic C-H bonds[7]
H-O-H Bend 1640 - 1400Deformation of water molecules[7]
Carboxylate (asymmetric) ~1625Asymmetric stretch of COO⁻ group[8]
Carboxylate (symmetric) ~1380Symmetric stretch of COO⁻ group[8]
C-O Stretch ~1084C-O bonds in the gluconate backbone[7]
Fe-O Vibration 1000 - 600Iron-oxygen bonds within the core and to the ligand[8]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample (e.g., 50 mg) is finely crushed.[9] It can be prepared as a KBr pressed disk or analyzed using an Attenuated Total Reflectance (ATR) accessory.[7][9]

  • Instrumentation: An FTIR spectrometer.[7]

  • Data Acquisition: Spectra are recorded over the mid-IR range (e.g., 4000 to 400 cm⁻¹) and corrected for background signal.[7][9]

  • Analysis: The positions and shapes of absorption bands are compared to reference spectra of the free ligand to identify shifts indicating coordination with the iron center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) is used to characterize the carbohydrate shell of the complex.[10] However, the paramagnetic nature of the ferric iron core causes significant broadening and shifting of NMR signals, making interpretation challenging.[10] Despite this, ¹³C NMR can provide insight into whether the carbohydrate's oxygen atoms are directly bonded to the iron centers.[10] It can also be used to measure the magnetic moment of the solutions via the Evans effect.[10]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the this compound complex (e.g., 5 mg) is dissolved in a deuterated solvent like D₂O.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[9]

  • Data Acquisition: Standard ¹H or ¹³C NMR spectra are acquired. Special pulse sequences or relaxation measurements may be employed to overcome the effects of the paramagnetic iron.

  • Analysis: The chemical shifts and line widths of the gluconate signals are analyzed. The characterization often focuses on identifying the presence and nature of the carbohydrate shell rather than a detailed structural elucidation of the ligand's conformation.[10]

Size and Mass Characterization

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight (Mw) and molecular weight distribution of the this compound complex.[1][11] This data is crucial for ensuring product consistency. The apparent molecular weight of sodium this compound complex is reported to be in the range of 289,000 to 440,000 Daltons.[12][13][14]

ProductMolecular Weight (Mw) (kDa)Reference
Ferrlecit® (Brand) 289 - 440[12][13][14]
Ferrlecit® (Brand, Lot A5075) 36.5[15]
Ferrlecit® (Brand, Other Lots) 25.1 - 36.5[15]
Generic SFG 18.3 - 19.0[15]

Experimental Protocol: GPC

  • Sample Preparation: Samples are diluted to a specific iron concentration (e.g., 5.6 mM Fe) with the mobile phase solution.[1]

  • Instrumentation: An HPLC system equipped with a GPC column and detectors such as refractive index (RI) and UV detectors.

  • Calibration: The system is calibrated using molecular weight standards, such as pullulan polysaccharides.[1]

  • Data Acquisition: The sample is injected into the GPC system, and the elution profile is recorded.

  • Analysis: The molecular weight is calculated from the retention time using the calibration curve.[9]

Elemental and Thermal Analysis
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly accurate method for determining the total iron content in the formulation, ensuring it meets label claims.[1] The protocol involves digesting the sample in acid before analysis.[1]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and water content of the complex.[5][7] DSC results for iron(II) gluconate suggest it exists as a dihydrate.[5]

Conclusion

The molecular structure analysis of this compound is a complex undertaking that relies on the synergistic application of multiple advanced analytical techniques. No single method can provide a complete picture. X-ray diffraction and Mössbauer spectroscopy are indispensable for characterizing the iron core's crystallinity and oxidation state. Spectroscopic methods like FTIR, UV-Vis, and NMR provide essential fingerprints and information on ligand coordination. Finally, techniques such as GPC and ICP-MS are critical for quality control, determining the molecular weight and confirming the elemental composition. This integrated analytical strategy is fundamental for the development, manufacturing, and regulatory approval of both innovator and generic this compound drug products.

References

ferric gluconate interaction with cellular components

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Ferric Gluconate with Cellular Components

Audience: Researchers, scientists, and drug development professionals.

Abstract

Intravenous (IV) iron preparations are critical for managing iron deficiency anemia, particularly in patients with chronic kidney disease. This compound, a carbohydrate-based iron complex, is widely used due to its efficacy and safety profile. Understanding its interaction with cellular components is paramount for optimizing therapeutic strategies and developing next-generation nanomedicines. This technical guide provides a detailed overview of the cellular uptake, intracellular trafficking, and subsequent signaling events following the administration of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core cellular pathways affected.

Introduction

This compound is a non-biological complex drug (NBCD) consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[1] This structure allows for the intravenous delivery of a high dose of iron in a stable, soluble form.[1] Upon administration, these nanoparticles undergo a series of interactions at the cellular level, primarily with the mononuclear phagocyte system (also known as the reticuloendothelial system), which dictates the bioavailability of the iron and the subsequent physiological response.[2] This guide will dissect these interactions, focusing on the journey from nanoparticle uptake to the activation of key signaling pathways that govern inflammation and oxidative stress.

Cellular Uptake and Intracellular Trafficking

The primary fate of circulating this compound nanoparticles is uptake by macrophages in the liver, spleen, and bone marrow.[2] The carbohydrate shell of the complex plays a significant role in this process, influencing the stability and recognition of the nanoparticle by cellular receptors.[1]

The uptake mechanism is a multi-step process involving endocytosis. While the precise repertoire of receptors is complex and may vary, evidence suggests the involvement of scavenger receptors in the recognition of iron-carbohydrate complexes.[3] The process can be visualized as a workflow from initial cell contact to the release of iron into the cytoplasm.

G cluster_0 Extracellular Space cluster_1 Macrophage cluster_2 Cellular Fate FG_NP This compound Nanoparticle Endocytosis Endocytosis (Scavenger Receptor-Mediated) FG_NP->Endocytosis 1. Binding & Internalization Membrane Endosome Early Endosome Endocytosis->Endosome 2. Trafficking Phagolysosome Endolysosome Endosome->Phagolysosome 3. Maturation Fe3_Release Fe³⁺ Release Phagolysosome->Fe3_Release 4. Carbohydrate shell degradation Fe2_Conversion Fe³⁺ → Fe²⁺ (STEAP3) Fe3_Release->Fe2_Conversion 5. Reduction LIP Labile Iron Pool (Cytosolic Fe²⁺) Fe2_Conversion->LIP 6. Enters Cytosol Storage Storage (Ferritin) LIP->Storage Export Export (Ferroportin) LIP->Export

Caption: Cellular uptake and processing workflow of this compound.

Once internalized, the nanoparticle is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the endolysosome, the carbohydrate shell is degraded, liberating ferric iron (Fe³⁺). This iron is then reduced to its more soluble ferrous form (Fe²⁺) before being transported into the cytoplasm, where it joins the labile iron pool (LIP). From the LIP, iron is either safely sequestered in the protein ferritin for storage or exported from the cell via ferroportin to bind to transferrin for transport to other sites, primarily the bone marrow for erythropoiesis.[2][4]

Interaction with Cellular Signaling Pathways

The release of iron into the labile iron pool is a critical juncture. While essential, excess labile iron is highly reactive and can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress. This surge in ROS and iron itself can trigger potent cellular signaling cascades.

Oxidative Stress and the Nrf2 Antioxidant Response

The increase in intracellular iron following this compound administration can lead to a state of oxidative stress.[5] Cells counteract this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[6][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and ferritin.[7][8] This response serves to neutralize ROS and sequester excess iron, thus mitigating cellular damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FG This compound LIP Labile Iron Pool (Fe²⁺)↑ FG->LIP Cellular Uptake & Processing ROS Reactive Oxygen Species (ROS) ↑ LIP->ROS Fenton Reaction Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1, causes Nrf2 release Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Antioxidant Genes (HO-1, NQO1, Ferritin) ARE->Genes Activates

Caption: The Nrf2 antioxidant response pathway activated by this compound.
Iron-Mediated Inflammatory Response via NF-κB

In addition to inducing a protective antioxidant response, the oxidative stress generated by labile iron can also activate pro-inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10]

The activation is initiated by ROS-mediated stimulation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus.[9] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This pathway provides a molecular basis for the inflammatory side effects sometimes observed with IV iron administration.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIP Labile Iron Pool (Fe²⁺)↑ ROS Reactive Oxygen Species (ROS) ↑ LIP->ROS Fenton Reaction IKK IKK Complex ROS->IKK Activates IkBa_NFkB IκBα p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p IκBα Degradation IkBa_NFkB->IkBa_p Ubiquitination & NFkB_nuc p50/p65 IkBa_NFkB->NFkB_nuc Release & Translocation DNA κB Site NFkB_nuc->DNA Binds Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Activates

Caption: The NF-κB inflammatory pathway activated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and in vitro cellular studies involving sodium this compound.

Table 1: Pharmacokinetic Parameters of this compound (Ferrlecit®) [3][11]

Population Dose Cmax (mg/L) AUC (mg·hr/L) Terminal Half-life (hr)
Healthy Adults 62.5 mg / 4 min - 17.5 0.85
Healthy Adults 125 mg / 7 min 19.0 35.6 1.45
Pediatric HD 1.5 mg/kg 12.9 95.0 2.0

| Pediatric HD | 3.0 mg/kg | 22.8 | 170.9 | 2.5 |

Table 2: In Vitro Cellular Iron Uptake of Sodium this compound [2]

Cell Line Concentration (µg/mL) Time (min) Intracellular Iron (µg Fe / mg protein) (Mean ± SD)
THP-1 10 240 ~0.15 ± 0.02
THP-1 20 240 ~0.25 ± 0.03
THP-1 40 240 ~0.45 ± 0.05
U-937 10 240 ~0.20 ± 0.03
U-937 20 240 ~0.35 ± 0.04

| U-937 | 40 | 240 | ~0.60 ± 0.07 |

Table 3: Markers of Oxidative Stress After this compound Administration

Parameter Condition Result Reference
Plasma Malondialdehyde (MDA) CKD Patients; 125 mg & 250 mg doses Significant increase from baseline [12]
Non-Transferrin-Bound Iron (NTBI) Hemodialysis Patients; 100 mg dose 10.1 ± 2.2 µM (peak at 30 min) [13]

| Hepatic MDA-protein adducts | Iron-loaded rat model | 186% increase over control |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments discussed in this guide.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for adherent cells to quantify total ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding: Seed cells (e.g., HepG2, Macrophages) in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in complete culture medium at 37°C.

  • Treatment: Remove the medium and treat cells with various concentrations of this compound in serum-free or complete medium for the desired time (e.g., 3-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and an untreated negative control.

  • DCFH-DA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed, serum-free medium (e.g., DMEM). Protect this solution from light.

  • Staining: Remove the treatment medium and wash the cells once with warm, serum-free medium. Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution. Wash the cells once with serum-free medium, followed by two washes with 1x PBS to remove any extracellular probe.

  • Measurement: Add 500 µL of 1x PBS to each well. Immediately measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.

  • Normalization: To account for differences in cell number, lyse the cells after reading fluorescence and perform a protein quantification assay (e.g., BCA or Bradford). Normalize the fluorescence intensity to the protein concentration of each well.

Protocol: Quantification of Intracellular Iron (Colorimetric Assay)

This protocol outlines the quantification of total intracellular iron (Fe²⁺ and Fe³⁺) in cell lysates.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or 100 mm dishes to obtain a sufficient number of cells (e.g., 1-2 x 10⁶ cells per condition). Treat with this compound as described in the previous protocol.

  • Cell Harvest: After treatment, wash cells three times with ice-cold PBS to remove extracellular iron. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 1,000 x g for 5 minutes).

  • Lysate Preparation: Resuspend the cell pellet in 100-200 µL of Iron Assay Buffer. Homogenize the cells on ice using a Dounce homogenizer or by sonication (short pulses). Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet insoluble material.

  • Iron Release and Reduction: Transfer the supernatant (cell lysate) to a new tube. For total iron measurement, add an Iron Reducer reagent to the samples to convert all Fe³⁺ to Fe²⁺. Incubate at 37°C for 30 minutes.

  • Colorimetric Reaction: Prepare standards using a known iron standard solution. Add 50 µL of standards and samples to a 96-well plate. Add 100 µL of an iron probe (e.g., Ferene S or FerroZine-based reagent) to each well. This probe forms a stable, colored complex with Fe²⁺.

  • Incubation and Measurement: Incubate the plate for 60 minutes at 37°C, protected from light. Measure the absorbance at the appropriate wavelength (e.g., ~593 nm) using a microplate reader.

  • Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein concentration of the lysate, determined by a separate protein assay. The final value is typically expressed as nmol or µg of iron per mg of protein.[13]

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol provides a method to assess the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of the cell.

  • Cell Treatment and Harvest: Treat cells with this compound as described previously. A positive control, such as sulforaphane (SFN), should be included.

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cellular components into distinct cytoplasmic and nuclear fractions. Store fractions at -80°C.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal loading of the nuclear fraction, strip the membrane and re-probe it with an antibody against a nuclear-specific protein, such as Lamin B1.[4] The intensity of the Nrf2 band can be normalized to the Lamin B1 band for semi-quantitative analysis. An increase in the nuclear Nrf2 band relative to the control indicates pathway activation.

Conclusion

The interaction of this compound with cellular components is a multifaceted process initiated by macrophage uptake and culminating in the modulation of fundamental signaling pathways. The release of iron from its carbohydrate shell creates a transient increase in the labile iron pool, which serves as a signaling hub. This triggers both a protective antioxidant response via the Nrf2 pathway and a potentially detrimental inflammatory cascade through NF-κB activation. The data and protocols presented in this guide offer a robust framework for researchers to further investigate these interactions, aiding in the refinement of existing iron therapies and the rational design of novel nanomedicines with improved efficacy and safety profiles.

References

A Technical Guide to the Laboratory Synthesis of Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of ferric gluconate, a crucial component in intravenous iron therapies for treating iron-deficiency anemia. This document details established methodologies, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the synthesis workflow. The protocols outlined are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound complexes are stable, water-soluble iron preparations that are essential for the treatment of anemia, particularly in patients with chronic kidney disease.[1][2] The synthesis of these complexes involves the controlled reaction of a ferric iron source with gluconate ligands, resulting in a product with a specific molecular weight and iron content.[2][3] This guide explores two common methods for the laboratory preparation of this compound complexes, focusing on the reaction of a ferric salt with a base to form an iron oxyhydroxide intermediate, which is subsequently complexed with sodium gluconate.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below. The key difference lies in the choice of the base used to precipitate the ferric oxyhydroxide intermediate.

Experimental Protocols

Method 1: Synthesis using a Strong Base (Sodium Hydroxide)

This method utilizes a strong base to rapidly precipitate ferric hydroxide.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium gluconate (C₆H₁₁NaO₇)

  • Deionized water

  • Ethanol (for purification)

Procedure:

  • Preparation of Ferric Hydroxide Slurry:

    • Dissolve ferric chloride hexahydrate in deionized water.

    • Separately, prepare a solution of sodium hydroxide in deionized water.

    • Slowly add the sodium hydroxide solution to the ferric chloride solution with continuous stirring to precipitate ferric hydroxide.

    • Wash the resulting ferric hydroxide precipitate multiple times with deionized water to remove chloride ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution.

    • Resuspend the washed ferric hydroxide in deionized water to form a slurry.

  • Formation of Sodium this compound Complex:

    • In a separate vessel, dissolve sodium gluconate in deionized water and heat the solution.

    • Add the ferric hydroxide slurry to the hot sodium gluconate solution over a period of approximately 15 minutes.

    • Maintain the reaction mixture at a temperature of 100-105°C for about 2 hours, during which the solution should turn a clear, dark brown.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the sodium this compound complex by adding ethanol with stirring.

    • Collect the dark brown precipitate by filtration.

    • Further purify the product by redissolving it in a minimal amount of water and reprecipitating with ethanol.

    • Wash the final precipitate with ethanol and dry under a vacuum at approximately 50°C.

Method 2: Synthesis using a Weak Base (Sodium Bicarbonate)

This approach employs a weaker base, which may offer better control over the precipitation process.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium gluconate (C₆H₁₁NaO₇)

  • Deionized water

Procedure:

  • Preparation of Ferric Oxyhydroxide:

    • Dissolve ferric chloride hexahydrate in deionized water.

    • Separately, prepare a solution of sodium bicarbonate in deionized water.

    • Gradually add the sodium bicarbonate solution to the ferric chloride solution over approximately 10 minutes with continuous stirring to form colloidal ferric oxyhydroxide.[4]

    • Wash the precipitate extensively with deionized water to remove chloride ions, confirming removal with a silver nitrate test.[4]

  • Formation of Sodium this compound Complex:

    • Suspend the washed ferric oxyhydroxide in deionized water.

    • Add solid sodium gluconate to the suspension at room temperature (approximately 25°C) and stir for about 5 minutes.[4]

    • Heat the reaction mixture to 70-80°C for approximately 2 hours, or until a dark brown solution is formed.[4]

  • Isolation:

    • The resulting sodium this compound complex can be isolated by methods such as freeze-drying.[4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the two described synthesis methods, based on literature values.

ParameterMethod 1 (Strong Base)Method 2 (Weak Base)
Reactants
Ferric Chloride Hexahydrate135.6 g3.8 g
Base150.0 ml (30% w/v NaOH)3.6 g (Sodium Bicarbonate)
Sodium Gluconate21.86 g1.7 g
Reaction Conditions
Precipitation TemperatureRoom TemperatureRoom Temperature
Complexation Temperature100-105°C70-80°C
Complexation Time2 hours2 hours
Purification
MethodEthanol PrecipitationFreeze-Drying
Yield Not explicitly stated~3.8 g

Synthesis Workflow

The overall workflow for the laboratory synthesis of this compound can be visualized as a multi-step process, starting from the initial reactants and culminating in the purified final product.

FerricGluconateSynthesis cluster_reactants Starting Materials cluster_process Synthesis Process cluster_purification Purification & Isolation FeCl3 Ferric Chloride Hexahydrate (FeCl₃·6H₂O) Precipitation Precipitation of Ferric Oxyhydroxide FeCl3->Precipitation Base Base (e.g., NaOH or NaHCO₃) Base->Precipitation NaGluconate Sodium Gluconate Complexation Complexation Reaction NaGluconate->Complexation Water Deionized Water Water->Precipitation Washing Washing & Chloride Removal Precipitation->Washing Washing->Complexation Isolation Isolation (Precipitation or Freeze-Drying) Complexation->Isolation Drying Drying Isolation->Drying FinalProduct Purified this compound Complex Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound complex should be characterized to confirm its identity, purity, and physicochemical properties. Recommended analytical techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of gluconate ligands and the formation of the complex.[5]

  • X-ray Powder Diffraction (XRPD): To determine the crystalline structure of the iron core, which is often a ferrihydrite-like structure.[6]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For accurate determination of the iron content.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the complex.[7]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and water content.[7]

Conclusion

This guide provides detailed protocols and comparative data for the laboratory synthesis of this compound. The choice between a strong or weak base for the initial precipitation of the iron intermediate may influence reaction kinetics and product characteristics. Proper purification and thorough characterization are critical to ensure the quality and consistency of the final product for research and development applications. It is imperative that all procedures are conducted with appropriate safety precautions in a well-equipped laboratory environment.

References

A Technical Guide to Ferric Gluconate: Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of ferric gluconate, a parenteral iron formulation. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological pathways and experimental workflows.

Cellular Uptake of this compound

Following parenteral administration, this compound, a complex of ferric iron and carbohydrate, is primarily cleared from circulation by the reticuloendothelial system (RES), with macrophages being the principal cell type involved in its uptake.[1][2] The mechanism of uptake is endocytosis, a process where the cell internalizes the this compound complex.[3]

In vitro studies designed to elucidate the cellular uptake of this compound have predominantly utilized human macrophage-derived cell lines, including U937, THP-1, and HL-60.[1][4][5][6][7][8] These studies have demonstrated that the cellular uptake of iron from this compound is both time- and dose-dependent.

Quantitative Analysis of this compound Uptake in Macrophage Cell Lines

Comparative in vitro studies have been conducted to evaluate the cellular iron uptake from brand name (Ferrlecit®) and generic sodium this compound complexes. The data reveals a similar pattern of iron incorporation across different macrophage cell lines. The tables below summarize the quantitative data from these studies, showcasing the mean iron uptake under various experimental conditions.

Table 1: Iron Uptake in THP-1 Human Macrophage Cell Line

Concentration (µg/mL)30 min (ng iron/mg protein)60 min (ng iron/mg protein)120 min (ng iron/mg protein)240 min (ng iron/mg protein)
10~20~30~40~50
20~30~45~60~80
40~40~60~90~120

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9]

Table 2: Iron Uptake in HL-60 Human Macrophage Cell Line

Concentration (µg/mL)30 min (ng iron/mg protein)60 min (ng iron/mg protein)120 min (ng iron/mg protein)240 min (ng iron/mg protein)
10~15~25~35~45
20~25~40~55~70
40~35~55~80~100

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4]

Table 3: Iron Uptake in U937 Human Macrophage Cell Line

Concentration (µg/mL)30 min (ng iron/mg protein)60 min (ng iron/mg protein)120 min (ng iron/mg protein)240 min (ng iron/mg protein)
10~30~50~70~90
20~50~80~120~180
40~70~120~180~250

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9][10] It has been observed that the more mature U937 cells tend to exhibit higher iron incorporation compared to THP-1 and HL-60 cells.[1]

Intracellular Metabolism of this compound

Once internalized via endocytosis, the this compound complex is trafficked to endosomes. The acidic environment of the late endosome and lysosome facilitates the dissociation of iron from the carbohydrate shell.[5][11][12][13] The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) by endosomal reductases such as STEAP3.[13]

The ferrous iron is subsequently transported from the endolysosome into the cytoplasm by the divalent metal transporter 1 (DMT1).[13] Upon entering the cytosol, the iron joins the labile iron pool (LIP), a transient and chelatable pool of iron that is metabolically active.[14][15] From the LIP, iron can be directed to two primary fates:

  • Storage: Iron can be sequestered and stored in the protein ferritin in its ferric (Fe³⁺) state. This storage mechanism safely sequesters iron, preventing it from participating in the generation of reactive oxygen species.[16]

  • Export: Iron can be exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[17] The exported ferrous iron is then re-oxidized to ferric iron by ferroxidases like ceruloplasmin and subsequently binds to transferrin for transport to sites of high iron demand, such as the bone marrow for erythropoiesis.[2][18][19]

The following diagram illustrates the cellular uptake and metabolic pathway of this compound.

FerricGluconate_Metabolism cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_endocytosis Endocytosis cluster_plasma Plasma This compound This compound Endosome Endosome This compound->Endosome Uptake Lysosome Lysosome Endosome->Lysosome Maturation Labile Iron Pool (Fe2+) Labile Iron Pool (Fe2+) Lysosome->Labile Iron Pool (Fe2+) Iron Release (Fe3+ -> Fe2+) Ferritin (Storage) Ferritin (Storage) Labile Iron Pool (Fe2+)->Ferritin (Storage) Storage Ferroportin Ferroportin Labile Iron Pool (Fe2+)->Ferroportin Export Transferrin-Fe3+ Transferrin-Fe3+ Ferroportin->Transferrin-Fe3+ Oxidation & Binding

This compound Cellular Uptake and Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound cellular uptake and metabolism.

In Vitro Macrophage Iron Uptake Assay

This protocol describes a general procedure for quantifying the uptake of this compound in macrophage cell lines.

1. Cell Culture and Seeding:

  • Culture human macrophage cell lines (e.g., U937, THP-1, HL-60) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
  • Seed the cells in 24-well plates at a density of approximately 1 x 10⁶ cells/mL. For adherent cells, allow them to attach overnight.

2. Treatment with this compound:

  • Prepare solutions of this compound in serum-free culture medium at various concentrations (e.g., 10, 20, 40 µg/mL).
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the this compound solutions to the cells and incubate for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.

3. Cell Lysis and Iron Quantification:

  • After incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular iron.
  • Lyse the cells using a suitable lysis buffer (e.g., 50 mM NaOH).
  • Quantify the intracellular iron content using a colorimetric method such as the ferrozine assay (see Protocol 3.2).
  • Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
  • Normalize the amount of intracellular iron to the total protein content (e.g., ng of iron per mg of protein).

The following diagram illustrates the general workflow for the in vitro macrophage iron uptake assay.

Experimental_Workflow Cell Seeding Cell Seeding This compound Incubation This compound Incubation Cell Seeding->this compound Incubation Step 1 Cell Washing Cell Washing This compound Incubation->Cell Washing Step 2 Cell Lysis Cell Lysis Cell Washing->Cell Lysis Step 3 Iron Quantification (Ferrozine Assay) Iron Quantification (Ferrozine Assay) Cell Lysis->Iron Quantification (Ferrozine Assay) Step 4a Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) Step 4b Data Normalization Data Normalization Iron Quantification (Ferrozine Assay)->Data Normalization Step 5 Protein Quantification (BCA Assay)->Data Normalization Results (ng iron/mg protein) Results (ng iron/mg protein) Data Normalization->Results (ng iron/mg protein)

In Vitro Macrophage Iron Uptake Assay Workflow
Ferrozine-Based Colorimetric Assay for Intracellular Iron Quantification

This protocol is adapted from established methods for the colorimetric determination of total intracellular iron.[1][2][3][20][21]

1. Reagent Preparation:

  • Iron Releasing Reagent: A mixture of equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water. Prepare fresh.
  • Iron Detection Reagent: 6.5 mM ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid in water.
  • Iron Standard: A certified iron standard solution (e.g., 1000 ppm) for generating a standard curve.

2. Sample Preparation:

  • To 200 µL of cell lysate, add 200 µL of the Iron Releasing Reagent.
  • Incubate the mixture at 60°C for 2 hours.
  • Cool the samples to room temperature.

3. Colorimetric Reaction:

  • Add 30 µL of the Iron Detection Reagent to each sample.
  • Incubate for 30 minutes at room temperature.
  • Transfer 200 µL of the final solution to a 96-well plate.

4. Measurement:

  • Measure the absorbance at 562 nm using a microplate reader.
  • Prepare a standard curve using known concentrations of the iron standard.
  • Calculate the iron concentration in the samples by interpolating from the standard curve.

Quantification of the Labile Iron Pool (LIP)

The labile iron pool can be quantified using fluorescent probes or by chelation-based assays.[4][14][15]

1. Fluorescent Probe Method (e.g., using a Ferene-based assay):

  • This method utilizes a reagent like ferene that forms a colored complex with Fe²⁺ in the presence of a reducing agent.[14][15]
  • Cell lysates are prepared in a non-denaturing buffer.
  • The lysate is incubated with a working solution containing ferene and a mild reducing agent (e.g., ascorbic acid at a lower concentration than for total iron).
  • The absorbance is measured at the appropriate wavelength (e.g., 595 nm for ferene-s).[1]
  • The amount of labile iron is quantified against a standard curve.

2. Chelation-Based HPLC Method:

  • An optimized high-performance liquid chromatography (HPLC) method can be used to detect labile iron in biological matrices.[4]
  • This method often involves the chelation of labile iron with a specific chelator, followed by separation and detection of the iron-chelator complex by HPLC.

Conclusion

The cellular uptake of this compound is a critical step in its therapeutic action, primarily mediated by macrophages of the reticuloendothelial system. The subsequent intracellular metabolism ensures the controlled release of iron for either storage within ferritin or export for systemic distribution via transferrin. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these processes, which is essential for the development and evaluation of both innovator and generic parenteral iron formulations. The provided diagrams offer a clear visual representation of the key pathways and workflows, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the cellular and molecular mechanisms underlying the action of ferric gluconate, a parenteral iron formulation used in the treatment of iron deficiency anemia. The content herein is intended for a technical audience and focuses on the cellular uptake, intracellular trafficking, and metabolic fate of this iron-carbohydrate complex.

Introduction

This compound in sucrose is a complex of trivalent iron (Fe³⁺) chelated by gluconate and stabilized in a sucrose matrix.[1] Administered intravenously, it serves as a crucial therapeutic agent for repleting iron stores in patients who cannot tolerate or do not respond to oral iron supplementation, particularly those with chronic kidney disease undergoing hemodialysis.[2] Understanding its mechanism of action at the cellular level is paramount for optimizing its therapeutic efficacy and safety profile. This guide will dissect the journey of this compound from the bloodstream to its ultimate incorporation into functional iron-containing proteins.

Cellular Uptake and Trafficking

The primary destination for intravenously administered this compound is the reticuloendothelial system (RES), which is predominantly composed of macrophages.[3][4] These specialized phagocytic cells are responsible for the clearance of foreign particles and senescent cells, making them adept at internalizing iron-carbohydrate complexes.

The cellular uptake of the this compound complex is primarily mediated by endocytosis.[5] While the precise receptors involved in the recognition of this compound are not fully elucidated, it is understood that macrophages internalize these nanoparticles through phagocytosis.[3] The carbohydrate shell of the complex plays a crucial role in its recognition and subsequent engulfment by macrophages.[6]

  • Diagram of Cellular Uptake Pathway

CellularUptake cluster_cell Macrophage cluster_cytoplasm Cytoplasm This compound This compound Endosome Endosome This compound->Endosome Endocytosis Macrophage_Membrane Endolysosome Endolysosome Endosome->Endolysosome Lysosome Lysosome Lysosome->Endolysosome

Caption: Cellular uptake of this compound by macrophages via endocytosis.

Following endocytosis, the this compound complex is trafficked into early endosomes. These vesicles mature into late endosomes and subsequently fuse with lysosomes to form endolysosomes.[5] The acidic environment of the endolysosome, with a pH of approximately 4.5-5.0, is critical for the next step in iron processing.

Iron Release and Metabolic Fate

Within the acidic milieu of the endolysosome, the carbohydrate shell of the this compound complex is hydrolyzed by lysosomal enzymes. This enzymatic degradation, coupled with the low pH, destabilizes the complex and facilitates the release of ferric iron (Fe³⁺).[4]

The released Fe³⁺ is then reduced to its ferrous form (Fe²⁺) by endosomal reductases, such as STEAP3 (Six-Transmembrane Epithelial Antigen of the Prostate 3).[7] This reduction is a prerequisite for the transport of iron out of the endolysosome and into the cytosol. The divalent metal transporter 1 (DMT1) is the primary transporter responsible for exporting Fe²⁺ from the endolysosome into the labile iron pool (LIP) of the cytoplasm.[7]

  • Diagram of Intracellular Iron Processing

IronProcessing cluster_endolysosome Endolysosome (Acidic pH) cluster_cytoplasm Cytoplasm FerricGluconate This compound (Fe³⁺-Complex) Fe3 Fe³⁺ FerricGluconate->Fe3 Hydrolysis Fe2 Fe²⁺ Fe3->Fe2 Reduction LIP Labile Iron Pool (Fe²⁺) Fe2->LIP Transport STEAP3 STEAP3 Reductase STEAP3->Fe2 DMT1 DMT1 Transporter

Caption: Iron release and transport from the endolysosome to the cytoplasm.

Once in the cytoplasm, the labile iron has several fates:

  • Storage: The majority of the iron is sequestered and stored in the protein ferritin, which safely stores iron in its ferric state, preventing iron-mediated oxidative stress.[5]

  • Export: A portion of the iron is exported from the macrophage into the bloodstream via the iron exporter protein ferroportin.[8] The exported Fe²⁺ is then re-oxidized to Fe³⁺ by the ferroxidase ceruloplasmin and binds to transferrin, the primary iron transport protein in the blood.[9] This transferrin-bound iron is then delivered to erythroid precursor cells in the bone marrow for hemoglobin synthesis.[5]

  • Cellular Use: A small fraction of the iron is utilized by the macrophage for its own metabolic needs, such as in iron-containing enzymes.

  • Diagram of Macrophage Iron Metabolism

IronMetabolism LIP Labile Iron Pool (Fe²⁺) Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Ferroportin Ferroportin LIP->Ferroportin Export Cellular_Use Macrophage Metabolic Use LIP->Cellular_Use Utilization Transferrin_Fe3 Transferrin-Fe³⁺ (to Bone Marrow) Ferroportin->Transferrin_Fe3 Oxidation & Binding

Caption: Metabolic fate of intracellular iron within the macrophage.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and cellular uptake of this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Molecular Weight 289,000 - 440,000 Da[1]
Terminal Half-life 0.85 - 1.45 hours[3]
Total Clearance 3.02 - 5.35 L/h[2]
Iron Delivery to Transferrin ~80% within 24 hours[2]

Table 2: In Vitro Cellular Iron Uptake in Macrophage Cell Lines

Cell LineConcentration (µg/mL)Time (min)Iron Uptake (ng Fe/mg protein)Reference
THP-1 10240~150[10]
20240~300[10]
40240~600[10]
HL-60 10240~100[10]
20240~200[10]
40240~400[10]
U-937 10240~250[10]
20240~500[10]
40240~1000[10]

Data are approximated from graphical representations in the cited literature.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to study the cellular uptake of this compound.

This protocol outlines the steps for quantifying the uptake of this compound in macrophage cell lines.

  • Diagram of Experimental Workflow

ExperimentalWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophage Cell Lines (e.g., U-937) Cell_Harvest Harvest and Count Cells Cell_Culture->Cell_Harvest Cell_Seeding Seed Cells in Culture Plates Cell_Harvest->Cell_Seeding Prepare_FG Prepare this compound Solutions (10, 20, 40 µg/mL) Cell_Seeding->Prepare_FG Incubate Incubate Cells with This compound (30, 60, 120, 240 min) Prepare_FG->Incubate Cell_Lysis Wash and Lyse Cells Incubate->Cell_Lysis Ferrozine_Assay Quantify Intracellular Iron (Ferrozine Assay) Cell_Lysis->Ferrozine_Assay Protein_Assay Quantify Total Protein (e.g., BCA Assay) Cell_Lysis->Protein_Assay Normalize Normalize Iron Content to Protein Content Ferrozine_Assay->Normalize Protein_Assay->Normalize

Caption: Workflow for in vitro macrophage uptake assay of this compound.

Methodology:

  • Cell Culture: Human macrophage cell lines (e.g., U-937, THP-1, HL-60) are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS, 37°C, 5% CO₂).[3]

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere (if applicable) or stabilize.

  • Treatment: this compound solutions of varying concentrations (e.g., 10, 20, 40 µg/mL) are added to the cells.[3]

  • Incubation: The cells are incubated with the this compound for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[3]

  • Cell Lysis: After incubation, the cells are washed multiple times with PBS to remove extracellular iron. The cells are then lysed using a suitable lysis buffer.

  • Iron Quantification: The intracellular iron content in the cell lysates is determined using a colorimetric method, such as the ferrozine assay.[3] This assay involves the reduction of Fe³⁺ to Fe²⁺, which then forms a colored complex with ferrozine, and the absorbance is measured spectrophotometrically.

  • Protein Quantification: The total protein content of the cell lysates is measured using a standard protein assay (e.g., BCA or Bradford assay).

  • Normalization: The intracellular iron concentration is normalized to the total protein content to account for variations in cell number, and the results are typically expressed as ng of iron per mg of protein.[3]

Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound itself activates specific intracellular signaling pathways beyond the cellular response to increased iron levels. The primary cellular response is the regulation of iron homeostasis proteins. For instance, increased intracellular iron levels lead to the translational repression of transferrin receptor 1 (TfR1) and the translational activation of ferritin to prevent further iron uptake and to ensure safe storage, respectively. This regulation is mediated by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.

Conclusion

The cellular mechanism of action of this compound is a multi-step process orchestrated primarily by macrophages of the reticuloendothelial system. The process begins with endocytic uptake of the iron-carbohydrate complex, followed by its degradation within the acidic environment of the endolysosomes. The released iron is then transported into the cytoplasm where it is either stored in ferritin or exported to bind to transferrin for delivery to sites of erythropoiesis. This efficient mechanism ensures the bio-availability of iron for essential physiological processes while minimizing the risk of iron-related toxicity. Further research into the specific receptors and signaling pathways involved will continue to refine our understanding of this important therapeutic agent.

References

Spectroscopic Analysis of Ferric Gluconate Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of the ferric gluconate complex, a widely used intravenous iron preparation. This document details the experimental protocols and presents key quantitative data to aid in the quality control, development, and understanding of this non-biological complex drug (NBCD).

Introduction to this compound Complex

Sodium this compound complex is a stable, macromolecular compound used for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] The complex consists of a polynuclear ferric oxyhydroxide core stabilized by a carbohydrate shell of gluconate.[3] Its structural complexity necessitates a multi-faceted analytical approach to ensure product quality, consistency, and safety. Spectroscopic methods are paramount in elucidating the structure of the iron core, the nature of the iron-carbohydrate linkage, and the overall stability of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization and quantitative analysis of this compound complex. The electronic transitions within the ferric oxyhydroxide core and the ligand-to-metal charge transfer bands give rise to a characteristic absorption spectrum.

Key Quantitative Data

Broad absorbance bands are typically observed between 300 and 500 nm, which are indicative of iron-ligand peaks.[4] An absorption maximum around 350 nm is often attributed to resonance in the carboxylate anions that have reacted with the iron(II) ion, which is then oxidized to ferric iron in the complex.[5] Another absorption maximum can be observed around 200 nm, originating from π→π* and π→σ* transitions in the carboxylate anion of the gluconate molecule.[5]

Spectroscopic ParameterWavelength Range (nm)AttributionReference
Primary Absorption Maximum~200π→π* and π→σ* transitions in the carboxylate anion[5]
Secondary Absorption Maximum~350Resonance in carboxylate anions complexed with iron[5]
Broad Absorbance Bands300 - 500Iron-ligand charge transfer bands[4]
Experimental Protocol

A validated UV-Visible spectrophotometric method can be employed for the assay of iron in the this compound complex.

Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Standard Preparation:

  • Accurately weigh and dissolve a suitable amount of a reference standard of this compound in deionized water to create a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations spanning the expected range of the sample.

Sample Preparation:

  • Dilute the this compound complex injection to a suitable concentration with deionized water. For example, an injection equivalent to 400mg of iron sucrose can be taken into a 100 ml volumetric flask, to which 15 ml of concentrated HCl is added and shaken to dissolve. The volume is then made up to 100 ml with water.[6] A further dilution may be necessary to bring the absorbance within the linear range of the instrument.[6]

Measurement:

  • Set the spectrophotometer to scan a wavelength range, for instance, from 190 to 600 nm.[5]

  • Use deionized water as a blank to zero the instrument.[5]

  • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which for a similar compound, iron sucrose, has been identified at 511 nm after specific sample preparation.[6]

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample set_params Set Wavelength Range (e.g., 190-600 nm) prep_std->set_params measure_sample Measure Absorbance of Sample prep_sample->measure_sample blank Zero with Blank (Deionized Water) set_params->blank measure_std Measure Absorbance of Standards blank->measure_std measure_std->measure_sample calibration Construct Calibration Curve measure_std->calibration quantify Quantify Iron Concentration measure_sample->quantify calibration->quantify end end quantify->end End

UV-Vis Spectrophotometry Workflow for this compound Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the structural integrity of the this compound complex. It provides information on the functional groups present in the gluconate ligand and the nature of their interaction with the ferric iron core.

Key Quantitative Data

The FTIR spectrum of this compound shows characteristic bands corresponding to the vibrations of the gluconate molecule. Comparison with the spectrum of sodium gluconate reveals shifts and changes in intensity of certain bands upon complexation with iron, indicating the involvement of specific functional groups in the coordination.

Wavenumber (cm⁻¹)Vibrational ModeInterpretationReference
3000 - 3500 (broad band)ν(OH)Valence vibrations of hydroxyl groups from gluconate and water[5]
~1600νas(COO⁻)Asymmetric stretching of the carboxylate group[5]
~1400νs(COO⁻)Symmetric stretching of the carboxylate group[5]
1300 - 1000ν(C-O), δ(C-OH), ν(C-C)Strong changes in this region upon complexation with iron, indicating interaction with -OH groups.[7]
Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal.

Sample Preparation:

  • For solid samples, a small amount of the lyophilized this compound complex is finely crushed.[8]

  • The crushed sample is then placed directly onto the ATR crystal for analysis.[8] Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a transparent disk.[7]

Measurement:

  • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Record the sample spectrum over a suitable wavenumber range, typically 4000 to 400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the structure of the gluconate ligand and its conformation upon complexation. Proton (¹H) NMR is commonly used.

Key Quantitative Data

The ¹H-NMR spectrum of this compound will show signals corresponding to the protons of the gluconate backbone. Due to the paramagnetic nature of the Fe(III) center, significant broadening and shifting of the proton signals in close proximity to the iron core are expected.

ProtonChemical Shift (ppm) - ApproximateMultiplicity
H1 - H6 of GluconateBroad and shifted signalsComplex multiplets

Note: Precise chemical shifts can vary depending on the specific formulation and experimental conditions. The primary utility of NMR in this context is often for confirming the identity and integrity of the carbohydrate component.

Experimental Protocol

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).[8]

Reagents:

  • Deuterium Oxide (D₂O)

  • 3-trimethylsilylpropionic acid sodium salt (TSP) or other suitable internal standard.[8]

Sample Preparation:

  • Dissolve a small amount of the this compound complex (e.g., ~5 mg) in D₂O (e.g., 1.5 mL).[8]

  • Transfer the solution to an NMR sample tube.

  • Add a small amount of the internal standard if quantitative analysis is required.

Measurement:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H-NMR spectrum using standard parameters. The spectral width should be set to encompass the expected chemical shift range (e.g., -5 to 20 ppm).[8]

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with inductively coupled plasma (ICP-MS), is a highly sensitive technique for the determination of the total iron content in this compound complex formulations.

Key Quantitative Data

ICP-MS provides precise quantification of the elemental iron concentration.

AnalyteMethodTypical ConcentrationReference
Total IronICP-MS12.5 mg/mL (elemental iron)[4][9]
Experimental Protocol

Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Reagents:

  • Trace metal grade Nitric Acid (HNO₃)

  • Deionized Water

  • Iron standard solutions for calibration

Sample Preparation:

  • Accurately dilute the this compound complex sample to a target iron concentration within the linear range of the ICP-MS (e.g., 0.4 mM Fe).[4]

  • Digest the diluted sample in nitric acid. For instance, 200 μL of the diluted sample can be digested at 80 °C for 12 hours in 500 μL of 67% nitric acid and 800 μL of deionized water.[4]

  • Further dilute the digested sample with deionized water to achieve a final nitric acid matrix of around 2-6%.[4]

Measurement:

  • Prepare a series of iron standard solutions of known concentrations in a similar acid matrix.

  • Aspirate the blank, standards, and samples into the ICP-MS.

  • Monitor the intensity of a specific iron isotope (e.g., ⁵⁶Fe or ⁵⁷Fe).

  • Generate a calibration curve from the standard solutions.

  • Calculate the iron concentration in the original sample based on the measured intensity and the calibration curve, accounting for all dilution factors.

Analytical_Techniques_Relationship cluster_complex This compound Complex cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Complex [NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n UV_Vis UV-Vis Spectroscopy Complex->UV_Vis FTIR FTIR Spectroscopy Complex->FTIR NMR NMR Spectroscopy Complex->NMR ICP_MS ICP-MS Complex->ICP_MS UV_Vis_Info Iron Core Electronic Transitions Quantitative Iron Assay UV_Vis->UV_Vis_Info FTIR_Info Functional Groups Iron-Ligand Interaction FTIR->FTIR_Info NMR_Info Carbohydrate Structure Ligand Conformation NMR->NMR_Info ICP_MS_Info Total Elemental Iron Content ICP_MS->ICP_MS_Info

Relationship between Spectroscopic Techniques and Information Obtained.

Conclusion

The spectroscopic analysis of this compound complex is a critical component of its characterization and quality control. The combination of UV-Vis, FTIR, NMR, and ICP-MS provides a comprehensive understanding of the complex's electronic structure, the nature of the iron-carbohydrate interaction, the integrity of the ligand, and the total iron content. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the consistent quality and efficacy of this important therapeutic agent.

References

Elemental Analysis of Ferric Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elemental analysis of ferric gluconate, a critical process for ensuring the quality, safety, and efficacy of this widely used iron supplement. This document details the theoretical elemental composition, methodologies for its determination, and potential elemental impurities.

Core Composition of this compound

This compound is a complex of iron with gluconic acid. The chemical formula for the anhydrous form is C₁₂H₂₂FeO₁₄.[1] More commonly, it is found in its dihydrate form, C₁₂H₂₂FeO₁₄·2H₂O.[2][3][4][5] The theoretical elemental composition of both forms is crucial for the verification of the substance's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

ElementAnhydrous (C₁₂H₂₂FeO₁₄)Dihydrate (C₁₂H₂₂FeO₁₄·2H₂O)
Molecular Weight 446.14 g/mol [1]482.17 g/mol [2][3][5]
Carbon (C) 32.30%29.88%
Hydrogen (H) 4.97%5.43%
Iron (Fe) 12.52%11.58%
Oxygen (O) 50.21%53.11%

Note: These are calculated theoretical values. Experimental results may vary slightly.

Analytical Methodologies for Elemental Composition

A multi-faceted approach is required to accurately determine the elemental composition of this compound. This typically involves a combination of combustion analysis for organic elements and atomic spectroscopy for iron and trace metals.

Determination of Iron Content

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the preferred methods for the precise quantification of iron content.

Table 2: Typical Iron Content in this compound Formulations

FormulationLabeled Elemental Iron Content
Sodium this compound Complex in Sucrose Injection12.5 mg/mL (62.5 mg/5 mL vial)[6][7][8]
Ferrous Gluconate TabletsApproximately 12% of the salt form[9]
Determination of Carbon, Hydrogen, and Oxygen

Combustion analysis is the standard method for determining the carbon and hydrogen content of organic and organometallic compounds.[10][11][12][13] Oxygen is typically determined by pyrolysis or calculated by difference.

Analysis of Elemental Impurities

Regulatory bodies such as the FDA provide guidelines for controlling elemental impurities in drug products. ICP-MS is a powerful technique for detecting and quantifying trace elemental impurities.

Table 3: Common Elemental Impurities and their Typical Limits in Gluconate Salts

ElementClassTypical Concentration Limit
Cadmium (Cd) 1< 0.5 ppm
Lead (Pb) 1< 0.5 ppm
Arsenic (As) 1< 1.5 ppm
Mercury (Hg) 1< 3.0 ppm
Cobalt (Co) 2A< 5.0 ppm
Vanadium (V) 2A< 10.0 ppm
Nickel (Ni) 2A< 20.0 ppm

Note: This is not an exhaustive list and limits may vary based on specific regulations and product formulations.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results.

Protocol for Iron (Fe) Determination by ICP-MS
  • Sample Preparation (Digestion):

    • Accurately weigh a sample of this compound.

    • Place the sample in a clean, acid-washed digestion vessel.

    • Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).

    • Digest the sample using a microwave digestion system. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Parameters:

    • Instrument: Inductively Coupled Plasma-Mass Spectrometer.

    • RF Power: Typically 1300-1600 W.

    • Plasma Gas Flow: 10-15 L/min.

    • Auxiliary Gas Flow: 0.8-1.2 L/min.

    • Nebulizer Gas Flow: 0.7-1.0 L/min.

    • Monitored Isotope: ⁵⁶Fe or ⁵⁷Fe.

  • Calibration:

    • Prepare a series of calibration standards from a certified iron standard solution. The concentration range should bracket the expected iron concentration in the prepared samples.

    • The calibration standards should be matrix-matched with the samples (i.e., contain the same concentration of acid).

  • Analysis:

    • Aspirate the blank, calibration standards, and samples into the ICP-MS.

    • Measure the intensity of the selected iron isotope.

    • Construct a calibration curve by plotting the intensity versus the concentration of the standards.

    • Determine the concentration of iron in the samples from the calibration curve.

Protocol for Carbon (C) and Hydrogen (H) Determination by Combustion Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.

    • Seal the capsule to ensure no loss of sample.

  • Instrument Parameters (Elemental Analyzer):

    • Combustion Furnace Temperature: 900-1100°C.

    • Reduction Furnace Temperature: 600-850°C (containing copper).

    • Carrier Gas: High-purity helium.

    • Oxygen: High-purity oxygen for combustion.

  • Calibration:

    • Analyze a certified organic standard with known C and H content (e.g., acetanilide, sulfanilic acid) to create a calibration curve.

  • Analysis:

    • The sample is introduced into the combustion furnace.

    • The sample undergoes complete combustion in the presence of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

    • The combustion gases are passed through a reduction furnace to remove excess oxygen and reduce nitrogen oxides to nitrogen gas.

    • The CO₂ and H₂O are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

    • The C and H content of the sample is calculated based on the detector response and the calibration.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical flow of the elemental analysis process.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt Weighing Accurate Weighing Sample_Receipt->Weighing Digestion Acid Digestion (for Fe) Weighing->Digestion Encapsulation Encapsulation (for C/H) Weighing->Encapsulation ICP_MS ICP-MS/AAS Analysis Digestion->ICP_MS Combustion_Analyzer Combustion Analysis Encapsulation->Combustion_Analyzer Calibration Calibration Curve Generation ICP_MS->Calibration Combustion_Analyzer->Calibration Quantification Quantification of Elements Calibration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for the elemental analysis of this compound.

Signaling_Pathway_Concept cluster_input Input cluster_process Analytical Techniques cluster_output Output Data Ferric_Gluconate This compound Sample Spectroscopy Atomic Spectroscopy (ICP-MS, AAS) Ferric_Gluconate->Spectroscopy Combustion Combustion Analysis Ferric_Gluconate->Combustion Fe_Content Iron (Fe) Content Spectroscopy->Fe_Content Trace_Metals Trace Elemental Impurities Spectroscopy->Trace_Metals CH_Content Carbon (C) & Hydrogen (H) Content Combustion->CH_Content O_Content Oxygen (O) Content (by difference) Combustion->O_Content

Caption: Logical relationship of analytical techniques to elemental composition data.

References

Methodological & Application

Application Notes and Protocols for the Use of Ferric Gluconate in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable micronutrient for cellular processes, playing a critical role in oxygen transport, DNA synthesis, and cellular respiration.[1] In primary cell culture, maintaining an optimal iron concentration is crucial for cell viability, proliferation, and differentiation. While transferrin is the natural physiological iron carrier, serum-free media often require alternative iron sources.[2] Ferric gluconate, a complex of ferric iron and gluconate, offers a soluble and bioavailable source of iron for supplementing primary cell cultures. These application notes provide detailed protocols and guidance for the effective use of this compound in primary cell culture experiments.

Effects of this compound on Primary Cells

While specific data for this compound in primary cell culture is limited, studies using other iron compounds such as ferric citrate and ferric ammonium citrate provide insights into the expected effects of iron supplementation.

Cell Viability and Proliferation:

Iron is essential for cell proliferation; however, excessive iron can be toxic.[3] Iron overload has been shown to decrease cell viability in primary rat hepatocytes.[4] In one study, treating primary mouse liver cells with 25-100 µmol/L of ferric ammonium citrate (FAC) led to a dose-dependent decrease in cell viability.[5] Conversely, iron depletion suppresses cellular proliferation.[6] The optimal concentration of this compound must be empirically determined for each primary cell type to balance the requirements for proliferation with the risk of cytotoxicity. A study using a ferric sorbitol citrate complex at a concentration of 200 µM did not appreciably alter the proliferation of normal (non-malignant) cells, suggesting that some iron complexes may have a favorable therapeutic window.[7]

Cellular Uptake:

This compound complexes are taken up by cells, contributing to the intracellular labile iron pool. Studies in macrophage cell lines have shown that cellular iron uptake from sodium this compound occurs in a time- and concentration-dependent manner, with concentrations of 10, 20, and 40 µg/ml being investigated.[8]

Data Presentation

The following tables summarize quantitative data from studies using various iron compounds in cell culture, which can serve as a reference for designing experiments with this compound in primary cells.

Table 1: Exemplary Concentrations of Iron Compounds in Cell Culture Studies

Iron CompoundCell TypeConcentration RangeObserved EffectReference
Ferric Ammonium Citrate (FAC)Primary Mouse Liver Cells25 - 100 µmol/LDecreased cell viability[5]
Ferric Sorbitol Citrate (FSC)Normal (non-malignant) cells200 µMNo appreciable alteration in proliferation[7]
Ferric Chloride (FeCl3)Primary Rat HepatocytesNot specifiedDecreased cell viability, induction of ferroptosis and necrosis[4]
Holo-transferrinPrimary Mouse Hepatocytes30 µMIncreased hepcidin mRNA expression[9]
Sodium this compoundTHP-1, HL-60, U-937 (macrophage cell lines)10, 20, 40 µg/mLTime- and concentration-dependent iron uptake[8]

Table 2: Effects of Iron Overload on Primary Cell Viability

Primary Cell TypeIron CompoundConcentrationEffect on ViabilityReference
Mouse Liver CellsFerric Ammonium Citrate100 µmol/LDecrease from ~74% to ~54% (Hepatocytes)[5]
Mouse Liver CellsFerric Ammonium Citrate100 µmol/LDecrease from ~91% to ~78% (Liver Sinusoidal Endothelial Cells)[5]
Rat HepatocytesFerric ChlorideNot specifiedDecreased cell viability[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for addition to primary cell culture media.

Materials:

  • This compound complex (cell culture grade)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of sterile deionized water or PBS. Gentle warming (to no more than 37°C) may be required to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with sterile deionized water or PBS. A typical stock solution concentration is 10-100 mM.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Supplementation of Primary Cell Culture Medium

This protocol provides a general guideline for supplementing primary cell culture medium with this compound. The optimal concentration should be determined empirically for each primary cell type and experimental condition.

Materials:

  • Primary cell culture of interest

  • Complete cell culture medium appropriate for the primary cell type

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile pipettes and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Determine the desired final concentration of this compound in the cell culture medium. Based on analogous studies, a starting range of 10-200 µM can be tested.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the primary cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound.

  • Include a vehicle control (medium without this compound) in your experimental setup.

  • Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).

  • Monitor the cells regularly for changes in morphology, viability, and proliferation.

Protocol 3: Assessment of Cellular Response

This protocol outlines methods to assess the effects of this compound on primary cell cultures.

1. Cell Viability Assay (e.g., Trypan Blue Exclusion):

  • Harvest the primary cells by gentle trypsinization or scraping.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells.

2. Cell Proliferation Assay (e.g., BrdU Incorporation or CCK-8 Assay):

  • Follow the manufacturer's instructions for the chosen cell proliferation assay kit.

  • These assays typically measure DNA synthesis or metabolic activity as an indicator of cell proliferation.

  • Compare the proliferation rates of cells treated with different concentrations of this compound to the control group.

3. Assessment of Iron Uptake (e.g., Prussian Blue Staining):

  • Culture primary cells on sterile coverslips.

  • After treatment with this compound, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Perform Prussian blue staining according to standard protocols to visualize intracellular iron deposits.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_fg Prepare this compound Stock Solution prep_media Prepare Supplemented Culture Media prep_fg->prep_media treat_cells Treat Primary Cells with This compound prep_media->treat_cells incubate Incubate Cells treat_cells->incubate viability Assess Cell Viability (e.g., Trypan Blue) incubate->viability proliferation Assess Cell Proliferation (e.g., BrdU, CCK-8) incubate->proliferation uptake Assess Iron Uptake (e.g., Prussian Blue) incubate->uptake

Caption: Experimental workflow for using this compound in primary cell culture.

Cellular_Iron_Metabolism fg This compound lip Labile Iron Pool (LIP) fg->lip Uptake tf_fe Transferrin-Fe(III) tf_fe->lip TfR1-mediated endocytosis ferritin Ferritin (Iron Storage) lip->ferritin Storage/Release fe_s_cluster Fe-S Cluster Synthesis lip->fe_s_cluster heme Heme Synthesis lip->heme dna_synthesis DNA Synthesis lip->dna_synthesis

Caption: Simplified overview of cellular iron uptake and utilization pathways.

Iron_Signaling_Pathway cluster_iron_status Cellular Iron Status cluster_regulation Regulatory Response high_iron High Intracellular Iron irp_inactive IRP Inactivation high_iron->irp_inactive low_iron Low Intracellular Iron irp_active IRP Activation low_iron->irp_active ferritin_trans Increased Ferritin Translation irp_inactive->ferritin_trans tfr1_mrna_deg TfR1 mRNA Degradation irp_inactive->tfr1_mrna_deg ferritin_trans_repress Repressed Ferritin Translation irp_active->ferritin_trans_repress tfr1_mrna_stab TfR1 mRNA Stabilization irp_active->tfr1_mrna_stab

Caption: Regulation of iron homeostasis via Iron Regulatory Proteins (IRPs).

References

Application Notes and Protocols for In Vitro Iron Overload Modeling Using Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is a vital element for numerous physiological processes, but its excess can be cytotoxic, leading to cellular damage through the generation of reactive oxygen species (ROS) and the induction of specific cell death pathways like ferroptosis.[1][2] In vitro iron overload models are crucial tools for studying the mechanisms of iron toxicity, evaluating potential therapeutic interventions, and screening for drug-induced iron dysregulation. Sodium Ferric Gluconate Complex in Sucrose, hereafter referred to as this compound, is a clinically used intravenous iron formulation that can be adapted for in vitro studies to mimic iron overload conditions.[3][4] These application notes provide detailed protocols for establishing an in vitro iron overload model using this compound and for assessing its cellular effects.

Data Presentation

The following tables summarize key quantitative data that can be generated using the protocols described below. Researchers should populate these tables with their experimental data for comparative analysis.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)Cell Viability (%)
e.g., HepG21024User-defined
2024User-defined
4024User-defined
e.g., THP-1104User-defined
204User-defined
404User-defined

Table 2: Assessment of Intracellular Iron Overload

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)Total Intracellular Iron (nmol/mg protein)Labile Iron Pool (Fluorescence Units)
e.g., HepG21024User-definedUser-defined
2024User-definedUser-defined
4024User-definedUser-defined
e.g., U937104User-definedUser-defined
204User-definedUser-defined
404User-definedUser-defined

Table 3: Evaluation of Oxidative Stress and Ferroptosis Markers

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)ROS Production (Fold Change)Lipid Peroxidation (Fold Change)GPX4 Activity (%)
e.g., HepG21024User-definedUser-definedUser-defined
2024User-definedUser-definedUser-defined
4024User-definedUser-definedUser-defined

Experimental Protocols

Protocol 1: In Vitro Iron Overload with this compound

This protocol describes how to induce iron overload in cultured cells using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

  • Cell line of interest (e.g., HepG2, THP-1, HL-60, U937)

  • Complete cell culture medium

  • Sodium this compound Complex in Sucrose injection (e.g., Ferrlecit®)

  • Sterile phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Working Solutions: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µg/mL).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Post-incubation Processing: After incubation, wash the cells twice with PBS to remove excess iron before proceeding to downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.[5]

Materials:

  • Iron-treated and control cells (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Following the treatment period in Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Quantification of Total Intracellular Iron (Ferrozine-Based Assay)

This colorimetric assay quantifies the total iron content within the cells.[6][7][8][9]

Materials:

  • Iron-treated and control cells (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Iron releasing reagent (e.g., a mixture of HCl and KMnO4)

  • Iron detection reagent (6.5 mM Ferrozine, 1 M ascorbic acid, 2.5 M ammonium acetate)

  • Iron standard solution (e.g., FeCl3)

  • 96-well plate reader

Procedure:

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of each lysate for normalization.

  • To release iron from proteins, add the iron releasing reagent to the cell lysates and incubate at 60°C for 2 hours.

  • Add the iron detection reagent to the samples and standards.

  • Incubate for 30 minutes at room temperature.

  • Measure the absorbance at 550 nm.

  • Calculate the iron concentration in each sample based on the standard curve and normalize to the protein concentration.

Protocol 4: Measurement of Labile Iron Pool (Calcein-AM Assay)

This assay measures the chelatable, redox-active intracellular iron pool.

Materials:

  • Iron-treated and control cells (from Protocol 1)

  • Calcein-AM (acetoxymethyl ester)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Wash the cells with PBS.

  • Load the cells with Calcein-AM (typically 0.5-1 µM in serum-free medium) for 15-30 minutes at 37°C.

  • Wash the cells again with PBS to remove extracellular Calcein-AM.

  • Measure the fluorescence intensity (excitation ~488 nm, emission ~517 nm). A decrease in calcein fluorescence indicates an increase in the labile iron pool due to quenching.

Protocol 5: Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay measures the overall levels of intracellular ROS.

Materials:

  • Iron-treated and control cells (from Protocol 1)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in ROS levels.

Protocol 6: Assessment of Lipid Peroxidation

Lipid peroxidation is a hallmark of ferroptosis. This can be assessed using commercially available kits that measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are end products of lipid peroxidation. Follow the manufacturer's instructions for the chosen kit.

Protocol 7: Western Blot for GPX4

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects against ferroptosis by reducing lipid peroxides.[10][11][12][13] A decrease in GPX4 expression or activity is indicative of ferroptosis.

Materials:

  • Iron-treated and control cells (from Protocol 1)

  • Cell lysis buffer with protease inhibitors

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-GPX4 antibody.

  • Wash and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound-induced iron overload.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Iron Overload Induction cluster_assays Cellular Analysis cell_seeding Seed Cells in Multi-well Plates prepare_fg Prepare this compound (FG) Solutions treat_cells Treat Cells with FG prepare_fg->treat_cells viability Cell Viability (MTT) treat_cells->viability iron_quant Intracellular Iron (Ferrozine) treat_cells->iron_quant lip Labile Iron Pool (Calcein-AM) treat_cells->lip ros ROS Production (DCFH-DA) treat_cells->ros ferroptosis Ferroptosis Markers (Lipid Peroxidation, GPX4) treat_cells->ferroptosis

Caption: Experimental workflow for the in vitro iron overload model.

ferroptosis_pathway cluster_entry Iron Uptake & ROS cluster_defense Antioxidant Defense cluster_damage Cellular Damage FG This compound Fe3 Extracellular Fe³⁺ FG->Fe3 releases Fe2 Intracellular Fe²⁺ (Labile Iron Pool) Fe3->Fe2 uptake Fenton Fenton Reaction Fe2->Fenton ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA oxidizes Fenton->ROS generates GSH Glutathione (GSH) GPX4 GPX4 GSH->GPX4 cofactor for Lipid_OH Non-toxic Lipid Alcohols Lipid_perox Lipid Peroxidation GPX4->Lipid_perox inhibits PUFA->Lipid_perox Lipid_perox->Lipid_OH Ferroptosis Ferroptosis Lipid_perox->Ferroptosis induces

Caption: Signaling pathway of iron-induced ferroptosis.

References

Application Notes: Ferric Gluconate in Preclinical Anemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferric gluconate is an iron replacement product utilized in the treatment of iron deficiency anemia (IDA). In animal models, it serves as a critical tool for studying the efficacy, safety, and pharmacokinetics of iron supplementation strategies. These models are essential for understanding the mechanisms of iron metabolism and for the preclinical evaluation of new iron-based therapies. This compound is particularly relevant in models of anemia associated with chronic kidney disease (CKD) and inflammatory conditions.

Mechanism of Action

Following intravenous administration, the this compound complex is taken up by the reticuloendothelial system (RES), specifically by macrophages.[1] Within the macrophages, the iron is released from the carbohydrate shell. It is then either stored as ferritin or transported out of the macrophage via ferroportin, where it binds to transferrin in the bloodstream.[2] This transferrin-bound iron is subsequently delivered to the bone marrow for incorporation into hemoglobin within developing erythrocytes, thereby treating the anemia.[2][3] Pharmacokinetic data indicate that over 80% of the iron from a sodium this compound dose is processed by the RES and delivered to transferrin within 24 hours, making it rapidly available for erythropoiesis.[3]

Animal Models

Several animal models are employed to study the effects of this compound:

  • Nutritional Iron Deficiency Anemia (IDA) in Rodents: This is the most common model, typically induced by feeding weanling rats or mice a specially formulated iron-deficient diet for several weeks.[4][5] This model is highly effective for evaluating the bioavailability and efficacy of oral and intravenous iron supplements.

  • Anemia of Inflammation (AI) or Chronic Disease (ACD): This model is induced by administering inflammatory agents like group A streptococcal peptidoglycan-polysaccharide (PG-APS) or heat-killed Brucella abortus to rodents.[6][7][8] It mimics the complex pathogenesis of anemia in chronic inflammatory conditions, where iron metabolism is dysregulated by hepcidin.

  • Neonatal Anemia in Piglets: Piglets are born with very low iron reserves (around 50 mg) and are highly susceptible to developing IDA within the first few weeks of life.[9][10] This makes them a valuable model for studying the prevention and treatment of neonatal anemia.

  • Chronic Kidney Disease (CKD) Models in Rats: Surgical or genetic models of CKD in rats are used to study anemia associated with renal failure, a common clinical scenario where intravenous iron therapy is indicated.[11]

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Rats

This protocol describes the standard method for inducing nutritional iron deficiency anemia in weanling rats.

Materials:

  • Weanling (21-day old) male Sprague-Dawley or Wistar rats.[4][5]

  • Iron-deficient diet (e.g., AIN-93 based diet with <15 mg Fe/kg).[5][12]

  • Standard rodent diet (control group).

  • Deionized water.

  • Metabolic cages.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Hematology analyzer.

Procedure:

  • Acclimatization: Upon arrival, acclimatize weanling rats for 5-7 days, providing free access to a standard diet and tap water.

  • Group Allocation: Randomly divide the rats into a control group and an anemia model group.

  • Dietary Induction:

    • Feed the control group a standard diet (e.g., AIN-93 with ~45 mg Fe/kg).[12]

    • Feed the anemia model group an iron-deficient diet (<15 mg Fe/kg) for 4-6 weeks.[4][5]

    • Provide deionized water to all groups to avoid confounding iron intake.

  • Monitoring: Monitor body weight and food intake weekly. Observe for clinical signs of anemia such as pale paws and ears.

  • Confirmation of Anemia: After 4 weeks, collect a small blood sample from the tail vein. Anemia is typically confirmed when hemoglobin (Hb) levels in the model group fall below a predetermined threshold (e.g., <70-90 g/L).[12] Key biochemical markers include significantly lower serum iron (SI), serum ferritin (SF), and transferrin saturation (TS), along with elevated total iron-binding capacity (TIBC).[5]

Protocol 2: this compound Administration and Efficacy Assessment

This protocol details the administration of this compound and the subsequent evaluation of its therapeutic effects.

Materials:

  • Anemic rats from Protocol 1.

  • Sodium this compound complex solution.

  • Oral gavage needles (for oral administration).

  • Sterile syringes and needles (for intravenous administration).

  • Saline solution (0.9% NaCl).

  • Blood collection supplies.

  • Spectrophotometer and kits for biochemical assays (Serum Iron, TIBC, Ferritin).

Procedure:

  • Sub-grouping: Divide the confirmed anemic rats into several treatment groups:

    • Anemia Model Control (receives vehicle, e.g., saline).

    • This compound Group(s) (receives one or more doses of this compound).

    • Positive Control Group (e.g., ferrous sulfate for oral studies).[4]

  • Administration:

    • Oral Administration: Administer this compound daily via oral gavage for 2-4 weeks. A typical dose might be 4 mg Fe/kg body weight.[12]

    • Intravenous (IV) Administration: Administer this compound via tail vein injection. Doses in rats can range from 1.25 to 2.5 mg/kg/day.[13]

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline and at regular intervals (e.g., weekly) throughout the treatment period.

    • Perform a complete blood count (CBC) to measure hematological parameters: Hemoglobin (Hb), Hematocrit (HCT), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[4][14]

    • Centrifuge a portion of the blood to obtain serum. Analyze for biochemical markers of iron status: Serum Iron (SI), Total Iron-Binding Capacity (TIBC), Transferrin Saturation (TS), and Serum Ferritin (SF).[15][16][17]

  • Data Analysis: Compare the changes in hematological and biochemical parameters between the treatment groups and the anemic control group to determine the efficacy of this compound.

Protocol 3: Histopathological Analysis of Iron Deposition

This protocol is for assessing iron accumulation in tissues following supplementation.

Materials:

  • Tissues (liver, spleen, kidney, heart) collected at the end of the study.[18]

  • 10% neutral buffered formalin.

  • Paraffin embedding station.

  • Microtome.

  • Microscope slides.

  • Perl's Prussian Blue staining kit.

  • Nuclear Fast Red counterstain.

  • Microscope.

Procedure:

  • Tissue Collection and Fixation: At the study endpoint, euthanize the animals and perfuse with saline. Collect target organs (e.g., liver, spleen, kidney). Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Incubate slides in a solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide (Perl's reagent) for 20-30 minutes. This reaction stains ferric iron deposits a distinct blue color.[19][20]

    • Rinse thoroughly in distilled water.

    • Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei in red/pink.[19]

    • Dehydrate, clear, and coverslip the slides.

  • Microscopic Examination: Examine the stained sections under a light microscope. Semiquantitatively score the amount and distribution of iron deposits (blue staining) in different cell types (e.g., hepatocytes and Kupffer cells in the liver, proximal tubular cells in the kidney).[18][19]

Data Presentation

Table 1: Efficacy of Oral Iron Supplementation in a Rat Model of IDA

Data synthesized from a study comparing different iron supplements over 4 weeks of treatment.[4][12]

ParameterNormal ControlAnemia ModelFerrous Gluconate (4 mg Fe/kg)Ferrous Sulfate (4 mg Fe/kg)
Hemoglobin (g/L) 135.5 ± 7.265.1 ± 5.8128.9 ± 6.5125.4 ± 7.1
Hematocrit (%) 42.1 ± 2.521.3 ± 2.139.8 ± 2.338.5 ± 2.6
RBC (10¹²/L) 7.5 ± 0.44.1 ± 0.37.1 ± 0.56.9 ± 0.4
Serum Iron (µmol/L) 25.8 ± 3.18.2 ± 1.523.5 ± 2.822.9 ± 3.0
TIBC (µmol/L) 55.4 ± 4.998.7 ± 8.360.1 ± 5.562.3 ± 5.8
TS (%) 46.6 ± 4.28.3 ± 1.839.1 ± 3.936.7 ± 4.1
Liver Iron (µg/g) 185.3 ± 15.645.2 ± 6.1175.8 ± 14.9168.4 ± 15.2
Spleen Iron (µg/g) 310.7 ± 25.198.6 ± 11.2295.4 ± 22.8288.1 ± 23.5
Table 2: Bioavailability and Toxicity of Ferrous Gluconate in Rats

Data derived from studies on stabilized ferrous gluconate (SFG) in Sprague-Dawley rats.[21]

ParameterFerrous Gluconate (SFG)Ferrous Sulfate
Iron Bioavailability (%) 36.6 ± 6.235.4 ± 8.0
Acute Oral LD₅₀ (mg/kg) Female: 1775Male: 1831Not Reported

Visualizations

Experimental_Workflow A Animal Selection (e.g., Weanling Rats) B Acclimatization (5-7 Days) A->B C Group Allocation (Control vs. Model) B->C D Induction of Anemia (Iron-Deficient Diet, 4-6 Weeks) C->D E Confirmation of Anemia (Baseline Blood Sample) D->E F Treatment Phase (this compound Admin.) E->F G Monitoring & Sampling (Weekly Blood Collection) F->G H Endpoint Analysis G->H I Hematological Analysis (CBC) H->I J Biochemical Analysis (SI, TIBC, Ferritin) H->J K Histopathology (Perl's Prussian Blue) H->K

Caption: Workflow for evaluating this compound in a rat model of iron deficiency anemia.

Iron_Metabolism_Pathway cluster_blood Bloodstream cluster_res Reticuloendothelial System (Macrophage) cluster_marrow Bone Marrow A IV this compound (Complex) RES Uptake by Macrophage A->RES Endocytosis Transferrin Transferrin-Bound Fe³⁺ Erythroblast Uptake by Erythroblasts Transferrin->Erythroblast Lysosome Iron Release from Carbohydrate Shell RES->Lysosome Ferritin Storage as Ferritin Lysosome->Ferritin Ferroportin Export via Ferroportin Lysosome->Ferroportin Ferroportin->Transferrin Oxidation to Fe³⁺ Heme Heme Synthesis Erythroblast->Heme Hb Hemoglobin (in RBCs) Heme->Hb

Caption: Metabolic pathway of intravenous this compound for erythropoiesis.

Anemia_Biomarkers cluster_markers Biochemical & Hematological Markers IDA Iron Deficiency Anemia (IDA) Hb ↓ Hemoglobin IDA->Hb Ferritin ↓ Serum Ferritin IDA->Ferritin SI ↓ Serum Iron IDA->SI TS ↓ Transferrin Saturation IDA->TS TIBC ↑ TIBC IDA->TIBC Treatment This compound Treatment Recovery Hematologic Recovery Treatment->Recovery Leads to Recovery->Hb Increases Recovery->Ferritin Increases Recovery->SI Increases Recovery->TS Increases Recovery->TIBC Decreases

Caption: Changes in key biomarkers during IDA and after this compound treatment.

References

Application of Ferric Gluconate in Macrophage Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferric gluconate in macrophage cell lines. This document details the effects of this compound on macrophage iron metabolism, inflammatory responses, and cell signaling. It also includes detailed protocols for relevant experiments to facilitate research and development in this area.

Introduction

This compound is a parenteral iron formulation used to treat iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] In the physiological context, macrophages of the reticuloendothelial system are central to the processing of intravenous iron complexes.[3] These specialized cells phagocytose the iron complexes, making the iron available for storage in ferritin or for export via ferroportin to be incorporated into hemoglobin and other essential proteins.[4][5] Understanding the interaction of this compound with macrophage cell lines is crucial for elucidating its mechanism of action, evaluating the bioequivalence of generic formulations, and investigating its potential immunomodulatory effects.

Macrophage polarization, the process by which these cells adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is intricately linked to their iron-handling status.[6][7] Iron loading in macrophages has been shown to influence their response to inflammatory stimuli, such as lipopolysaccharide (LPS), by modulating signaling pathways like NF-κB and affecting the expression of cytokines and other inflammatory mediators.[6] Therefore, studying this compound in macrophage cell lines provides valuable insights into its therapeutic effects and potential side effects.

Effects of this compound on Macrophage Cell Lines

Iron Uptake and Metabolism

Parenterally administered iron complexes like this compound are taken up by macrophages through phagocytosis.[3] Once internalized, the iron is released from the complex and enters the intracellular labile iron pool. From there, it can be utilized for cellular processes, stored in the protein ferritin, or exported from the cell by the iron transporter ferroportin.[4][5] The regulation of iron export is tightly controlled by the hormone hepcidin, which binds to ferroportin, causing its internalization and degradation.[4][8]

Studies comparing the cellular uptake of a reference and a generic sodium this compound product in various macrophage cell lines (THP-1, U937, and HL-60) have shown similar overall trends in iron incorporation.[3] This suggests that the fundamental mechanism of uptake is comparable between the formulations.

Modulation of Inflammatory Responses

The iron status of a macrophage significantly influences its inflammatory phenotype. Generally, an iron-loaded state is associated with a shift towards an anti-inflammatory (M2) phenotype and a dampened pro-inflammatory (M1) response.[6] Treatment of macrophage cell lines with iron compounds has been shown to reduce the expression of pro-inflammatory markers like iNOS, IL-1β, IL-6, and TNF-α upon stimulation with LPS.[6] This effect is partly mediated by the inhibition of the NF-κB signaling pathway.[6]

Conversely, some studies suggest that excessive iron can trigger the release of pro-inflammatory cytokines such as IL-1β through mechanisms involving reactive oxygen species (ROS) production.[4][7] Therefore, the impact of this compound on macrophage inflammatory responses is context-dependent and likely influenced by the dose, duration of exposure, and the specific macrophage phenotype.

Data Summary

The following tables summarize quantitative data from studies investigating the effects of iron compounds, including this compound, on macrophage cell lines.

Cell LineIron CompoundConcentrationIncubation TimeKey FindingsReference
THP-1, U937, HL-60Sodium this compound10, 20, 40 µg/mL30, 60, 120, 240 minDose- and time-dependent iron uptake. No significant difference between reference and generic products.[3]
Bone Marrow-Derived MacrophagesFerric Ammonium Citrate (FAC)50, 100 µM16 hoursIncreased expression of M2 markers (Arg1). Reduced expression of M1 markers (iNOS, IL-1β, IL-6, TNF-α) after LPS stimulation.[6]
RAW 264.7Ferric Ammonium Citrate (FAC)25 µg/mLNot specifiedLowered expression of M1 markers (IL-1β, iNOS, TNF-α) in IFN-γ-stimulated cells by blocking the STAT1 pathway.[9]
RAW 264.7Ferric Citrate2.5 mg/mLNot specifiedPromoted expression of M1 markers (iNOS, TNF-α, IL-1β) and lowered expression of M2 markers (IL-10, CD206).[9]

Experimental Protocols

Protocol 1: Macrophage Cell Culture (RAW 264.7)

This protocol describes the routine culture of the RAW 264.7 macrophage-like cell line.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 4500 mg/L glucose

  • Fetal Bovine Serum (FBS)

  • L-glutamine-penicillin-streptomycin solution

  • Cell scraper

  • 15 mL and 50 mL conical tubes

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% (v/v) FBS and 1% L-glutamine-penicillin-streptomycin.[10]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Refresh the growth medium every 2-3 days.[10]

  • When cells reach 70-80% confluency, subculture them.

  • To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Add fresh medium and detach the adherent cells using a cell scraper.[10]

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes.[10]

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed new T-75 flasks at the desired density.

Protocol 2: In Vitro Iron Uptake Assay

This protocol details a method to quantify the cellular uptake of this compound.

Materials:

  • Macrophage cell line (e.g., THP-1, RAW 264.7)

  • Complete culture medium

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Ferrozine-based iron assay kit

  • Protein assay kit (e.g., BCA)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed macrophages in 6-well plates and allow them to adhere overnight.

  • Prepare different concentrations of this compound (e.g., 10, 20, 40 µg/mL) in complete culture medium.[3]

  • Remove the medium from the cells and add the this compound-containing medium.

  • Incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[3]

  • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove extracellular iron.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the iron content in the cell lysates using a ferrozine-based assay according to the manufacturer's instructions. This typically involves adding an iron-detection reagent and measuring the absorbance at 550 nm.[3]

  • Measure the total protein concentration in the lysates using a BCA assay.

  • Normalize the iron content to the total protein concentration to determine the cellular iron uptake (e.g., in µg iron/mg protein).[3]

Protocol 3: Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine production by macrophages following treatment with this compound and stimulation with LPS.

Materials:

  • Macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).[6]

  • Stimulate the cells with LPS (e.g., 10 ng/mL) for a suitable duration (e.g., 4-24 hours, depending on the cytokine).[6]

  • Collect the cell culture supernatants.

  • Perform ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's protocol.[11]

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.

  • Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) adhesion Allow Adhesion (Overnight) seed_cells->adhesion pretreat Pre-treat with This compound adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Cytokine Measurement (ELISA) collect_supernatant->elisa iron_assay Iron Uptake Assay lyse_cells->iron_assay qpcr Gene Expression (qPCR) lyse_cells->qpcr

Experimental workflow for studying this compound in macrophages.

iron_metabolism_pathway cluster_extracellular Extracellular cluster_intracellular Macrophage cluster_regulation This compound This compound Phagosome Phagosome This compound->Phagosome Phagocytosis Labile Iron Pool Labile Iron Pool Phagosome->Labile Iron Pool Iron Release Ferritin (Storage) Ferritin (Storage) Labile Iron Pool->Ferritin (Storage) Ferroportin (Export) Ferroportin (Export) Labile Iron Pool->Ferroportin (Export) Extracellular Iron Extracellular Iron Ferroportin (Export)->Extracellular Iron Fe2+ Hepcidin Hepcidin Hepcidin->Ferroportin (Export) Inhibits

Macrophage iron metabolism of this compound.

lps_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Iron Increased Intracellular Iron (from this compound) Iron->NFkB Inhibits

Modulation of LPS-induced signaling by iron.

References

Application Notes and Protocols for Developing a Dose-Response Curve for Ferric Gluconate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric gluconate is an intravenous iron preparation used to treat iron deficiency anemia. Evaluating its effects at the cellular level is crucial for understanding its mechanism of action and potential for toxicity. These application notes provide a comprehensive guide to developing a dose-response curve for this compound in vitro, focusing on its impact on cell viability, cytotoxicity, and the underlying signaling pathways. The provided protocols are designed to be adaptable to various laboratory settings and cell lines.

Key Concepts in this compound In Vitro Analysis

When cells are exposed to iron compounds like this compound, a primary concern is the induction of oxidative stress.[1] Excess intracellular iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Consequently, this can trigger programmed cell death pathways, including apoptosis and ferroptosis.

Apoptosis is a controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.

Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[2]

This document outlines protocols to measure these key events in response to varying concentrations of this compound.

Data Presentation: Dose-Response of this compound

Note: The following tables present illustrative data for developing a dose-response curve. Actual results will vary depending on the cell line, experimental conditions, and specific lot of this compound used.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2500.085100
501.1880.07995
1001.0500.06584
2000.8750.05570
4000.6250.04850
8000.3130.03525

Table 2: Cytotoxicity of this compound (LDH Assay)

This compound (µg/mL)Mean Absorbance (490 nm)Standard DeviationCytotoxicity (%)
0 (Vehicle Control)0.1500.0120
500.1800.0155
1000.2400.02015
2000.3600.02835
4000.5400.04165
8000.7200.05595
Maximum LDH Release0.7500.060100

Table 3: Biomarker Analysis of this compound-Induced Cell Death

This compound (µg/mL)Relative ROS Levels (Fold Change)Caspase-3 Activity (Fold Change)Lipid Peroxidation (Fold Change)
0 (Control)1.01.01.0
1001.81.52.5
2003.52.85.2
4006.24.59.8

Experimental Workflow

The overall experimental workflow for developing a dose-response curve for this compound is depicted below.

G Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_fg Prepare this compound Stock Solutions treat_cells Treat Cells with Ferric Gluconate Dilutions prep_fg->treat_cells prep_cells Cell Culture (e.g., HepG2) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability cytotoxicity Cytotoxicity (LDH Assay) incubate->cytotoxicity biomarker Biomarker Analysis (ROS, Caspase-3, Lipid Peroxidation) incubate->biomarker data_acq Data Acquisition (Plate Reader) viability->data_acq cytotoxicity->data_acq biomarker->data_acq dose_response Generate Dose-Response Curves and Calculate IC50 data_acq->dose_response report Summarize Data in Tables dose_response->report

Workflow for in vitro dose-response analysis of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound solution

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µg/mL).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • This compound solution

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium (low serum recommended)

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. It is advisable to use a medium with low serum content to reduce background LDH levels.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathway Analysis

Oxidative Stress, Apoptosis, and Ferroptosis Pathways

Excess iron from this compound can lead to an increase in intracellular labile iron, which in turn generates reactive oxygen species (ROS) through the Fenton reaction. This oxidative stress can trigger two distinct cell death pathways: apoptosis and ferroptosis.

G Signaling Pathways of Iron-Induced Cell Death FerricGluconate This compound LabileIron Increased Labile Iron Pool FerricGluconate->LabileIron ROS Reactive Oxygen Species (ROS) (Oxidative Stress) LabileIron->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox MitoDamage Mitochondrial Damage ROS->MitoDamage Ferroptosis Ferroptosis LipidPerox->Ferroptosis Caspase Caspase Activation (e.g., Caspase-3) MitoDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Studying Iron Metabolism in HepG2 Cells Using Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital micronutrient essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. The liver, and specifically hepatocytes, play a central role in maintaining systemic iron homeostasis. Dysregulation of iron metabolism is implicated in a variety of pathological conditions, including iron-deficiency anemia, hemochromatosis, and certain cancers. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying hepatic iron metabolism and the cellular response to iron loading and depletion.

Ferric gluconate is a source of non-transferrin-bound iron (NTBI) that can be used to model iron overload conditions in vitro. Understanding the cellular mechanisms of iron uptake, storage, and regulation in response to this compound is crucial for developing therapeutic strategies for iron-related disorders. These application notes provide detailed protocols for utilizing this compound to study iron metabolism in HepG2 cells, including methods for assessing key markers of iron status such as ferritin, transferrin receptor 1, and reactive oxygen species (ROS).

Key Concepts in Hepatic Iron Metabolism

Hepatocytes regulate iron homeostasis through a complex interplay of proteins that control iron uptake, storage, and export. Key players in this process include:

  • Transferrin Receptor 1 (TfR1): A transmembrane protein that mediates the uptake of transferrin-bound iron. Its expression is post-transcriptionally regulated by intracellular iron levels via Iron Regulatory Proteins (IRPs). High intracellular iron leads to decreased TfR1 expression.

  • Ferritin: An intracellular protein that stores iron in a non-toxic and bioavailable form. Ferritin synthesis is induced by high intracellular iron levels to prevent oxidative damage from free iron.[1]

  • Hepcidin: A peptide hormone primarily produced by hepatocytes that acts as the master regulator of systemic iron homeostasis.[2][3] Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin, leading to its internalization and degradation.[3] Hepcidin expression is regulated by iron stores, inflammation, erythropoiesis, and hypoxia.

  • Iron Regulatory Proteins (IRPs): Cytosolic proteins (IRP1 and IRP2) that bind to iron-responsive elements (IREs) on the untranslated regions of mRNAs encoding proteins involved in iron metabolism. In iron-deficient cells, IRPs bind to IREs, stabilizing TfR1 mRNA and inhibiting the translation of ferritin mRNA. Conversely, in iron-replete cells, IRPs do not bind to IREs, leading to TfR1 mRNA degradation and increased ferritin translation.

Data Presentation

Table 1: Expected Dose-Dependent Effects of this compound on Iron Metabolism Markers in HepG2 Cells
This compound Concentration (µM)Incubation Time (hours)Intracellular IronFerritin LevelsTransferrin Receptor 1 (TfR1) ExpressionReactive Oxygen Species (ROS)Hepcidin mRNA Expression
0 (Control)24BaselineBaselineBaselineBaselineBaseline
5024IncreasedIncreasedDecreasedSlightly IncreasedIncreased
10024Moderately IncreasedModerately IncreasedModerately DecreasedModerately IncreasedModerately Increased
20024Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Note: The expected outcomes are based on studies using other iron sources like ferric ammonium citrate and the known general responses of HepG2 cells to iron overload.[1][4][5] Optimal concentrations and incubation times for this compound should be determined empirically.

Experimental Protocols

Protocol 1: HepG2 Cell Culture
  • Cell Line: HepG2 (human hepatoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS). c. Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:4 to 1:8 split ratio.

Protocol 2: Induction of Iron Overload with this compound
  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of sodium this compound complex in water for injection or a suitable buffer.

  • Treatment: a. The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of this compound. Suggested starting concentrations range from 50 µM to 200 µM.[4][5] b. Include an untreated control group (medium only). c. Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 3: Quantification of Intracellular Ferritin (ELISA)
  • Cell Lysis: a. After treatment with this compound, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.

  • Ferritin ELISA: a. Use a commercially available human ferritin ELISA kit. b. Follow the manufacturer's instructions to measure the ferritin concentration in each cell lysate. c. Normalize the ferritin concentration to the total protein concentration for each sample (ng of ferritin/mg of total protein).

Protocol 4: Analysis of Transferrin Receptor 1 (TfR1) Expression by Western Blot
  • Protein Extraction: Prepare cell lysates as described in Protocol 3.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). d. Incubate the membrane with a primary antibody specific for human TfR1 overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Normalize the TfR1 band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 2.

  • ROS Detection: a. Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). b. After the iron treatment, remove the medium and wash the cells with PBS. c. Load the cells with H2DCFDA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells with PBS to remove excess probe. e. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). f. Include a positive control (e.g., treatment with a known ROS inducer like H2O2) and a negative control (untreated cells).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Iron Treatment cluster_analysis Analysis HepG2_Culture Culture HepG2 Cells Seed_Cells Seed Cells in Plates HepG2_Culture->Seed_Cells Treat_Cells Treat with this compound (24h) Seed_Cells->Treat_Cells Prepare_FG Prepare this compound Prepare_FG->Treat_Cells Cell_Lysis Cell Lysis & Protein Quantification Treat_Cells->Cell_Lysis ROS_Assay ROS Assay Treat_Cells->ROS_Assay Ferritin_ELISA Ferritin ELISA Cell_Lysis->Ferritin_ELISA Western_Blot Western Blot for TfR1 Cell_Lysis->Western_Blot

Caption: Experimental workflow for studying the effects of this compound on HepG2 cells.

Iron_Metabolism_Signaling cluster_uptake Iron Uptake cluster_intracellular Intracellular Iron Pool cluster_regulation Cellular Response & Regulation Ferric_Gluconate This compound (extracellular) NTBI_Uptake NTBI Transporters (e.g., DMT1) Ferric_Gluconate->NTBI_Uptake LIP Labile Iron Pool (LIP) NTBI_Uptake->LIP Tf_Fe Transferrin-Fe TfR1 TfR1 Tf_Fe->TfR1 TfR1->LIP Ferritin Ferritin Synthesis (Iron Storage) LIP->Ferritin Induces ROS ROS Production (Oxidative Stress) LIP->ROS Generates IRPs IRP Activity LIP->IRPs Inhibits Hepcidin Hepcidin Expression LIP->Hepcidin Induces IRPs->TfR1 Decreases Expression IRPs->Ferritin Increases Synthesis

Caption: Simplified signaling pathway of iron metabolism in HepG2 cells in response to iron.

References

Application Notes and Protocols for the Use of Ferric Gluconate in Serum-Free Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from serum-containing to serum-free media (SFM) in cell culture is a critical step in the manufacturing of biopharmaceuticals, including monoclonal antibodies produced by hybridoma and Chinese Hamster Ovary (CHO) cells. This shift enhances reproducibility, simplifies downstream purification processes, and reduces the risk of contamination with adventitious agents. However, the removal of serum necessitates the supplementation of essential nutrients, including iron, which is vital for cellular processes such as respiration, DNA synthesis, and cell proliferation.

Ferric gluconate, a complex of ferric iron and gluconate, serves as an effective iron supplement in SFM. Its use helps to maintain cell viability and productivity in the absence of serum-derived iron carriers like transferrin. These application notes provide a comprehensive guide to the use of this compound in serum-free cell culture, with a focus on CHO and hybridoma cells. Detailed protocols for the preparation of this compound stock solutions, optimization of working concentrations, and evaluation of its effects on cell growth and productivity are provided.

Key Effects of this compound Supplementation

Proper iron supplementation is crucial for optimal cell culture performance. While high concentrations of iron can be toxic due to the generation of reactive oxygen species, an adequate supply is essential for key metabolic functions.

  • Enhanced Cell Growth and Viability: Iron is a critical component of cytochromes and other enzymes involved in cellular respiration. Supplementation with this compound can support robust cell growth and maintain high viability in serum-free conditions.

  • Increased Protein Production: By supporting higher cell densities and sustained viability, optimal concentrations of this compound can lead to increased yields of recombinant proteins and monoclonal antibodies.

  • Prevention of Iron-Deficiency-Induced Apoptosis: A lack of sufficient iron can trigger apoptosis in rapidly dividing cells. This compound provides a bioavailable source of iron to prevent this.

Data Presentation

The following tables summarize quantitative data on the effects of iron supplementation on CHO and hybridoma cell cultures. While specific data for this compound is limited in publicly available literature, data from studies using other iron sources like ferric citrate provide a strong basis for initial concentration ranges and expected outcomes.

Table 1: Effect of Ferric Citrate Concentration on CHO Cell Performance in a Fed-Batch Process

Ferric Citrate (mg/L)Peak Viable Cell Density (VCD) (% of max)Viability (%)IgG Concentration (% of max)
280>9085
1095>9098
5010085100
10097<8095

Data adapted from studies on ferric ammonium citrate and ferric citrate in CHO cells, which can be used as a starting point for optimizing this compound concentrations.

Table 2: Impact of Iron Source on Monoclonal Antibody (MAb) Production in Hybridoma Cells

Iron Source (Concentration)Maximum Cell Density (cells/mL)MAb Titer (µg/mL)
Transferrin (5 µg/mL)1.5 x 10^680
Ferric Citrate (500 µM)1.8 x 10^6100

This data suggests that ferric citrate can be an effective replacement for transferrin in supporting hybridoma cell growth and MAb production.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of serum-free cell culture media.

Materials:

  • This compound (cell culture grade)

  • High-purity water (e.g., WFI or cell culture grade)

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Vortex mixer

  • Analytical balance and weigh boats

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound (anhydrous) is approximately 446.14 g/mol . To prepare 50 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.05 L * 446.14 g/mol = 2.23 g

  • Dissolve the this compound:

    • In a biological safety cabinet, weigh out 2.23 g of this compound powder and transfer it to a 50 mL sterile conical tube.

    • Add approximately 40 mL of high-purity water to the tube.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark brown color.

  • Adjust the final volume: Add high-purity water to bring the total volume to 50 mL.

  • Sterile filter the solution:

    • Using a sterile syringe, draw up the this compound solution.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile 50 mL conical tube.

  • Label and store:

    • Label the tube with "100 mM this compound," the preparation date, and your initials.

    • Store the stock solution at 2-8°C, protected from light. The solution is stable for at least one month under these conditions.[1]

Protocol 2: Optimization of this compound Concentration in a CHO Cell Fed-Batch Culture

Objective: To determine the optimal concentration of this compound for maximizing viable cell density and recombinant protein production in a CHO cell fed-batch culture.

Materials:

  • CHO cell line producing a recombinant protein

  • Serum-free CHO cell culture medium

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Shake flasks or bioreactors

  • Cell counting instrument (e.g., automated cell counter or hemocytometer)

  • Analyzers for metabolites (e.g., glucose, lactate) and product titer (e.g., HPLC, ELISA)

Procedure:

  • Experimental Setup:

    • Prepare shake flasks or bioreactors with your serum-free CHO medium.

    • Set up a titration of this compound concentrations. Based on literature for other iron sources, a good starting range is 0.1 mM to 1.0 mM. For example, test concentrations of 0, 0.1, 0.25, 0.5, 0.75, and 1.0 mM.

    • To achieve these concentrations, add the appropriate volume of the 100 mM this compound stock solution to each vessel. For example, to make a 0.5 mM solution in 100 mL of medium, add 0.5 mL of the 100 mM stock solution.

  • Cell Inoculation and Culture:

    • Inoculate the CHO cells at a consistent seeding density (e.g., 0.3 x 10^6 cells/mL) into each experimental condition.

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Monitoring and Data Collection:

    • Monitor the cultures daily for viable cell density (VCD) and viability.

    • At regular intervals (e.g., every 24-48 hours), take samples for analysis of key metabolites (glucose, lactate) and product titer.

  • Fed-Batch Strategy:

    • Implement your standard fed-batch feeding strategy. If you are developing a new process, a common approach is to add a concentrated feed solution daily, starting from day 3.

  • Data Analysis:

    • Plot the VCD, viability, and product titer over time for each this compound concentration.

    • Determine the optimal concentration that results in the highest peak VCD and final product titer while maintaining high viability.

Visualizations

Cellular Iron Uptake and Metabolism

The following diagram illustrates the general pathways of iron uptake and metabolism in mammalian cells. While not specific to this compound, it provides a conceptual framework for understanding how cells acquire and utilize iron from the extracellular environment.

Iron_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ferrireductase Ferrireductase This compound->Ferrireductase Fe(III) Transferrin-Fe(III) Transferrin-Fe(III) TfR1 Transferrin Receptor 1 Transferrin-Fe(III)->TfR1 Binds Endosome Endosome TfR1->Endosome DMT1 Divalent Metal Transporter 1 Fe(II) Fe(II) DMT1->Fe(II) Ferrireductase->Fe(II) Reduction Endosome->Fe(II) Fe(III) release & reduction Fe(II)->DMT1 Transport Ferritin Ferritin (Iron Storage) Fe(II)->Ferritin Mitochondrion Mitochondrion Fe(II)->Mitochondrion Heme Synthesis Heme Synthesis Mitochondrion->Heme Synthesis Fe-S Cluster\nBiogenesis Fe-S Cluster Biogenesis Mitochondrion->Fe-S Cluster\nBiogenesis

Caption: General pathways of cellular iron uptake and metabolism.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for the optimization of this compound supplementation in a serum-free cell culture process.

Experimental_Workflow A Prepare this compound Stock Solution (Protocol 1) B Design Concentration Titration (e.g., 0 - 1.0 mM) A->B C Inoculate Cells into Serum-Free Media with This compound B->C D Monitor Cell Growth, Viability, and Metabolites C->D E Measure Product Titer (e.g., HPLC, ELISA) D->E F Analyze Data to Identify Optimal Concentration E->F G Validate Optimal Concentration in a Larger Scale System F->G H Implement Optimized Protocol for Production G->H

Caption: Workflow for optimizing this compound concentration.

Conclusion

The use of this compound as an iron supplement is a critical component of developing robust and high-performing serum-free cell culture processes for CHO and hybridoma cells. By carefully preparing stock solutions and systematically optimizing its concentration, researchers can significantly enhance cell growth, viability, and the production of valuable biopharmaceuticals. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your serum-free cell culture workflows.

References

Application Notes and Protocols for the Administration of Ferric Gluconate in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferric gluconate, an intravenous iron product, is utilized for the treatment of iron deficiency anemia, particularly in patients undergoing hemodialysis.[1] Preclinical toxicology studies are crucial to establish the safety profile of this compound. These studies typically involve the administration of the compound to animal models to determine potential adverse effects, establish safe dosage levels, and understand its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for conducting such preclinical toxicology studies.

Data Presentation

The following tables summarize acute toxicity data for this compound administered via different routes in various animal models.

Table 1: Intravenous Administration - Lethal Dose (LD50) and Minimal Lethal Dose

Animal ModelStrainParameterValue (mg/kg)Reference
MiceCF-IMinimal Lethal Dose78.8[2]
RatsSprague-DawleyLD50102.5[2]
RabbitsNot SpecifiedLD5070.4[2]
DogsMixed-breedMinimal Lethal Dose125[2]

Table 2: Oral Administration - Lethal Dose (LD50)

Animal ModelStrainGenderValue (mg SFG/kg body wt)Reference
RatsSprague-DawleyFemale1775[3]
RatsSprague-DawleyMale1831[3]
MiceNon-linearNot Specified4400[4]
RatsNon-linearNot Specified5250[4]

SFG: Stabilized Ferrous Gluconate

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Cmax (mg/L)AUC0–∞ (mg·hr/L)Terminal Elimination Half-life (hours)Reference
1.512.995.02.0[5]
3.022.8170.92.5[5]

Experimental Protocols

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single intravenous dose of this compound.

Materials:

  • This compound solution (e.g., Ferrlecit®)[2]

  • Animal models (e.g., CF-I mice, Sprague-Dawley rats, rabbits, mixed-breed dogs)[2]

  • Sterile saline for dilution

  • Syringes and needles appropriate for intravenous injection in the selected species

  • Animal weighing scales

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a series of graded doses of this compound. The selection of dose levels should be based on available literature to bracket the expected lethal range. For example, for mice, doses could range from 99.3 to 198.8 mg/kg, and for rats, from 62.5 to 157.5 mg/kg.[2]

  • Administration: Administer a single intravenous dose of the prepared this compound solution to each animal. A control group should receive an equivalent volume of sterile saline.

  • Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for a total of 14 days for clinical signs of toxicity and mortality.[2] Signs to monitor include changes in activity, ataxia, respiratory rate, tremors, and convulsions.[5]

  • Data Collection: Record the number of mortalities in each dose group. At the end of the 14-day observation period, record the body weights of surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including those that die during the study and those euthanized at the end) and record any pathological changes.[2]

  • LD50 Calculation: Calculate the LD50 using a validated statistical method.

Objective: To determine the oral LD50 of this compound.

Materials:

  • This compound compound (e.g., stabilized with glycine)[3]

  • Animal models (e.g., Sprague-Dawley rats)[3]

  • Distilled water for vehicle

  • Oral gavage needles

  • Animal weighing scales

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals as described in the intravenous protocol.

  • Dose Preparation: Prepare increasing doses of this compound suspended in distilled water.[4]

  • Administration: Administer a single dose by oral gavage to fasted animals. A control group receives the vehicle (distilled water) only.[4]

  • Observation: Monitor animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).[2]

  • Data Collection and Analysis: Record mortality and clinical signs. Perform necropsy on all animals. Calculate the LD50.

Objective: To determine the pharmacokinetic profile of this compound after intravenous administration.

Materials:

  • This compound solution

  • Animal models (e.g., Sprague-Dawley rats)[6]

  • Indwelling intravenous cannulas[6]

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for iron quantification in plasma (e.g., inductively coupled plasma mass spectrometry - LC-ICP-MS)[7]

Procedure:

  • Animal Preparation: Surgically implant indwelling intravenous cannulas for blood sampling.[6] Allow animals to recover.

  • Administration: Administer a single intravenous dose of this compound (e.g., 12.5 mg/kg).[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 15 minutes, 1, 8 hours, and 1, 2, 4, and 6 weeks post-treatment).[6]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of total and drug-bound iron.[7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using appropriate software.

Signaling Pathways and Experimental Workflows

Iron_Metabolism_Pathway IV this compound IV this compound RES Reticuloendothelial System (RES) IV this compound->RES Uptake Labile Iron Pool Labile Iron Pool IV this compound->Labile Iron Pool Dissociation Transferrin Transferrin RES->Transferrin Iron Release Bone Marrow Bone Marrow Transferrin->Bone Marrow Iron Delivery Liver (Storage) Liver (Storage) Transferrin->Liver (Storage) Erythropoiesis Erythropoiesis Bone Marrow->Erythropoiesis Toxicity Oxidative Stress & Toxicity Labile Iron Pool->Toxicity

Preclinical_Toxicity_Workflow cluster_0 Dose Range Finding cluster_1 In-Life Phase cluster_2 Post-Life Phase cluster_3 Data Analysis Dose_Selection Select Dose Levels Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Dosing This compound Administration Animal_Acclimation->Dosing Clinical_Observation Clinical Observation & Mortality Dosing->Clinical_Observation Necropsy Gross Necropsy Clinical_Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology LD50_Calculation LD50/NOAEL Determination Histopathology->LD50_Calculation

Discussion and Key Considerations

  • Animal Model Selection: The choice of animal model should be justified based on its physiological and metabolic similarity to humans in terms of iron metabolism. Rats and dogs are commonly used models in preclinical toxicology.[2]

  • Route of Administration: As this compound is administered intravenously in clinical practice, this is the most relevant route for preclinical safety assessment.[2] Oral toxicity studies provide data on the safety of accidental ingestion.[3]

  • Clinical Observations: Detailed and frequent clinical observations are critical for identifying signs of toxicity. Key parameters to monitor include changes in physical appearance, behavior, and physiological functions.[5]

  • Pathology: Gross necropsy and histopathological examination of tissues are essential to identify any target organ toxicity.[2] Special attention should be paid to the liver, spleen, and kidneys, which are involved in iron metabolism and clearance.

  • Biomarkers: In addition to standard clinical chemistry, consider measuring serum iron, total iron-binding capacity (TIBC), and transferrin saturation to assess iron overload.[2] Markers of oxidative stress may also be relevant.[7]

  • Formulation: The specific formulation of this compound, including any stabilizers or excipients, should be well-characterized as it can influence the toxicity profile.[3] The product monograph for Ferrlecit® notes that it contains benzyl alcohol as a preservative, which has been associated with adverse effects in neonates.[8]

References

Application Notes and Protocols: Ferric Gluconate as a Tool for Inducing Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ferric gluconate for the in vitro induction of oxidative stress. This document outlines the underlying mechanisms, detailed experimental protocols, and relevant data to assist researchers in establishing robust and reproducible models of iron-induced cellular stress.

Introduction

This compound is an iron supplement that, in vitro, can serve as a potent tool to induce oxidative stress. The underlying principle of its pro-oxidant activity lies in its ability to release redox-active iron.[1][2][3] This labile iron can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals from hydrogen peroxide, which is naturally present in cellular systems.[2][4][5][6][7] The subsequent surge in reactive oxygen species (ROS) can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, thereby providing a valuable model for studying the pathophysiology of iron overload and the efficacy of antioxidant therapies.[4][5]

Mechanism of Action

The induction of oxidative stress by this compound in an in vitro setting is primarily mediated through the following pathway:

  • Iron Dissociation : this compound in solution can dissociate, releasing ferric iron (Fe³⁺).

  • Redox Cycling : The released Fe³⁺ can be reduced to ferrous iron (Fe²⁺) by cellular reductants.

  • Fenton Reaction : Fe²⁺ catalyzes the Fenton reaction, converting hydrogen peroxide (H₂O₂) into a hydroxyl radical (•OH) and a hydroxide ion (OH⁻), while Fe²⁺ is oxidized back to Fe³⁺.

  • Oxidative Damage : The highly reactive hydroxyl radicals can initiate a cascade of oxidative damage, including lipid peroxidation and protein oxidation, leading to cellular dysfunction.

This process can be visualized in the following signaling pathway diagram:

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Fe3+ Fe3+ This compound->Fe3+ Dissociation Fe2+ Fe2+ Fe3+->Fe2+ Reduction OH_radical Hydroxyl Radical (•OH) Fe2+->OH_radical Fenton Reaction H2O2 H2O2 H2O2->OH_radical Oxidative_Stress Oxidative Stress (Lipid Peroxidation, etc.) OH_radical->Oxidative_Stress

Caption: this compound-induced oxidative stress pathway.

Experimental Protocols

This section provides detailed protocols for inducing and measuring oxidative stress using this compound in cell culture models, such as the commonly used human liver cancer cell line, HepG2.[1][2][3]

Experimental Workflow

The general workflow for an in vitro study using this compound to induce oxidative stress is as follows:

G A Cell Seeding (e.g., HepG2 cells) B Cell Culture (Allow attachment) A->B C Treatment with This compound B->C D Incubation C->D E Measurement of Oxidative Stress Markers D->E F Data Analysis E->F

Caption: General experimental workflow.

Protocol 1: Induction of Oxidative Stress in HepG2 Cells

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed HepG2 cells in the desired cell culture plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they are well-attached and have reached the desired confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilute the stock solution in a serum-free medium to the desired final concentrations.

  • Treatment: Remove the complete culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 1 to 24 hours). The optimal incubation time and concentration should be determined empirically for each cell type and experimental endpoint.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol is adapted from established methods for ROS detection.[1][8][9][10][11]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Serum-free culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a black, clear-bottom 96-well plate.

  • Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in a pre-warmed serum-free medium to a final concentration of 10-20 µM.

  • Staining: After the this compound treatment, remove the medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: Remove the DCFH-DA working solution and wash the cells once with PBS. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 3: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).[12][13]

Materials:

  • Treated cells from Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • MDA standard solution

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation: After this compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysate and centrifuge to pellet cell debris.

  • Reaction Setup: In a microcentrifuge tube, mix the cell lysate supernatant with the TBA reagent and an acidic solution (e.g., TCA).

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance or fluorescence at the appropriate wavelength (typically around 532 nm for colorimetric assays).

  • Quantification: Determine the MDA concentration in the samples by comparing the readings to a standard curve generated using known concentrations of an MDA standard.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes when using this compound to induce oxidative stress in vitro.

Table 1: this compound Treatment Parameters

ParameterRecommended RangeNotes
Cell Type HepG2, Macrophages (THP-1, HL-60, U937)[1][5]Cell type-specific sensitivity should be considered.
This compound Concentration 10 - 1000 µMDose-dependent effects are expected.[14]
Incubation Time 1 - 48 hoursTime-dependent effects are expected.[14]
Culture Medium Serum-free medium during treatmentSerum components can interfere with iron availability.[1][2]

Table 2: Oxidative Stress Markers and Measurement Techniques

MarkerMeasurement TechniquePrinciple
Intracellular ROS DCFH-DA Assay[1][3]DCFH-DA is oxidized by ROS to the fluorescent DCF.
Lipid Peroxidation MDA (TBARS) Assay[12][13]MDA reacts with TBA to form a colored/fluorescent product.
Redox-active Iron Dichlorofluorescein Assay[1][2]Measures the capacity of iron to generate ROS.

Cellular Response to this compound-Induced Oxidative Stress

Cells possess endogenous antioxidant defense mechanisms to counteract oxidative stress. A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress induced by this compound, Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for proteins involved in iron storage (ferritin) and iron export (ferroportin), as well as enzymes that detoxify ROS.[15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FG This compound ROS ROS FG->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Nrf2 Release Nrf2_n Nrf2 Nrf2_active->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., Ferritin, Ferroportin) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Nrf2 signaling in response to oxidative stress.

Troubleshooting and Considerations

  • Cell Viability: High concentrations of this compound can be cytotoxic. It is essential to perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) to distinguish between oxidative stress and overt toxicity.

  • Reagent Stability: DCFH-DA is light-sensitive and should be protected from light during preparation and use to avoid auto-oxidation and high background fluorescence.

  • Serum Interference: As noted, components of fetal bovine serum can chelate iron, reducing its effective concentration.[1][2] Therefore, it is recommended to perform this compound treatments in a serum-free medium.

  • Controls: Appropriate controls are crucial for data interpretation. These should include untreated cells (negative control) and cells treated with a known pro-oxidant (e.g., H₂O₂) as a positive control.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to induce and study oxidative stress in vitro, contributing to a better understanding of iron-related pathologies and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Dissolving Ferric Gluconate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical micronutrient for the proliferation and metabolism of mammalian cells in culture, playing a vital role in processes such as DNA synthesis and cellular respiration. Ferric gluconate is an iron supplement used to deliver ferric iron (Fe³⁺) to cells. However, the introduction of iron into cell culture media requires careful preparation to avoid precipitation and cytotoxicity. At physiological pH, free ferric iron can form insoluble ferric hydroxide complexes.[1] Therefore, a standardized protocol for the dissolution and addition of this compound is essential for reproducible experimental outcomes.

These application notes provide a detailed protocol for the preparation of a this compound stock solution from a powdered form for use in cell culture. The protocol is based on the chemical properties of this compound and general best practices for cell culture.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cell culture applications.

ParameterValueNotes
Working Concentration 10 - 40 µg/mLEffective range for in vitro cellular uptake studies in macrophage cell lines.[2][3]
300 µM - 1 mMA broader range for supplementing iron in various cell culture processes.[4]
Solvent Cell Culture Grade Water or 0.9% NaClSodium this compound complexes are stable in water and saline.[2]
pH of Final Solution ~7.0 - 7.4Adjust if necessary to match the physiological pH of the cell culture medium. This compound shows instability at pH 10-11.[5]
Sterilization Method Sterile Filtration (0.22 µm filter)Recommended to prevent contamination. Autoclaving (121°C) has been shown not to alter the molecular weight of a sodium this compound complex, but filtration is a more common and gentler method for heat-sensitive solutions.[5]
Storage of Stock Solution 2-8°CDiluted solutions in 0.9% NaCl are stable for at least 7 days under refrigeration.[6][7]
Protect from lightTo prevent potential degradation.

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution from a powdered form.

Materials
  • This compound (powder form)

  • Cell Culture Grade Water (e.g., WFI or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10 mL or appropriate size)

  • Sterile storage vials (e.g., cryovials or conical tubes)

  • pH meter (optional, with sterile probe or strips)

  • Vortex mixer

  • Analytical balance

  • Weighing paper/boat

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure
  • Preparation: In a sterile biosafety cabinet, prepare a sterile work area.

  • Weighing: Carefully weigh out 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Dissolution:

    • Add 5 mL of cell culture grade water to the conical tube.

    • Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the powder is fully dissolved. The solution should be a clear, deep red/brown color.

    • Add cell culture grade water to a final volume of 10 mL to achieve a 10 mg/mL stock solution.

  • pH Adjustment (Optional but Recommended):

    • If your cell line is sensitive to pH changes, check the pH of the stock solution.

    • If necessary, adjust the pH to ~7.2-7.4 using sterile, dilute NaOH or HCl. This step should be performed aseptically. Note: Significant pH adjustments may affect the stability of the solution.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile 50 mL conical tube or directly into sterile storage vials. This will remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at 2-8°C, protected from light.

Quality Control
  • Visual Inspection: The final sterile solution should be clear and free of any precipitates or particulate matter.

  • Sterility Test: To ensure the solution is free from contamination, a small aliquot can be incubated in a tube of sterile culture medium for 48 hours and observed for any signs of microbial growth.

Application in Cell Culture

  • Thaw: When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the cell culture medium to achieve the desired final working concentration (e.g., 10-40 µg/mL). For example, to achieve a final concentration of 20 µg/mL in 10 mL of medium, add 20 µL of the 10 mg/mL stock solution.

  • Mixing: Gently swirl the culture flask or plate to ensure even distribution of the this compound in the medium.

  • Observation: Monitor the cells for any signs of toxicity or precipitation in the medium after the addition of this compound. It is important to note that sodium this compound complexes can sometimes form agglomerates with serum proteins in the culture medium.[2]

Diagrams

Experimental Workflow

G cluster_prep Preparation of Stock Solution cluster_app Application in Cell Culture weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Cell Culture Grade Water weigh->dissolve ph_adjust 3. Adjust pH to ~7.2-7.4 (Optional) dissolve->ph_adjust sterilize 4. Sterilize by 0.22 µm Filtration ph_adjust->sterilize aliquot 5. Aliquot and Store at 2-8°C sterilize->aliquot thaw 6. Thaw Aliquot aliquot->thaw dilute 7. Dilute Stock in Culture Medium thaw->dilute mix 8. Mix and Incubate with Cells dilute->mix observe 9. Monitor Cells mix->observe

Caption: Workflow for preparing and using this compound in cell culture.

Iron Homeostasis Signaling Pathway

Iron_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Fe_Gluconate This compound (Fe³⁺-Gluconate) TfR1 Transferrin Receptor 1 (TfR1) Fe_Gluconate->TfR1 Uptake Fe_pool Labile Iron Pool (Fe²⁺) TfR1->Fe_pool Endosomal Release & Reduction to Fe²⁺ DMT1 DMT1 Ferritin Ferritin (Iron Storage) Fe_pool->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S Cluster Synthesis) Fe_pool->Mitochondria Utilization Nucleus Nucleus (DNA Synthesis) Fe_pool->Nucleus Utilization Ferritin->Fe_pool Release

Caption: Simplified overview of cellular iron uptake and utilization.

References

Troubleshooting & Optimization

Technical Support Center: Ferric Gluconate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting ferric gluconate interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the impact of this compound on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound is a stable, macromolecular complex of iron oxide hydrated and chelated with gluconate in a sucrose solution. It is commonly used as an intravenous iron replacement therapy for iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] Your samples may contain this compound if you are working with biological fluids from patients undergoing this treatment or in cell culture experiments where it is used as an iron supplement.

Q2: How can this compound interfere with my biochemical assays?

This compound can interfere with biochemical assays through several mechanisms:

  • Optical Interference: The this compound complex has a distinct color and can absorb light at the detection wavelength of your assay, leading to a high background signal and artificially elevated readings.[3]

  • Chemical Interference: The ferric iron (Fe³⁺) in the complex can participate in redox reactions, altering the stability of assay reagents or the activity of enzymes. It can also react directly with chromogenic substrates, causing non-specific color development independent of the analyte of interest.[3]

  • Biological Interference: In cell-based assays, the iron delivered by this compound can alter cellular processes such as signaling pathways related to iron homeostasis, which could indirectly affect your experimental outcomes.

Q3: Which types of assays are most susceptible to interference from this compound?

Colorimetric assays are particularly vulnerable to interference, especially those for measuring serum iron.[4][5] Assays for other analytes, such as phosphate and nitrate, have also been shown to be affected.[3][6] While less commonly reported, enzymatic and immunoassays can also experience interference.

Troubleshooting Guides

Issue 1: High Background Signal in a Colorimetric Assay

Symptoms:

  • Blank wells (containing only buffer and this compound) show high absorbance.

  • A concentration-dependent increase in signal is observed in the absence of the analyte.

Troubleshooting Workflow:

A High Background Signal Detected B Prepare a 'this compound Blank' (Assay buffer + this compound at experimental concentration) A->B C Measure Absorbance of Blank B->C D Is Absorbance Significantly Above Assay Buffer Alone? C->D E Subtract this compound Blank Absorbance from all experimental readings D->E Yes F Check for Non-Specific Reaction: Run assay without enzyme/primary antibody D->F No I Proceed with corrected data E->I G Is there still a high signal? F->G H Consider alternative assay principle or wavelength to minimize interference G->H No J Issue likely due to direct reaction with substrate. Proceed to Mitigation Strategies G->J Yes

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Assessing and Correcting for Intrinsic Absorbance

  • Prepare a this compound Dilution Series: Create a series of dilutions of this compound in your assay buffer, covering the range of concentrations expected in your experimental samples.

  • Measure Absorbance: Measure the absorbance of each dilution at the same wavelength used in your assay.

  • Generate a Correction Curve: Plot the absorbance values against the corresponding this compound concentrations.

  • Correct Experimental Data: For each experimental sample, subtract the absorbance value corresponding to its this compound concentration (as determined from your correction curve) from the total measured absorbance.

Issue 2: Falsely Elevated Serum Iron Levels

Symptoms:

  • Serum iron concentrations are unexpectedly high in samples from patients who have recently received this compound.

Explanation: Many laboratory assays for serum iron are designed to measure transferrin-bound iron. However, they can also erroneously measure the iron still complexed with gluconate, leading to an overestimation of the true serum iron level.[4]

Mitigation Strategies:

  • Timing of Sample Collection: Whenever possible, collect blood samples for serum iron determination at least 24 hours after the administration of this compound to allow for its clearance from the circulation.[4]

  • Use of Specific Assays: Employ assay methods that are less susceptible to interference from iron-carbohydrate complexes. For instance, some methods utilize specific reducing agents and incubation conditions to minimize the breakdown of the this compound complex.[5]

Quantitative Data on this compound Interference with Serum Iron Assays

Assay PrincipleInterferent ConcentrationObserved EffectReference
Colorimetric (Generic)Within 24 hours post-administrationFalsely overestimates serum or transferrin-bound iron[4]
Not SpecifiedDoses exceeding 125 mgHigher incidence and/or severity of adverse events, potentially impacting lab parameters[1][4]
Issue 3: Interference in Phosphate Assays

Symptoms:

  • Inaccurate phosphate readings in samples containing this compound.

Explanation: Ferric iron can interfere with the molybdenum blue method for phosphate determination by reacting with the reducing agent (e.g., stannous chloride), leading to a fading of the colored complex.[3]

Mitigation Protocol: Modified Molybdenum Blue Assay

  • Reagent Modification: Prepare the molybdate reagent using a mixture of sulfuric acid and hydrochloric acid. The inclusion of hydrochloric acid helps to prevent the fading effect of ferrous iron.[3]

  • Increased Reducing Agent: If using stannous chloride as the reducing agent, an increase in its concentration can help to counteract the effect of ferric iron, particularly for phosphate concentrations above 0.25 ppm.[3]

  • Sample Dilution: Diluting the sample can be an effective way to reduce the concentration of interfering ferric iron to a level that has a negligible effect on the assay.[3]

Issue 4: Suspected Interference in Enzymatic and Immunoassays

While less documented, interference in these assays is possible.

Potential Mechanisms:

  • Enzymatic Assays: Ferric iron can act as a cofactor or inhibitor for certain enzymes, or it can interfere with the detection of the reaction product (e.g., in assays measuring NADH/NADPH absorbance).

  • Immunoassays (ELISA): this compound could potentially interfere by:

    • Non-specifically binding to the plate surface, leading to high background.

    • Altering the conformation of antibodies or antigens.

    • Interfering with the enzymatic detection system (e.g., HRP-based assays).

Troubleshooting Approach for Immunoassays:

A Unexpected Immunoassay Results (High Background or Low Signal) B Run 'Interference Control': Spike this compound into a known positive and negative control A->B C Do results deviate from expected? B->C D Increase washing steps and soaking time C->D Yes H No significant deviation. Interference from this compound is unlikely. C->H No E Optimize blocking buffer concentration and incubation time D->E F Check for cross-reactivity of detection antibody with this compound E->F G Consider sample dilution to reduce interferent concentration F->G I Re-evaluate results G->I

Caption: Troubleshooting workflow for immunoassay interference.

General Mitigation Strategies

For challenging cases of interference, consider the following sample preparation techniques:

  • Deproteinization: For some assays, precipitating proteins with agents like trichloroacetic acid (TCA) can help to remove interfering substances.[7]

  • Ultrafiltration: This technique can be used to separate the large this compound complex from smaller analytes.

  • Chelation: The addition of a strong chelating agent may sequester the iron and prevent it from interfering, but this must be validated to ensure it does not affect the assay chemistry.

This technical support center provides a starting point for addressing this compound interference. Careful experimental design, including the use of appropriate controls and blanks, is crucial for obtaining accurate and reliable results in the presence of this compound.

References

Technical Support Center: Ferric Gluconate in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ferric gluconate in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in research?

A1: this compound is a complex of iron (in its trivalent Fe³⁺ state) and gluconate. In research, it is commonly used as a source of iron for cell culture media to support cell growth and proliferation. It is also utilized in studies related to iron metabolism, cellular iron uptake, and the development of iron-based therapeutics.

Q2: What are the main factors affecting the solubility of this compound in biological buffers?

A2: The solubility and stability of this compound are primarily influenced by:

  • pH: Ferric iron is more soluble in acidic conditions. As the pH increases towards neutral and alkaline ranges, the propensity for ferric hydroxide to precipitate increases significantly.[1]

  • Buffer Composition: Buffers containing phosphate can lead to the precipitation of insoluble ferric phosphate. The presence of chelating agents, such as citrate, can enhance solubility.

  • Temperature: While slight heating can aid in the initial dissolution of this compound powder, prolonged exposure to high temperatures can promote oxidation and precipitation.[1]

  • Presence of Reducing Agents: Ascorbic acid (Vitamin C) can reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which can have different solubility characteristics and reactivity.

  • Light Exposure: this compound solutions can be sensitive to light, which may promote degradation over time.

Q3: Can I use ferrous gluconate and this compound interchangeably?

A3: While both are sources of iron, they are not directly interchangeable. Ferrous gluconate contains iron in the Fe²⁺ state, while this compound contains iron in the Fe³⁺ state. They have different solubility profiles and stability. Ferrous iron is more prone to oxidation, especially at neutral or alkaline pH.[1] The choice between the two depends on the specific requirements of your experiment.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound should be protected from light. For the commercially available sodium this compound complex (Ferrlecit®), it is recommended to store it at a controlled room temperature between 20°C - 25°C (68°F - 77°F) and to not freeze it.[2][3] Once diluted in saline, it should be used immediately.[2] For lab-prepared solutions, sterile filtration and storage in amber, airtight containers at 2-8°C is a common practice to minimize degradation and contamination.

Troubleshooting Guide: Precipitation Issues

Problem: I'm seeing a precipitate after adding this compound to my phosphate-buffered saline (PBS).

  • Cause: Phosphate ions in PBS can readily react with ferric ions to form insoluble ferric phosphate. This is a common cause of precipitation.

  • Solution:

    • Use a different buffer: Consider using a non-phosphate buffer such as HEPES or MOPS, which have a lower affinity for iron ions.[4][5]

    • Prepare a concentrated stock in water: Prepare a concentrated stock solution of this compound in high-purity water and add it to your final buffer solution in a small volume, ensuring rapid mixing.

    • Adjust pH: Ensure the pH of your final solution is slightly acidic if your experimental conditions permit, as this will increase the solubility of ferric iron.

Problem: My cell culture medium turns cloudy after adding this compound.

  • Cause: In addition to potential phosphate interactions, high bicarbonate concentrations in some media can raise the local pH, promoting the formation of ferric hydroxide. Furthermore, interactions with other media components or serum proteins can lead to precipitation.[6]

  • Solution:

    • Slow, dropwise addition: Add the this compound stock solution to the medium slowly and with constant stirring to avoid localized high concentrations.

    • Chelation: Consider the addition of a biocompatible chelating agent like sodium citrate to your this compound stock solution to improve its stability in the complex medium.

    • Serum-free considerations: In serum-free media, the absence of iron-binding proteins like transferrin can make iron more prone to precipitation. Ensure your serum-free formulation is optimized for iron stability.

Problem: My this compound solution appears discolored or forms a precipitate over time.

  • Cause: This could be due to oxidation, pH changes, or exposure to light.

  • Solution:

    • Proper storage: Store stock solutions in amber, airtight containers at 2-8°C.

    • Fresh preparation: Prepare solutions fresh whenever possible, especially for critical experiments.

    • Inert gas: For long-term storage of sensitive iron solutions, purging the headspace of the container with an inert gas like nitrogen can help prevent oxidation.

Data Summary

Table 1: Factors Influencing Ferric/Ferrous Gluconate Solubility and Stability

FactorEffect on Solubility/StabilityRecommendations & Considerations
pH Solubility is higher in acidic conditions (pH < 6). Precipitation of ferric hydroxide increases significantly at neutral to alkaline pH.[1]Adjust the pH of stock solutions to be slightly acidic if possible. Be mindful of the buffering capacity of your final medium.
Phosphate Readily forms insoluble ferric phosphate precipitates.Avoid using phosphate-based buffers if high concentrations of this compound are required. Consider HEPES or MOPS as alternatives.[4][5]
Temperature Slight heating can aid initial dissolution.[1] High temperatures can accelerate oxidation and degradation.Dissolve powder with gentle warming, but do not boil. Store solutions at recommended temperatures (typically 2-8°C or controlled room temperature).[2][3]
Light Can promote degradation of the complex.Store stock solutions and final preparations in light-protected (amber) containers.
Chelators Agents like citrate can increase solubility and stability by forming stable complexes with iron.Addition of sodium citrate to stock solutions can prevent precipitation in complex media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for Cell Culture

  • Materials:

    • This compound powder (handle in accordance with the manufacturer's safety data sheet)

    • High-purity, sterile water (e.g., cell culture grade water)

    • Sterile 50 mL conical tube

    • Sterile 0.22 µm syringe filter

    • Sterile amber storage bottles

    • pH meter

  • Methodology:

    • Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution in a sterile 50 mL conical tube.

    • Add a small volume of sterile water (e.g., 5-10 mL) and gently swirl to create a slurry.

    • Gradually add more sterile water while mixing until the desired final volume is reached. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

    • Once fully dissolved, check the pH of the solution. If necessary, adjust the pH to be slightly acidic (e.g., pH 5.0-6.0) using sterile, dilute HCl or NaOH. This will help maintain solubility.

    • Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber storage bottle.

    • Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within a few weeks of preparation.

Protocol 2: Experimental Workflow for Assessing Cellular Iron Uptake from this compound

This protocol provides a general workflow for studying how cells take up iron from this compound.

  • Objective: To quantify the amount of iron taken up by a specific cell line when supplemented with this compound.

  • Key Steps:

    • Cell Culture: Plate the cells of interest at a suitable density in a multi-well plate and allow them to adhere and grow.

    • Treatment: Prepare the cell culture medium containing the desired concentration of this compound. It is crucial to have a control group with no added this compound.

    • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

    • Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound iron. Lyse the cells using a suitable lysis buffer.

    • Iron Quantification: Determine the iron content in the cell lysates using a colorimetric iron assay kit or by inductively coupled plasma mass spectrometry (ICP-MS) for higher sensitivity.[7]

    • Data Normalization: Normalize the quantified iron levels to the total protein concentration of the cell lysate to account for variations in cell number.

Visualizations

FerricGluconateUptake Cellular Iron Uptake and Signaling from this compound cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound Transferrin (Tf) Transferrin (Tf) This compound->Transferrin (Tf) Iron Exchange Diferric-Tf Diferric-Tf Transferrin (Tf)->Diferric-Tf Binds Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Diferric-Tf->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe3+ Fe3+ Endosome->Fe3+ Acidification & Iron Release Fe2+ Fe2+ Fe3+->Fe2+ Reduction (STEAP3) DMT1 DMT1 Fe2+->DMT1 Transport Labile Iron Pool Labile Iron Pool DMT1->Labile Iron Pool Ferritin Ferritin (Iron Storage) Labile Iron Pool->Ferritin Mitochondria Mitochondria (Heme Synthesis) Labile Iron Pool->Mitochondria IRE/IRP System IRE/IRP System (Translational Regulation) Labile Iron Pool->IRE/IRP System

Caption: Cellular uptake and signaling of iron from this compound.

TroubleshootingWorkflow Troubleshooting this compound Precipitation Start Precipitate Observed CheckBuffer Phosphate in Buffer? Start->CheckBuffer CheckpH pH > 7.0? CheckBuffer->CheckpH No UseNonPhosphate Use Non-Phosphate Buffer (HEPES, MOPS) CheckBuffer->UseNonPhosphate Yes CheckConc High Local Concentration? CheckpH->CheckConc No AdjustpH Adjust to Slightly Acidic pH CheckpH->AdjustpH Yes SlowAddition Add Stock Solution Slowly with Stirring CheckConc->SlowAddition Yes UseChelator Consider Using a Chelator (Citrate) CheckConc->UseChelator No End Problem Resolved UseNonPhosphate->End AdjustpH->End SlowAddition->End UseChelator->End

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Ferric Gluconate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the administration of ferric gluconate in mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for mice?

A1: The optimal dosage of this compound in mice can vary depending on the specific research goals, the mouse strain, and the severity of iron deficiency. It is crucial to perform a dose-finding study for your specific experimental conditions. However, based on available toxicity data, a starting point can be determined. The median lethal dose (LD50) for intravenous this compound in mice has been established to be around 125 mg/kg.[1][2] Therefore, therapeutic doses should be significantly lower. Studies in rats have shown efficacy in treating anemia at doses as low as 1.25 to 2.5 mg/kg/day administered intravenously or intraperitoneally.[3]

Q2: What are the appropriate administration routes for this compound in mice?

A2: this compound can be administered to mice via intravenous (IV) or intraperitoneal (IP) injection. The choice of route depends on the experimental design and desired rate of iron delivery. IV administration, typically through the tail vein, provides rapid systemic availability. IP injection offers a slower absorption profile.

Q3: What are the potential side effects of this compound administration in mice, and how can they be mitigated?

A3: Acute toxicity from high doses of this compound in mice can manifest as decreased activity, staggering, ataxia, increased respiratory rate, tremor, and convulsions.[1][2] In clinical use in humans, and anecdotally in animal studies, rapid intravenous injection can lead to hypotension.[4] To mitigate these risks, it is recommended to:

  • Administer the injection slowly, especially for intravenous routes.

  • Dilute the this compound solution in sterile 0.9% sodium chloride.[5]

  • Carefully monitor the animal during and after administration for any signs of distress.

Q4: How can I prepare the this compound solution for injection?

A4: this compound should be diluted in a sterile, pyrogen-free vehicle such as 0.9% sodium chloride (normal saline).[5] Do not mix with other medications or parenteral nutrition solutions. The solution should be inspected visually for particulate matter and discoloration before administration. If diluted, it should be used immediately.[5]

Q5: How can I monitor the efficacy of this compound administration in my mouse model?

A5: The primary indicator of efficacy is an increase in hemoglobin and hematocrit levels.[6] Other parameters to monitor include serum iron levels, transferrin saturation, and serum ferritin. It is important to note that many laboratory assays may falsely overestimate serum iron in the 24 hours following administration by measuring iron still bound to the gluconate complex.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in the this compound solution Incompatibility with the diluent or other mixed substances.Only dilute with 0.9% sterile sodium chloride. Do not mix with other medications.[5] Prepare the solution immediately before use.
Animal distress during or after injection (e.g., lethargy, rapid breathing) Dose may be too high, or the injection was administered too quickly, causing hypotension or other acute toxic effects.Reduce the dose in subsequent animals. Administer the injection more slowly, particularly for the intravenous route. Monitor the animal closely and be prepared to provide supportive care if necessary.
Difficulty with intravenous tail vein injection Veins are not sufficiently dilated; improper restraint or technique.Warm the mouse's tail before injection to dilate the veins. Ensure the mouse is properly restrained. Use a new, sterile needle for each animal and make no more than two attempts per vein.
No significant increase in hemoglobin levels after administration The dose may be too low; the animal model may have impaired erythropoiesis; underlying inflammatory conditions.Consider a dose-escalation study to find the optimal therapeutic dose for your model. Ensure the animals have adequate levels of other nutrients required for red blood cell production. In models of anemia of inflammation, higher doses of iron may be required.[7]
Inconsistent results between animals Variability in injection technique; differences in the severity of anemia between animals.Standardize the injection protocol, including injection speed and volume. Ensure accurate dosing based on individual animal body weight. Group animals based on baseline hemoglobin levels to reduce variability.

Quantitative Data

Table 1: Acute Toxicity of Intravenous this compound in Various Species

Species LD50 (mg/kg of elemental iron)
Mouse 125[1][2]
Rat 78.8[1]
Rabbit 62.5[1]
Dog 250[1]

This table summarizes the median lethal dose (LD50) of intravenously administered this compound.

Table 2: Dose-Response to this compound in a Rat Model of Iron-Deficiency Anemia

Dose (mg/kg/day) Administration Route Duration Observed Effect on Anemia
1.25 - 2.5Intravenous or Intraperitoneal28 or 60 daysSignificant improvement in experimental anemia.[3]
1.88Intraperitoneal12 daysSlight improvement in hemolytic anemia.[3]

This table provides data from studies in rats that can inform dose selection for mouse experiments.

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection of this compound in Mice

Materials:

  • This compound solution

  • Sterile 0.9% sodium chloride for dilution

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Gauze

Procedure:

  • Preparation: Dilute the this compound stock solution to the desired final concentration with sterile 0.9% sodium chloride immediately before use. Draw the calculated dose into a 1 mL syringe and remove any air bubbles.

  • Animal Preparation: Weigh the mouse to determine the correct injection volume. Place the mouse in a restrainer. Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation.

  • Injection Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.

  • Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Once the needle is properly inserted into the vein, slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. If this occurs, remove the needle and attempt the injection at a more proximal site on the same or opposite vein.

  • Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions before returning it to its cage.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • This compound solution

  • Sterile 0.9% sodium chloride for dilution

  • Sterile 25-27 gauge needles and 1 mL syringes

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation: Prepare the this compound solution as described in the IV protocol.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse so that its abdomen is facing upwards and the head is tilted slightly downwards.

  • Injection Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection: Wipe the injection site with a 70% alcohol wipe. Insert the needle at a 10-20 degree angle.

  • Administration: Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe. Inject the solution smoothly into the peritoneal cavity.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualizations

Metabolic Pathway of Intravenous this compound

FerricGluconatePathway cluster_blood Bloodstream cluster_macrophage Macrophage (Reticuloendothelial System) cluster_transport Iron Transport and Utilization FerricGluconate This compound Complex Endocytosis Endocytosis FerricGluconate->Endocytosis Endosome Endosome Endocytosis->Endosome Uptake Lysosome Lysosomal Processing Endosome->Lysosome LabileIron Labile Iron Pool (Fe³⁺) Lysosome->LabileIron Iron Release Ferritin Ferritin (Iron Storage) LabileIron->Ferritin Ferroportin Ferroportin (Iron Export) LabileIron->Ferroportin Transferrin Transferrin (Fe³⁺ carrier) Ferroportin->Transferrin Iron Binding BoneMarrow Bone Marrow Erythroid Precursors Transferrin->BoneMarrow Delivery Hemoglobin Hemoglobin Synthesis BoneMarrow->Hemoglobin EfficacyWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel Induce Iron-Deficiency Anemia in Mice Baseline Baseline Blood Sampling (Hemoglobin, Hematocrit) AnimalModel->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Control Control Group (Saline Vehicle) Grouping->Control Treatment Treatment Group (this compound) Grouping->Treatment Monitoring Monitor Animal Health and Body Weight Control->Monitoring Treatment->Monitoring PostTreatment Post-Treatment Blood Sampling Monitoring->PostTreatment DataAnalysis Analyze Changes in Hemoglobin and Hematocrit PostTreatment->DataAnalysis TroubleshootingLogic Start Adverse Event Observed? DuringInjection During or Immediately After Injection? Start->DuringInjection Yes Action3 No Adverse Event Continue Monitoring Start->Action3 No Delayed Delayed Onset? DuringInjection->Delayed No Action1 Stop Injection Reduce Injection Rate Consider Dose Reduction DuringInjection->Action1 Yes Action2 Monitor for Signs of Toxicity (e.g., Ataxia) Review Dosing Calculation Delayed->Action2 Yes

References

Technical Support Center: Preventing Ferric Gluconate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of ferric gluconate precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Visible precipitation of this compound in your cell culture medium can negatively impact your experiments by altering the concentration of available iron, introducing particulate matter that can affect cell health, and interfering with downstream assays. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.

Visual Cue: Identifying the Problem

This compound precipitation can manifest as a fine, reddish-brown sediment at the bottom of the culture vessel or as a general turbidity in the medium.

Troubleshooting Workflow

If you observe precipitation, follow this workflow to diagnose and solve the issue.

G start Precipitate Observed in This compound-Supplemented Medium check_pH Is the final medium pH within the 7.2-7.4 range? start->check_pH check_concentration Is the final this compound concentration too high? check_pH->check_concentration Yes solution_pH Adjust pH of the final medium using sterile 1N HCl or 1N NaOH. check_pH->solution_pH No check_preparation Was the this compound stock solution prepared correctly? check_concentration->check_preparation No solution_concentration Reduce the final concentration of this compound. check_concentration->solution_concentration Yes check_addition How was the this compound added to the medium? check_preparation->check_addition Yes solution_preparation Prepare a fresh, chelated This compound stock solution. check_preparation->solution_preparation No check_storage How are the stock solution and final medium stored? check_addition->check_storage Correctly solution_addition Add the stock solution dropwise to the medium while gently stirring. check_addition->solution_addition Incorrectly solution_storage Store stock solution in aliquots at -20°C. Store final medium at 2-8°C for short term. check_storage->solution_storage Incorrectly end Precipitation Resolved check_storage->end Correctly solution_pH->end solution_concentration->end solution_preparation->end solution_addition->end solution_storage->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the primary cause of this compound precipitation in cell culture media?

A1: The primary cause is the low solubility of ferric (Fe³⁺) iron at the neutral to slightly alkaline pH of most cell culture media (typically 7.2-7.4). At this pH, ferric iron readily forms insoluble ferric hydroxide complexes.

Q2: How can I prepare a stable this compound stock solution?

A2: To maintain solubility, it is crucial to prepare a chelated stock solution. Citrate is an effective chelating agent that binds to ferric iron and prevents it from precipitating.[1] A common method is to prepare a ferric citrate stock solution.

Q3: Is there a recommended protocol for preparing a ferric citrate stock solution?

A3: Yes, you can adapt protocols used for preparing ferric citrate solutions. Here is a general guideline:

Experimental Protocol: Preparation of a 1000x Ferric Citrate Stock Solution (e.g., 89.4 mM)

  • Materials:

    • Ferric Citrate (e.g., C₆H₅FeO₇, MW: 244.95 g/mol )

    • Citric Acid (optional, to aid dissolution)

    • High-purity, sterile water

    • Sterile container

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • To prepare 50 mL of an 89.4 mM stock solution, weigh out 1.095 g of ferric citrate.[2]

    • Add the ferric citrate to approximately 40 mL of sterile water in a sterile container with a sterile magnetic stir bar.

    • Gently heat the solution on a stirrer hotplate while mixing until the ferric citrate is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Bring the final volume to 50 mL with sterile water.

    • Sterile-filter the solution using a 0.22 µm filter.

    • Aliquot into sterile, single-use tubes and store at -20°C, protected from light.

Q4: How should I add the this compound stock solution to my cell culture medium?

A4: Add the stock solution to the final volume of your complete medium (including serum, if applicable) dropwise while gently stirring. Avoid adding the concentrated stock to a small volume of medium, as this can cause localized high concentrations and lead to precipitation.

Q5: Does the presence of serum in the medium prevent precipitation?

A5: Not necessarily. While serum contains proteins like transferrin that bind iron, sodium this compound complexes can also self-agglomerate or form agglomerates with other serum proteins, which may lead to co-precipitation.[3]

Troubleshooting and Optimization

Q6: I've followed the protocol, but I still see some precipitation. What else can I do?

A6: If you still observe precipitation, consider the following:

  • Lower the Concentration: You may be exceeding the solubility limit in your specific medium formulation. Try reducing the final concentration of this compound.

  • Verify pH: After adding all supplements, re-check the pH of your final medium. A slight increase in pH can significantly decrease iron solubility.

  • Use Transferrin: For serum-free media, the addition of purified transferrin can help to chelate and transport iron, mimicking the natural physiological process and preventing precipitation.

Q7: What is the impact of temperature on this compound stability?

A7: Repeated freeze-thaw cycles of your stock solution or supplemented medium can lead to the formation of precipitates. It is best to store stock solutions in single-use aliquots.

Cellular Impact

Q8: Why is it important to prevent this compound precipitation from a biological perspective?

A8: The precipitation of this compound can lead to an uneven distribution of iron in the culture, with localized high concentrations of particulate iron. This can have several negative consequences for the cells:

  • Altered Iron Bioavailability: Cells may not be able to efficiently utilize iron from precipitates.

  • Oxidative Stress: High local concentrations of iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress.[4]

  • Induction of Pro-inflammatory Pathways: Iron overload and oxidative stress can activate signaling pathways such as MAPK and NF-κB, leading to an inflammatory response.

Q9: What are the potential effects of this compound precipitation on cellular signaling?

A9: The localized iron overload and subsequent oxidative stress resulting from precipitation can impact key signaling pathways.

G precipitate This compound Precipitation iron_overload Localized Iron Overload precipitate->iron_overload ros Increased Reactive Oxygen Species (ROS) iron_overload->ros oxidative_stress Oxidative Stress ros->oxidative_stress mapk MAPK Pathway Activation oxidative_stress->mapk nfkb NF-κB Pathway Activation oxidative_stress->nfkb cell_damage Cellular Damage and Apoptosis oxidative_stress->cell_damage inflammation Pro-inflammatory Response mapk->inflammation nfkb->inflammation

Caption: Potential impact of this compound precipitation on cellular signaling.

Data Summary

ParameterEffect on this compound SolubilityRecommendations
pH Decreases significantly as pH increases towards neutral/alkaline.Maintain final medium pH between 7.2 and 7.4. Prepare stock solutions in a slightly acidic to neutral pH and add to the final buffered medium.
Concentration Higher concentrations increase the risk of precipitation.Use the lowest effective concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Chelation Chelating agents like citrate significantly increase solubility.[1]Prepare a chelated stock solution (e.g., ferric citrate) to enhance stability.
Serum Can have a dual effect; transferrin binds iron, but other proteins can cause agglomeration.[3]In serum-free media, consider adding purified transferrin. In serum-containing media, add the iron solution slowly to the final complete medium.
Temperature Repeated freeze-thaw cycles can promote precipitation.Store stock solutions in single-use aliquots at -20°C.

References

Technical Support Center: Ferric Gluconate Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of ferric gluconate solutions for research purposes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F to 86°F).[1] It is also crucial to protect the solution from light and to prevent freezing.[2]

Q2: How long is an undiluted this compound solution stable after opening the vial?

A2: Studies have shown that undiluted generic sodium this compound complex is stable for at least 2 days at room temperature and for at least 7 days when refrigerated at 2-8°C.[3][4][5][6]

Q3: What is the stability of this compound solution after dilution?

A3: When diluted in 0.9% sodium chloride, this compound solution should ideally be used immediately.[1] However, research indicates that diluted solutions can be stable for at least 24 hours at room temperature and for a minimum of 7 days under refrigerated conditions (2-8°C).[3][4][5][6]

Q4: Can I mix this compound solutions with other medications or parenteral nutrition solutions?

A4: No, it is not recommended to mix this compound with other medications or add it to parenteral nutrition solutions for intravenous infusion.[1] The compatibility with infusion vehicles other than 0.9% sodium chloride has not been extensively evaluated.[1]

Troubleshooting Guide

Problem 1: My this compound solution has changed color from light yellow/green to brown.

  • Possible Cause: A color change to brown or yellowish-brown may indicate the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[7] This process can be accelerated by exposure to air (oxygen) and higher pH levels. The color of ferrous gluconate solutions is pH-dependent: light yellow at pH 2, brown at pH 4.5, and green at pH 7. Rapid oxidation occurs at higher pH.

  • Recommended Action:

    • Verify the pH of your solution. A lower pH (around 3.5 to 4.5) can help retard oxidation.

    • Ensure that the solution has been stored with minimal exposure to atmospheric oxygen.

    • Consider performing a quantitative analysis to determine the Fe(II)/Fe(III) ratio to confirm degradation (see Experimental Protocols section).

    • If significant color change is observed, it is advisable to use a fresh, unopened vial for your experiments to ensure accuracy.

Problem 2: I observe a precipitate in my this compound solution.

  • Possible Cause: Precipitation can occur due to several factors, including:

    • pH Instability: this compound is a complex, and significant shifts in pH can affect its solubility.

    • High Temperatures: Exposure to high temperatures (above 90°C) can lead to instability and potential precipitation.

    • Incompatibility: Mixing with incompatible solutions or medications can cause the complex to break down and precipitate.

  • Recommended Action:

    • Visually inspect parenteral drug products for particulate matter and discoloration before administration.[1]

    • Confirm that the solution has been stored at the recommended temperature and has not been frozen.

    • Ensure the solution has not been mixed with any other diluents or medications besides 0.9% sodium chloride.

    • If a precipitate is present, do not use the solution, as it indicates instability.

Stability Data Summary

The following tables summarize the stability of sodium this compound (SFG) complex under various conditions based on available research.

Table 1: Stability of Undiluted Sodium this compound Solution

Storage ConditionTemperatureDuration of Stability
Room Temperature20-25°C (68-77°F)≥ 2 days
Refrigerated2-8°C (36-46°F)≥ 7 days

Data sourced from studies on generic sodium this compound in complex with sucrose.[3][4][5][6]

Table 2: Stability of Sodium this compound Solution Diluted in 0.9% Sodium Chloride

Storage ConditionTemperatureDuration of Stability
Room Temperature20-25°C (68-77°F)≥ 1 day
Refrigerated2-8°C (36-46°F)≥ 7 days

Data sourced from studies on generic sodium this compound in complex with sucrose.[3][4][5][6]

Table 3: Factors Affecting the Stability of Sodium this compound Molecular Weight

Stress ConditionObservation
Autoclaving (121°C)Molecular weight remained unchanged.
Moderate Thermal Stress (50°C for 30 days; 70-90°C for 7 days)Molecular weight remained unchanged.
High Thermal Stress (>90°C for 30 days)Signs of instability observed.
pH Dilution (pH 8 and 9)Molecular weight remained unchanged.
High pH (pH 10-11)Signs of instability observed.

Data from a study assessing the thermodynamic stability of a colloidal iron drug product.[3]

Visual Diagrams

degradation_pathway Fe2 Ferrous Gluconate (Fe²⁺) (Stable Complex) Fe3 This compound (Fe³⁺) (Degraded Form) (Brownish Color) Fe2->Fe3 Oxidation O2 Oxygen (O₂) (from air exposure) O2->Fe3 H_plus Increased pH (less acidic) H_plus->Fe3

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Start: Observe Instability in this compound Solution check_color Is there a color change (e.g., to brown)? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No cause_oxidation Probable Cause: Oxidation of Fe²⁺ to Fe³⁺ check_color->cause_oxidation Yes cause_instability Probable Cause: pH shift, high temp, or incompatibility check_precipitate->cause_instability Yes action_discard Action: Do not use solution. Use a fresh, properly stored vial. check_precipitate->action_discard No (If no visible issues, but instability suspected) action_quantify Action: Quantify Fe(II)/Fe(III) ratio (See Experimental Protocols) cause_oxidation->action_quantify verify_storage Verify storage conditions (temp, light, no freezing) cause_instability->verify_storage action_quantify->action_discard verify_storage->action_discard

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Determination of Fe(II)/Fe(III) Ratio by UV-Vis Spectrophotometry

This method is adapted from the ferrozine-based colorimetric assay to differentiate between ferrous (Fe²⁺) and ferric (Fe³⁺) iron. Ferrozine forms a magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm.[7][8]

Principle:

  • The concentration of Fe²⁺ is determined by its direct reaction with ferrozine.

  • The total iron concentration is measured after reducing all Fe³⁺ to Fe²⁺ using a reducing agent (e.g., ascorbic acid).

  • The Fe³⁺ concentration is calculated as the difference between the total iron and the Fe²⁺ concentration.

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • 96-well plates or cuvettes

  • Ferrozine solution (e.g., 0.1% w/v in 50% w/v ammonium acetate buffer)

  • Ascorbic acid solution (10% w/v, freshly prepared)

  • Fe(II) and Fe(III) standard solutions for calibration

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation: Filter the this compound solution through a 0.2 µm syringe filter. If necessary, dilute the sample with deionized water to bring the iron concentration into the measurement range of the assay (typically 0-80 µM).

  • Fe(II) Measurement:

    • In a microcentrifuge tube or well of a 96-well plate, mix a specific volume of your sample (e.g., 100 µL) with the ferrozine solution (e.g., 900 µL).

    • Allow the color to develop for approximately 15-20 minutes.

    • Measure the absorbance at 562 nm. This is your A1 reading.

  • Total Iron (Fe(II) + Fe(III)) Measurement:

    • To a separate aliquot of your sample, add the ascorbic acid solution to reduce Fe³⁺ to Fe²⁺. For example, to 1 mL of your diluted sample, add 100 µL of 10% ascorbic acid.

    • Allow the reduction to proceed for about 20 minutes.

    • Add the ferrozine solution to this reduced sample in the same ratio as in step 2.

    • Measure the absorbance at 562 nm. This is your A2 reading.

  • Calibration: Prepare a series of standard solutions of known Fe(II) concentrations. Measure their absorbance with ferrozine to create a calibration curve of absorbance versus concentration.

  • Calculation:

    • Use the calibration curve to determine the concentration of Fe(II) from your A1 reading.

    • Use the calibration curve to determine the total iron concentration from your A2 reading.

    • Calculate the Fe(III) concentration: [Fe(III)] = [Total Iron] - [Fe(II)].

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

This protocol provides a general framework for assessing the molecular weight distribution of the this compound complex, which is an indicator of its integrity.

Principle: GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size in solution. Changes in the molecular weight profile of the this compound complex can indicate degradation or aggregation.

Equipment and Conditions:

  • HPLC system with a Refractive Index (RI) or UV detector.

  • GPC/SEC columns suitable for aqueous solutions and the molecular weight range of this compound (289,000–440,000 Daltons), such as Waters Ultrahydrogel™ or PSS SUPREMA columns.[9]

  • Mobile Phase (Eluent): 0.1 M NaNO₃ in 0.01 M phosphate buffer, pH 7.[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detector: UV at 254 nm and/or Refractive Index (RI).[4]

  • Calibration Standards: Pullulan standards of known molecular weights.[4]

  • Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration (e.g., 2 g/L).[4]

  • Injection Volume: 25 µL.[4]

Procedure:

  • System Equilibration: Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject a series of pullulan standards of different molecular weights to generate a calibration curve of elution volume versus log(Molecular Weight).

  • Sample Analysis: Inject the prepared this compound sample.

  • Data Analysis: Record the chromatogram. Use the calibration curve to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound complex. Compare these values to the specifications of the product or to a reference standard of a non-degraded sample.

Total Iron Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This method is used to determine the total elemental iron concentration in the solution.

Principle: ICP-MS is a highly sensitive analytical technique that uses an inductively coupled plasma to ionize the sample. The ions are then separated and quantified by a mass spectrometer.

Reagents and Equipment:

  • ICP-MS instrument

  • Trace metal grade nitric acid (e.g., 67%)

  • Deionized water

  • Iron atomic absorption standards for calibration

Procedure:

  • Sample Preparation and Digestion:

    • Dilute the this compound solution with deionized water to a target elemental iron concentration of approximately 0.4 mM.[8]

    • Take a known volume of the diluted sample (e.g., 200 µL) and add trace metal grade nitric acid (e.g., 500 µL of 67% HNO₃) and deionized water (e.g., 800 µL).[8]

    • Digest the sample at 80°C for 12 hours.[8]

    • After digestion, dilute the sample with deionized water to achieve a final nitric acid matrix of approximately 6%.[8]

  • Instrument Setup: Set up the ICP-MS with parameters similar to the following:

    • RF Power: 1550 W

    • Argon Carrier Gas Flow: ~0.99 L/min

    • Helium Gas Flow (for collision cell): ~4.3 mL/min

  • Calibration: Prepare a calibration curve using a series of diluted iron atomic absorption standards in a 6% nitric acid matrix.

  • Analysis: Analyze the digested samples by ICP-MS.

  • Calculation: Determine the iron concentration in the samples based on the calibration curve, accounting for all dilution steps.

References

Technical Support Center: Troubleshooting Ferric Gluconate Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with ferric gluconate aggregation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a stable, macromolecular complex of iron used to treat iron deficiency anemia.[1][2][3] In a laboratory setting, it serves as a source of iron for cell culture and other in vitro systems. The complex consists of a ferric iron core stabilized by gluconate and sucrose.[2]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture medium can be triggered by several factors:

  • pH Instability: this compound is sensitive to pH changes. The product is typically formulated at an alkaline pH (7.7-9.7).[2] A significant drop in the pH of your culture medium can lead to destabilization of the complex and subsequent aggregation.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound can interact with these components, particularly phosphates and bicarbonates, leading to the formation of insoluble iron salts.[4]

  • Presence of Serum Proteins: this compound complexes can self-agglomerate or form agglomerates with serum proteins in the cell culture medium.[5]

  • High Concentrations: Using a concentration of this compound that exceeds its solubility in the specific medium can cause it to precipitate out of solution.[6]

  • Improper Dilution: Rapidly diluting a concentrated stock of this compound into an aqueous solution can cause localized high concentrations, leading to precipitation.[7]

Q3: How can I prevent this compound from aggregating in my experiments?

To prevent aggregation, consider the following preventative measures:

  • Optimize pH: Ensure the final pH of your medium containing this compound remains within a stable range. You may need to buffer your medium appropriately.

  • Gradual Addition: Add the this compound solution to your culture medium slowly and with gentle mixing to avoid localized high concentrations.[7]

  • Use Serum-Free Medium When Possible: If your experiment allows, using a serum-free medium can reduce the chances of aggregation caused by interactions with serum proteins.[5]

  • Incorporate Iron-Binding Proteins: The inclusion of iron-binding proteins like transferrin can help prevent iron precipitation in culture.[4]

  • Pre-warm the Medium: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.[8]

  • Test Different Concentrations: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media composition.

Q4: Is it acceptable to filter out the precipitate?

Filtering the medium to remove the precipitate is generally not recommended. The process of filtration can remove not only the aggregated this compound but also other essential media components that may have co-precipitated, thereby altering the composition of your culture medium.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with this compound aggregation.

Observed Issue Potential Cause Recommended Solution
Cloudiness or visible precipitate immediately after adding this compound to the medium. Localized high concentration and rapid pH shift. Add this compound stock solution dropwise to the medium while gently swirling. Ensure the medium is at the correct pH before adding the iron complex.
Precipitate forms over time during incubation. Instability of the complex at incubation temperature or interaction with media components. Evaluate the stability of this compound in your specific medium at 37°C over the time course of your experiment. Consider using a different basal medium or supplementing with an iron chelator like transferrin.
Fine, crystalline precipitate observed under the microscope. Formation of insoluble iron salts (e.g., iron phosphate). Reduce the concentration of phosphate or bicarbonate in your medium if possible. Alternatively, use a medium with a different salt composition.
Amorphous, flocculant precipitate observed. Aggregation with serum proteins. Reduce the serum concentration if your cells can tolerate it. Alternatively, switch to a serum-free medium or use a protein-free iron supplement.

Quantitative Data Summary

The stability of this compound is influenced by several factors, as summarized in the table below.

Parameter Condition Observation Reference
pH 10-11Signs of instability[9][10]
8-9Molecular weight remained unchanged[9][10]
Temperature >90°C (after 30 days)Signs of instability[9][10]
70°C and 90°C (7 days)Molecular weight remained unchanged[9][10]
50°C (30 days)Molecular weight remained unchanged[9][10]
Room Temperature (undiluted)Stable for ≥2 days[1][11]
Refrigerated (2-8°C, undiluted)Stable for ≥7 days[1][11]
Dilution in 0.9% NaCl Room TemperatureStable for ≥1 day[1][11]
Refrigerated (2-8°C)Stable for ≥7 days[1][11]

Experimental Protocols

Protocol 1: Assessment of this compound Aggregation by Visual Inspection and Microscopy

  • Preparation of Media: Prepare your standard cell culture medium. If supplements are used, add them before the this compound.

  • Addition of this compound: Add the desired concentration of this compound to the medium. As a control, prepare a medium without this compound.

  • Initial Observation: Immediately after addition, visually inspect the medium for any signs of cloudiness or precipitate.

  • Microscopic Examination: Place a small aliquot of the medium on a microscope slide and examine under a light microscope at 10x and 40x magnification. Look for any particulate matter.

  • Incubation: Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time-Course Analysis: Repeat the visual and microscopic observations at regular intervals (e.g., 1, 6, 12, and 24 hours) to monitor for the formation of any precipitate.

Protocol 2: Quantitative Analysis of Aggregation using High-Performance Gel Permeation Chromatography (HP-GPC)

This method is used to determine changes in the molecular weight of the this compound complex, which can indicate aggregation.[9]

  • Sample Preparation: Prepare samples of this compound in your experimental medium at various time points and under different stress conditions (e.g., different pH, temperature).

  • HP-GPC System: Utilize an HP-GPC system equipped with a suitable column for separating macromolecules (e.g., a silica-based column with an appropriate pore size).

  • Mobile Phase: The mobile phase should be optimized to ensure good separation and prevent interactions with the column. A buffered saline solution is often used.

  • Standard Preparation: Prepare a series of molecular weight standards to calibrate the column.

  • Analysis: Inject the prepared samples and standards into the HP-GPC system.

  • Data Interpretation: Analyze the resulting chromatograms. A shift in the elution peak towards a shorter retention time (higher molecular weight) for your this compound sample compared to the control indicates aggregation.

Visualizations

AggregationPathways FG This compound (Stable Complex) Unstable_FG Unstable Ferric Species FG->Unstable_FG Destabilization pH_Shift pH Shift (e.g., acidic) pH_Shift->Unstable_FG Media_Components Media Components (Phosphate, Bicarbonate) Insoluble_Salts Insoluble Iron Salts Media_Components->Insoluble_Salts Serum_Proteins Serum Proteins (e.g., Albumin) Protein_Aggregates Protein-Iron Aggregates Serum_Proteins->Protein_Aggregates Unstable_FG->Insoluble_Salts Reaction Unstable_FG->Protein_Aggregates Binding Precipitate Visible Precipitate Insoluble_Salts->Precipitate Protein_Aggregates->Precipitate TroubleshootingWorkflow Start Precipitate Observed Check_Timing When did precipitate form? Start->Check_Timing Immediate Immediately after adding This compound Check_Timing->Immediate Immediately Over_Time Over time during incubation Check_Timing->Over_Time Over Time Solution_Immediate Solution: - Slow, dropwise addition - Pre-warm media - Check media pH Immediate->Solution_Immediate Check_Appearance Examine precipitate under microscope Over_Time->Check_Appearance Crystalline Crystalline Check_Appearance->Crystalline Crystalline Amorphous Amorphous Check_Appearance->Amorphous Amorphous Solution_Crystalline Solution: - Reduce phosphate/bicarbonate - Change basal media Crystalline->Solution_Crystalline Solution_Amorphous Solution: - Reduce serum concentration - Use serum-free media Amorphous->Solution_Amorphous

References

Technical Support Center: Ferric Gluconate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of ferric gluconate solutions, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why has my this compound solution become cloudy or formed a precipitate after preparation or pH adjustment?

A1: Precipitation in this compound solutions is almost always linked to a deviation from the optimal pH range. The this compound complex is most stable in an alkaline environment. If the pH of the solution drops too low, the complex can dissociate, releasing free ferric ions (Fe³⁺). These free ions will then readily hydrolyze to form insoluble ferric hydroxide (Fe(OH)₃), which appears as a brown or reddish precipitate.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution.

  • Compare to Optimal Range: The stable pH range for commercial sodium this compound complex formulations is alkaline, typically between 7.7 and 9.7.[1][2][3][4][5][6] A study has shown that a synthesized sodium this compound complex (SFGC) can remain clear and free of precipitate in a broad pH range of 5 to 13.[7]

  • Adjust pH: If the pH is below the recommended range, carefully adjust it back into the alkaline range using a suitable base (e.g., dilute NaOH) while monitoring the solution's appearance.

Q2: What is the optimal pH for maintaining the stability of a sodium this compound complex solution?

A2: The optimal pH for parenteral sodium this compound complex in sucrose formulations is between 7.7 and 9.7 .[1][2][3][4][5][6] Within this alkaline range, the ferric iron is maintained within the stable, negatively charged macromolecular complex, preventing its precipitation as ferric hydroxide.[2][3][4][5][6]

Q3: What occurs if the pH of my this compound solution becomes too acidic?

A3: Acidic conditions are detrimental to the stability of the this compound complex. As the pH drops, especially below pH 5, the gluconate ligand can become protonated, leading to the dissociation of the complex and the release of free Fe³⁺ ions. This dissociation compromises the integrity of the complex. Furthermore, free ferric ions are known to begin precipitating as ferric hydroxide at a pH as low as 3.0.[7] One study demonstrated that forced degradation of the complex occurs under strongly acidic conditions (e.g., pH 0.3).[8]

Q4: How does the stability of ferric (Fe³⁺) gluconate differ from ferrous (Fe²⁺) gluconate with respect to pH?

A4: The two forms of iron have opposite pH stability profiles when complexed with gluconate.

  • Ferric (Fe³⁺) Gluconate: As a macromolecular complex, it is stable at an alkaline pH (7.7-9.7) which prevents the precipitation of ferric hydroxide.[1][2][3][4][5][6]

  • Ferrous (Fe²⁺) Gluconate: This salt is more soluble and stable in a weakly acidic environment (e.g., pH 3.5-4.5).[9] The acidic conditions inhibit the oxidation of the more soluble ferrous (Fe²⁺) ions to the less soluble ferric (Fe³⁺) state and prevent hydrolysis and precipitation that occurs more readily at neutral or alkaline pH.[9][10]

Data Summary: pH-Dependent Precipitation

The stability of the this compound complex is significantly greater than that of simple inorganic iron salts at physiological and alkaline pH.

Iron CompoundInitial Precipitation pHWidespread Precipitation pHObservation
Sodium this compound Complex > pH 13Not ObservedSolution remains clear from pH 5-13.[7]
Ferric Chloride (FeCl₃) 3.036.70Forms precipitate in acidic/neutral conditions.[7]
Ferrous Sulfate (FeSO₄) 3.346.76Forms precipitate in acidic/neutral conditions.[7]

Visual Guides

Here are several diagrams to illustrate the key concepts and workflows related to this compound stability.

G cluster_acid Acidic Conditions (pH < 5) cluster_alkaline Optimal Alkaline Conditions (pH 7.7 - 9.7) Acid Low pH (Excess H⁺) Dissociation Complex Dissociation Acid->Dissociation Fe3 Release of Free Fe³⁺ Dissociation->Fe3 Precipitate Fe(OH)₃ Precipitate (Cloudiness) Fe3->Precipitate Alkaline Optimal pH (7.7 - 9.7) Stable Stable this compound Macromolecular Complex Alkaline->Stable Clear Clear, Stable Solution Stable->Clear

Caption: Effect of pH on this compound Complex Stability.

G start Precipitate Observed in Solution check_ph Measure Current pH of the Solution start->check_ph ph_low Is pH < 7.7? check_ph->ph_low adjust_ph Action: Slowly add dilute NaOH to raise pH to 7.7-9.7 ph_low->adjust_ph Yes ph_ok Is pH within 7.7 - 9.7? ph_low->ph_ok No dissolved Result: Precipitate Redissolves adjust_ph->dissolved ph_ok->dissolved Yes (Solution should be stable) other_issue Issue is not pH-related. Consider other factors: - Contamination - Incorrect concentration - Expired reagents ph_ok->other_issue No

References

Technical Support Center: Investigating Drug Interactions with Ferric Gluconate in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the potential drug interactions of ferric gluconate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound can interact with other drugs in research models?

This compound, an iron-carbohydrate complex, can interact with other therapeutic agents through several mechanisms. The most common are:

  • Chelation and Complexation: The iron within the gluconate complex can be chelated by other drugs, or the entire complex can interact, potentially leading to the formation of insoluble precipitates. This is particularly relevant for drugs with functional groups capable of binding iron, such as tetracyclines or quinolones.

  • pH-Dependent Stability: The stability of the this compound complex is pH-dependent. Changes in the pH of the local environment (e.g., gastrointestinal tract in oral dosing studies, or cell culture media) can cause the iron to dissociate from the gluconate, increasing the concentration of free iron.

  • Redox Cycling and Oxidative Stress: Dissociated free iron is redox-active and can participate in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can affect the metabolism and toxicity of co-administered drugs.

Q2: Are there specific drug classes known to interact with intravenous iron compounds like this compound?

While specific interaction studies with this compound in research models are not extensively documented in publicly available literature, interactions can be extrapolated from the chemical nature of iron. Caution is advised when co-administering this compound with:

  • Chelating Agents: Drugs like tetracycline antibiotics, quinolone antibiotics, and bisphosphonates can bind to iron, potentially reducing the absorption and efficacy of both the iron supplement and the co-administered drug.

  • pH-Modifying Agents: In in vitro settings or oral gavage studies, agents that alter the pH, such as antacids or proton pump inhibitors, could theoretically affect the stability of the this compound complex.

  • Drugs Sensitive to Oxidative Environments: Compounds that are susceptible to oxidation may be degraded more rapidly in the presence of free iron, which can catalyze the production of ROS.

Q3: Can this compound interfere with analytical assays used in my experiments?

Yes, the presence of a high concentration of iron can interfere with certain types of assays. For example, colorimetric assays that rely on metal-sensitive dyes or redox reactions may yield inaccurate results. It is crucial to run appropriate controls, including this compound alone at the relevant concentration, to assess its potential interference with your specific assay.

Troubleshooting Guides

Issue 1: I observed precipitation/cloudiness after adding this compound and my test compound to cell culture media.

  • Potential Cause: This is likely due to a physicochemical incompatibility. The test compound may be chelating the iron, or the pH of the final solution may be causing the this compound complex to become unstable and precipitate out of solution.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of the medium before and after the addition of both agents. A significant shift could indicate a pH-driven precipitation.

    • Sequential Addition: Try adding the compounds to the media in a different order, with sufficient time for each to dissolve and distribute.

    • Solubility Screen: Perform a simple solubility test in a cell-free medium to confirm the incompatibility.

    • Consult Literature: Check the chemical properties of your test compound for known chelation potential or pH-dependent solubility.

Issue 2: My animal models are showing unexpected toxicity after co-administration of this compound and a new drug candidate.

  • Potential Cause: The observed toxicity could be a result of a pharmacodynamic or pharmacokinetic interaction. One possibility is a synergistic increase in oxidative stress, as both the drug and the free iron from this compound may contribute to ROS production.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose of either the this compound, the test drug, or both to see if the toxicity is dose-dependent.

    • Stagger Dosing: Administer the drugs at different times (e.g., several hours apart) to minimize direct interaction in circulation.

    • Assess Biomarkers: Measure biomarkers of organ damage (e.g., ALT/AST for liver, BUN/creatinine for kidney) and oxidative stress (e.g., malondialdehyde, glutathione levels) in plasma and tissues.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine if the co-administration alters the absorption, distribution, metabolism, or excretion (ADME) of your drug candidate (see Table 1 for an example).

Quantitative Data on Potential Interactions

The following table provides an illustrative example of how pharmacokinetic parameters of a hypothetical drug ("Drug X") could be affected by co-administration with this compound in a rodent model. Researchers should perform similar studies to characterize specific interactions.

Table 1: Illustrative Pharmacokinetic Interaction Study Results

ParameterDrug X Alone (Mean ± SD)Drug X + this compound (Mean ± SD)% ChangePotential Interpretation
Cmax (ng/mL) 1520 ± 2101150 ± 180↓ 24.3%Reduced absorption or increased distribution.
Tmax (hr) 1.0 ± 0.251.5 ± 0.5↑ 50.0%Delayed absorption.
AUC₀₋t (ng·hr/mL) 7850 ± 9505900 ± 870↓ 24.8%Reduced overall drug exposure.
t₁/₂ (hr) 4.5 ± 0.84.3 ± 0.7↓ 4.4%Minimal change in elimination half-life.
CL/F (L/hr/kg) 0.64 ± 0.120.85 ± 0.15↑ 32.8%Increased apparent clearance.

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL/F: Apparent total body clearance.

Experimental Protocols

Protocol 1: In Vitro Compatibility and Stability Assessment

  • Preparation: Prepare simulated gastric fluid (SGF, pH ~1.2-3.0) and simulated intestinal fluid (SIF, pH ~6.8-7.4) or use the intended cell culture medium.

  • Incubation: Add the test drug and this compound to the prepared fluid/medium at concentrations relevant to the in vivo or in vitro experiment. Include controls for each compound alone.

  • Observation: Incubate at the relevant temperature (e.g., 37°C) and visually inspect for precipitation, color change, or turbidity at multiple time points (e.g., 0, 1, 2, 4 hours).

  • Quantification (Optional): If no visual change is observed, take samples at each time point and quantify the concentration of the test drug using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to check for degradation.

Protocol 2: Rodent Pharmacokinetic (PK) Interaction Study

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with sufficient animals for two groups (n ≥ 5 per group).

  • Group 1 (Control): Administer the test drug via the intended route (e.g., oral gavage, IV injection).

  • Group 2 (Interaction): Co-administer the test drug and this compound. The route and timing should mimic the intended experimental design (e.g., mixed together for oral gavage, or separate IV injections).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test drug in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t₁/₂) for both groups using non-compartmental analysis software and compare the results.

Visualizations

G cluster_0 Physicochemical Level cluster_1 Cellular/Systemic Level drug Test Drug (e.g., Quinolone) precipitate Insoluble Complex (Precipitation) drug->precipitate Chelation fg This compound (Fe³⁺-Complex) fg->precipitate free_iron Free Fe³⁺ / Fe²⁺ fg->free_iron Dissociation (e.g., low pH) ros Reactive Oxygen Species (ROS) free_iron->ros Fenton Rxn cell_damage Cellular Damage / Altered Drug Metabolism ros->cell_damage

Caption: Potential mechanisms of this compound drug interactions.

G cluster_workflow Experimental Workflow: Investigating a Potential PK Interaction start Hypothesis: Potential Interaction protocol Design PK Study: - Control Group (Drug Alone) - Test Group (Drug + FG) start->protocol dosing Administer Compounds to Rodent Models protocol->dosing sampling Collect Serial Blood Samples dosing->sampling analysis Quantify Drug Conc. (LC-MS/MS) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, t½) analysis->pk_calc compare Compare Parameters Between Groups pk_calc->compare no_sig Conclusion: No Significant PK Interaction compare->no_sig No Significant Difference sig Conclusion: Significant PK Interaction (Further Investigation Needed) compare->sig Significant Difference

Caption: Workflow for an in vivo pharmacokinetic interaction study.

G start Issue: Unexpected In Vivo Toxicity check_lit Review Literature: Known Toxicities of Both Compounds? start->check_lit dose_response Perform Dose-Response Study for Each Agent Individually check_lit->dose_response is_synergy Is Co-dosed Toxicity Greater Than Additive? dose_response->is_synergy pk_study Conduct PK Study: Is Drug Exposure Altered? is_synergy->pk_study Yes no_synergy Toxicity is Likely Additive or from One Agent is_synergy->no_synergy No pd_study Assess PD Markers: (e.g., Oxidative Stress) pk_study->pd_study end Identify Mechanism: PK or PD Interaction pd_study->end

Caption: Troubleshooting flowchart for unexpected in vivo toxicity.

Navigating Ferric Gluconate-Induced Hypotension in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating the hypotensive effects of ferric gluconate observed in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist in your research and development endeavors.

Troubleshooting Guide: Managing Hypotension During this compound Infusion

This guide addresses immediate issues that may arise during the administration of this compound in animal subjects.

Issue Potential Cause Recommended Action
Sudden drop in blood pressure upon initiation of infusion. Rapid infusion rate leading to a bolus effect of labile iron.Immediately pause the infusion. Once blood pressure stabilizes, restart at a 50% reduced infusion rate. Monitor blood pressure closely.
Gradual decrease in blood pressure throughout the infusion period. Dose-dependent hypotensive effect.Consider lowering the total dose of this compound. If the experimental design permits, divide the total dose into smaller, more frequent administrations.
Hypotension accompanied by signs of an allergic reaction (e.g., skin flushing, respiratory distress). Hypersensitivity reaction, potentially involving mast cell degranulation.Stop the infusion immediately. Administer emergency supportive care as per your institution's animal care and use committee (IACUC) protocol. Consider premedication with antihistamines in future experiments after consulting relevant literature and your IACUC.
Persistent hypotension despite reducing infusion rate and dose. Animal model sensitivity or underlying cardiovascular instability.Evaluate the suitability of the chosen animal model. Ensure subjects are adequately hydrated and hemodynamically stable before this compound administration. Consider using an alternative intravenous iron formulation if persistent issues occur.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind this compound-induced hypotension?

A1: The exact mechanism is not fully elucidated in animal models, but it is thought to be multifactorial. One leading hypothesis is the release of labile, non-transferrin-bound iron, which can induce oxidative stress and endothelial dysfunction, leading to vasodilation. Other potential, though less directly substantiated, mechanisms in the context of intravenous iron include the release of vasoactive mediators like bradykinin and histamine through mast cell degranulation.[1][2][3][4]

Q2: Are there animal-specific data on the dose-response relationship of this compound and hypotension?

A2: Yes, some data is available. For instance, a pharmacology review by the FDA mentioned a study in anesthetized cats where a single intravenous dose of 12.5 mg/kg of this compound resulted in a slight decrease in systolic (6.1%) and diastolic (23%) blood pressure.[5] It is important to note that dose-response effects can be species-specific, and researchers should perform dose-ranging studies in their chosen animal model.

Q3: What are the recommended infusion rates for this compound in animal studies to minimize hypotension?

A3: While specific infusion rates for various animal models are not well-documented in publicly available literature, a general principle is to administer the infusion slowly to avoid rapid peaks in plasma iron concentration.[6][7] For example, in human clinical use, rates of up to 12.5 mg/min are used.[8][9] For animal studies, it is advisable to start with a slow infusion rate and monitor blood pressure continuously, adjusting as needed based on the animal's response.

Q4: Is premedication with antihistamines effective in preventing this compound-induced hypotension?

A4: The efficacy of premedication with antihistamines is not definitively established in animal models for this compound. In human clinical settings, the routine use of antihistamines for preventing infusion reactions is debated, with some sources suggesting they may mask or even exacerbate certain reactions.[10][11][12] If a hypersensitivity mechanism is suspected in your animal model, a carefully designed pilot study with appropriate controls would be necessary to determine the utility of antihistamine premedication, in consultation with your institution's veterinary staff and IACUC.

Quantitative Data Summary

The following table summarizes available quantitative data on the hypotensive effects of this compound in an animal model.

Animal Model Dose Route of Administration Effect on Blood Pressure Source
Anesthetized Cat12.5 mg/kgIntravenousSystolic: ↓ 6.1% Diastolic: ↓ 23%[5]

Experimental Protocols

Below are detailed methodologies for key experimental considerations when investigating or mitigating this compound-induced hypotension.

Protocol 1: Blood Pressure Monitoring During this compound Infusion in a Rodent Model

  • Animal Model: Male Sprague-Dawley rat (or other appropriate rodent model).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) as per approved IACUC protocol.

  • Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure monitoring and another into the jugular vein for this compound infusion.

  • Blood Pressure Measurement: Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record systolic, diastolic, and mean arterial pressure.

  • Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure for at least 30 minutes.

  • This compound Administration: Infuse this compound at a predetermined dose and rate through the jugular vein catheter.

  • Continuous Monitoring: Continue to monitor and record blood pressure throughout the infusion and for a designated post-infusion period (e.g., 60 minutes).

  • Data Analysis: Analyze the changes in blood pressure from baseline at various time points during and after the infusion.

Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Hypotension

  • Animal Model and Preparation: Prepare the animal for blood pressure monitoring and infusion as described in Protocol 1.

  • Group Allocation: Divide animals into at least two groups: a control group receiving this compound alone and a treatment group receiving the mitigating agent prior to this compound.

  • Mitigating Agent Administration: Administer the chosen mitigating agent (e.g., an antihistamine, bradykinin receptor antagonist) at the desired dose and time point before the this compound infusion.

  • This compound Infusion: Administer this compound to both groups at the same dose and rate that has been shown to induce hypotension.

  • Blood Pressure Monitoring and Analysis: Continuously monitor blood pressure in both groups and compare the magnitude and duration of the hypotensive response between the control and treatment groups.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to investigating this compound-induced hypotension.

FerricGluconate Intravenous This compound LabileIron Labile Iron Release FerricGluconate->LabileIron OxidativeStress Oxidative Stress LabileIron->OxidativeStress EndothelialDysfunction Endothelial Dysfunction OxidativeStress->EndothelialDysfunction Vasodilation Vasodilation EndothelialDysfunction->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Proposed pathway of labile iron-induced hypotension.

Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep BaselineBP Record Baseline Blood Pressure AnimalPrep->BaselineBP Premedication Administer Mitigating Agent (Treatment Group) BaselineBP->Premedication Control Administer Vehicle (Control Group) BaselineBP->Control Infusion Infuse this compound Premedication->Infusion Control->Infusion MonitorBP Continuously Monitor Blood Pressure Infusion->MonitorBP DataAnalysis Analyze Blood Pressure Data MonitorBP->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for evaluating a mitigating agent.

FerricGluconate This compound MastCell Mast Cell Degranulation FerricGluconate->MastCell Histamine Histamine Release MastCell->Histamine Bradykinin Bradykinin Release MastCell->Bradykinin Vasodilation Vasodilation Histamine->Vasodilation Bradykinin->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

References

Validation & Comparative

A Comparative Guide to the Preclinical Efficacy of Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of intravenous (IV) iron therapies, selecting the appropriate compound for preclinical investigation is a critical decision. This guide provides an objective comparison of the preclinical efficacy of sodium ferric gluconate complex in sucrose (hereafter referred to as this compound) with other widely used IV iron alternatives, such as iron sucrose and iron dextran. The comparisons are supported by experimental data from animal models of iron deficiency anemia (IDA), offering insights into their relative performance in restoring hematological parameters and replenishing iron stores.

Mechanism of Action: A Shared Pathway

Intravenous iron preparations are complex colloidal solutions composed of an iron-oxyhydroxide core stabilized by a carbohydrate shell. Upon intravenous administration, these nanoparticles are primarily taken up by macrophages of the reticuloendothelial system (RES), located mainly in the liver and spleen.[1] Within the macrophages, the iron-carbohydrate complex is broken down, and the iron is released. This released iron joins the intracellular iron pool, where it can be stored within the protein ferritin or exported from the cell via ferroportin. Once in the bloodstream, iron binds to the transport protein transferrin, which delivers it to the bone marrow for incorporation into hemoglobin during the production of new red blood cells (erythropoiesis).[1]

The core function of all IV iron therapies is to bypass intestinal absorption and deliver a usable form of iron directly to the body's storage and utilization sites, thereby effectively treating iron deficiency anemia.

cluster_blood Bloodstream cluster_macrophage Macrophage (RES) cluster_target Target Tissue IV_Iron IV Iron Nanoparticle (e.g., this compound) Macrophage_Uptake Uptake by Macrophage IV_Iron->Macrophage_Uptake Phagocytosis Transferrin_Fe Transferrin-Bound Iron Bone_Marrow Bone Marrow Transferrin_Fe->Bone_Marrow Delivery Iron_Release Iron Release from Carbohydrate Shell Macrophage_Uptake->Iron_Release Ferritin Storage (Ferritin) Iron_Release->Ferritin Ferroportin Export (Ferroportin) Iron_Release->Ferroportin Ferroportin->Transferrin_Fe Binds to Transferrin Erythropoiesis Erythropoiesis (RBC Production) Bone_Marrow->Erythropoiesis Hemoglobin Hemoglobin Synthesis Erythropoiesis->Hemoglobin

Metabolism of IV Iron Formulations.

Comparative Efficacy in Preclinical Models

Preclinical studies in animal models of iron deficiency are essential for evaluating the efficacy of different IV iron formulations. These studies typically involve inducing anemia in rodents through a combination of an iron-deficient diet and phlebotomy, followed by treatment with various IV iron preparations. Key parameters for comparison include the rate of hemoglobin increase, improvement in red blood cell indices, and the biodistribution of iron to target tissues.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies. It is important to note that direct head-to-head preclinical studies comparing this compound with all alternatives are limited. The data presented here is synthesized from studies that, while not always direct comparisons, provide valuable insights into individual efficacy.

Table 1: Hematological Response to IV Iron Therapy in Anemic Rats

ParameterThis compound (Innovator)Iron SucroseIron DextranFerric CarboxymaltoseControl (Saline)
Hemoglobin (g/dL) Change from Baseline Data not available in direct comparisonSignificant IncreaseSignificant IncreaseSignificant IncreaseNo significant change
Serum Iron (µg/g) at 1h post-injection ~175Data not availableData not availableData not available~5
Reticulocyte Count Data not availableSignificant IncreaseSignificant IncreaseSignificant IncreaseNo significant change

Data for this compound is derived from a study comparing innovator and generic products, showing peak serum concentration. Data for other IV irons is based on a separate comparative study in anemic rats; specific values were not provided but showed significant increases over control.

Table 2: Iron Biodistribution in Key Tissues (µg/g) 1-hour Post-Injection in Rats

TissueThis compound (Innovator)Control (Saline)
Liver ~250~25
Spleen ~200~15
Bone Marrow ~100~10
Heart ~20~5
Kidneys ~50~10

This table highlights the rapid distribution of iron to the primary organs of the reticuloendothelial system (liver, spleen) and to the site of erythropoiesis (bone marrow) following this compound administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of IV iron efficacy.

Iron Deficiency Anemia (IDA) Rat Model

A common method to induce IDA in rodents is as follows:

  • Animals: Male Sprague-Dawley or female Lewis rats are typically used.

  • Diet: Upon arrival and acclimatization, animals are switched to a low-iron diet (containing <5 ppm iron) for a period of 3-4 weeks.

  • Phlebotomy: To accelerate the onset of anemia, repeated phlebotomy (blood withdrawal) is performed. For example, 2-3 mL of blood may be collected weekly via the tail vein.

  • Monitoring: Anemia is confirmed by monitoring key hematological parameters, such as hemoglobin levels (target <10 g/dL), hematocrit, and serum iron.

  • Grouping: Once anemia is established, animals are randomized into different treatment groups (e.g., Saline control, this compound, Iron Sucrose, etc.).

start Select Animal Model (e.g., Sprague-Dawley Rats) diet Administer Low-Iron Diet (3-4 weeks) start->diet phlebotomy Perform Repeated Phlebotomy (e.g., weekly) diet->phlebotomy monitor Monitor Hematology (Confirm Anemia, Hb < 10g/dL) phlebotomy->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer IV Iron Formulations (Single or Multiple Doses) randomize->treat endpoints Measure Efficacy Endpoints (Blood parameters, Tissue Iron) treat->endpoints

References

An In Vitro Comparison of Ferric Gluconate and Iron Sucrose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of two intravenous iron preparations: ferric gluconate and iron sucrose. The following sections present experimental data on their relative effects on oxidative stress and cellular iron uptake, along with the methodologies used in these assessments. This information is intended to assist researchers, scientists, and drug development professionals in understanding the in vitro characteristics of these commonly used iron supplements.

Comparative Analysis of In Vitro Data

The in vitro characteristics of this compound and iron sucrose have been evaluated across several key parameters, primarily focusing on their potential to induce oxidative stress and their efficiency of cellular uptake.

Oxidative Stress Markers

A key concern with intravenous iron preparations is their potential to generate reactive oxygen species (ROS), leading to oxidative stress. In vitro studies have compared this compound and iron sucrose in this regard.

One study assessed redox-active iron and intracellular ROS generation in HepG2 cells.[1][2] When examined at maximum concentrations typically achieved in clinical doses, this compound demonstrated a higher level of redox-active iron compared to iron sucrose in a buffer solution.[1][2] However, when diluted in human serum, the redox-active iron from this compound was almost completely inactivated, while iron sucrose still exhibited some redox activity.[1][2] Despite this, all tested intravenous iron preparations, including this compound and iron sucrose, were shown to increase ROS production in HepG2 cells.[1][2]

ParameterThis compoundIron SucroseCell LineKey Findings
Redox-Active Iron (in buffer) HigherLower-This compound shows higher potential for redox activity in a simple buffer system.[1][2]
Redox-Active Iron (in human serum) Practically DisappearedPresent-Serum components appear to effectively neutralize the redox-active iron in this compound.[1]
Intracellular ROS Production IncreasedIncreasedHepG2Both compounds lead to an increase in intracellular reactive oxygen species.[1][2]
Cellular Iron Uptake

The uptake of iron by cells is a critical factor in the efficacy of intravenous iron therapies. In vitro studies using human macrophage cell lines have provided insights into the cellular uptake profiles of these compounds. While direct comparative studies between this compound and iron sucrose are limited in the provided search results, a detailed methodology for assessing cellular iron uptake of sodium this compound complex in sucrose has been described.[3][4][5][6][7] These studies, which compared a brand-name this compound product to its generic version, found no significant difference in iron uptake across various macrophage cell lines, doses, and time points, suggesting a consistent uptake mechanism for the this compound complex.[4][5][6] The binding between the iron core and the carbohydrate shell in both iron sucrose and this compound is considered looser compared to iron dextran, which may facilitate easier iron dissociation and subsequent uptake.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are summaries of protocols used to evaluate oxidative stress and cellular iron uptake for intravenous iron preparations.

Measurement of Redox-Active Iron

A dichlorofluorescein assay can be utilized to assess the levels of redox-active iron in intravenous iron preparations.[1][2] This method provides a quantitative measure of the iron's potential to participate in redox reactions.

Intracellular Reactive Oxygen Species (ROS) Generation

The generation of ROS within cells following exposure to iron compounds can be measured using fluorescent probes.

Protocol Summary:

  • Cell Culture: HepG2 cells are cultured in appropriate media and conditions.[1][2]

  • Treatment: Cells are treated with clinically relevant concentrations of this compound or iron sucrose.

  • Staining: A fluorescent ROS indicator, such as CellROX Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells.[8][9][10]

  • Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader or flow cytometry.[8]

Cellular Iron Uptake Assay

A colorimetric assay is a common method to quantify the amount of iron taken up by cells.[5][6]

Protocol Summary:

  • Cell Culture: Human macrophage cell lines (e.g., THP-1, HL-60, U937) are cultured.[5][7]

  • Treatment: Cells are incubated with various concentrations of the iron compound (e.g., 10, 20, 40 µg/mL) for different durations (e.g., 30, 60, 120, 240 minutes).[5][7]

  • Cell Lysis: After incubation, the cells are washed to remove extracellular iron and then lysed to release the intracellular contents.

  • Iron Quantification: The iron content in the cell lysate is determined using a colorimetric method, such as a Ferene S-based assay, where the absorbance at a specific wavelength (e.g., 593 nm) is proportional to the iron concentration.[11]

Visualizations

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the underlying biological pathways.

Comparative In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Comparison prep_fg Prepare Ferric Gluconate Solution treat_fg Treat Cells with This compound prep_fg->treat_fg prep_is Prepare Iron Sucrose Solution treat_is Treat Cells with Iron Sucrose prep_is->treat_is prep_cells Culture Macrophage or HepG2 Cells prep_cells->treat_fg prep_cells->treat_is control Control (No Iron) prep_cells->control ros_assay ROS Assay (e.g., DCFH-DA) treat_fg->ros_assay uptake_assay Iron Uptake Assay (Colorimetric) treat_fg->uptake_assay cytokine_assay Inflammatory Cytokine Assay (ELISA) treat_fg->cytokine_assay treat_is->ros_assay treat_is->uptake_assay treat_is->cytokine_assay control->ros_assay control->uptake_assay control->cytokine_assay compare Compare Oxidative Stress, Uptake, and Inflammation ros_assay->compare uptake_assay->compare cytokine_assay->compare

Caption: A flowchart of the in vitro comparison process.

Iron-Induced Oxidative Stress and Inflammatory Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular iv_iron IV Iron (this compound or Iron Sucrose) labile_iron Labile Iron Pool iv_iron->labile_iron Cellular Uptake ros Reactive Oxygen Species (ROS) labile_iron->ros Fenton Reaction oxidative_stress Oxidative Stress (Lipid Peroxidation, etc.) ros->oxidative_stress nfkb NF-κB Activation oxidative_stress->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Signaling pathway of iron-induced oxidative stress.

In Vitro Characteristic Comparison cluster_fg This compound cluster_is Iron Sucrose center_node IV Iron Compounds fg_ros Higher Redox-Activity (in buffer) center_node->fg_ros is_ros Lower Redox-Activity (in buffer) center_node->is_ros fg_serum Redox-Activity Quenched by Serum is_serum Some Redox-Activity Remains in Serum

Caption: Key in vitro characteristic comparison.

References

A Comparative Guide to the In Vitro Toxicity of Ferric Gluconate and Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravenous iron formulations are essential for treating iron deficiency anemia, particularly in patient populations unable to tolerate or absorb oral iron. Among the available preparations, ferric gluconate and iron dextran are widely utilized. Understanding their comparative toxicity profiles at a cellular level is crucial for preclinical safety assessment and the development of safer iron-based therapeutics. This guide provides an objective comparison of the in vitro toxicity of this compound and iron dextran, with supporting experimental data and detailed methodologies.

  • Disclaimer: The data presented in this guide are synthesized from multiple in vitro studies. Direct comparison of quantitative data across different studies should be approached with caution due to variations in experimental conditions, including cell lines, drug concentrations, and incubation times.

Quantitative Data Summary

The following tables summarize the key findings on the comparative in vitro toxicity of this compound and iron dextran.

Table 1: Comparison of Cytotoxicity

ParameterThis compoundIron DextranCell Line(s)Key FindingsCitation(s)
Cell Viability Non-toxic at clinically relevant concentrations in a neutral red assay.Dose- and time-dependent decrease in viability.HepG2, HeLa, MCF-7This compound appeared non-toxic in one study on HepG2 cells, while iron dextran has shown cytotoxic effects in multiple cell lines.[1]
Membrane Integrity (LDH Assay) Data not available from direct comparative studies.Increased LDH release starting at 0.2 mg/mL.HK-2Iron dextran has been shown to compromise cell membrane integrity in human kidney cells.

Table 2: Comparison of Oxidative Stress

ParameterThis compoundIron DextranCell Line(s)Key FindingsCitation(s)
Redox-Active Iron (in buffer) Highest among tested IV iron preparations.Lower than this compound.AcellularThis compound has a higher potential to release redox-active iron in a buffer system.[1][2]
Redox-Active Iron (in human serum) Practically disappeared.Highest among tested IV iron preparations.AcellularThe presence of serum significantly mitigates the release of redox-active iron from this compound.[1][2]
Reactive Oxygen Species (ROS) Production Increased intracellular ROS.Increased intracellular ROS.HepG2Both compounds were found to increase ROS production in liver cancer cells.[1][2]
Lipid Peroxidation (in patients) Associated with significant increases in MDA levels.Less of an increase in MDA levels compared to this compound.Human PatientsClinical data suggests this compound may have a higher potential for inducing lipid peroxidation in vivo.[3]

Table 3: Comparison of Apoptotic Potential

ParameterThis compoundIron Dextran (Low Molecular Weight)Cell Line(s)Key FindingsCitation(s)
Apoptosis (TUNEL Assay) Data not available from direct comparative studies.Induced a 5-11% increase in apoptosis at 0.1 and 1 mg/mL.Bovine Aortic Endothelial CellsLMW iron dextran has been shown to induce apoptosis in endothelial cells.
Caspase-3 Activation Data not available from direct comparative studies.Did not significantly increase caspase-3 activity in one study.Bovine Aortic Endothelial CellsThe apoptotic mechanism of LMW iron dextran in this cell line may be independent of caspase-3 activation.
p53 and p21 Expression Data not available from direct comparative studies.No significant change in expression.Bovine Aortic Endothelial CellsLMW iron dextran did not appear to activate the p53-mediated cell cycle arrest pathway in this study.
Bcl-2 Expression Data not available from direct comparative studies.No significant change in expression.Bovine Aortic Endothelial CellsLMW iron dextran did not significantly alter the expression of the anti-apoptotic protein Bcl-2 in this study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been modified in the original studies.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound or iron dextran for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Membrane Integrity Assessment (LDH Assay)
  • Cell Culture and Treatment: Seed and treat cells with this compound or iron dextran in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes and collect 50 µL of the cell culture supernatant.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm. The amount of LDH release is indicative of cytotoxicity and is calculated relative to a maximum LDH release control (cells lysed with Triton X-100).

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
  • Cell Preparation and Treatment: Culture cells to sub-confluency in a 24-well plate and treat with this compound or iron dextran for the specified time.

  • DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Apoptosis Detection (TUNEL Assay)
  • Cell Fixation: Culture cells on coverslips and, after treatment with the iron compounds, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Add the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Counterstaining and Imaging: Counterstain the cell nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

G General Workflow for In Vitro Toxicity Testing cluster_prep Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HepG2, HK-2) treatment Treatment with This compound or Iron Dextran cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability membrane Membrane Integrity (LDH Assay) treatment->membrane ros Oxidative Stress (DCFH-DA Assay) treatment->ros apoptosis Apoptosis (TUNEL Assay) treatment->apoptosis data_acq Data Acquisition (e.g., Absorbance, Fluorescence) viability->data_acq membrane->data_acq ros->data_acq apoptosis->data_acq quant Quantification and Comparison data_acq->quant

Caption: General workflow for in vitro toxicity testing of iron compounds.

Potential Signaling Pathways in Iron-Induced Toxicity

G Potential Signaling Pathways in Iron-Induced Cell Toxicity cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_outcome Outcome Fe_Glu This compound ROS Increased ROS Fe_Glu->ROS Fe_Dex Iron Dextran Fe_Dex->ROS MAPK MAPK Pathway Activation Fe_Dex->MAPK ROS->MAPK p53 p53 Pathway (potential involvement) ROS->p53 Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis Cytotoxicity Cytotoxicity Ox_Stress->Cytotoxicity Apoptosis->Cytotoxicity

References

Assessing the Biocompatibility of Ferric Gluconate for In Vivo Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of intravenous (IV) iron formulations is critical for ensuring patient safety and therapeutic efficacy. This guide provides a detailed comparison of ferric gluconate with other IV iron alternatives, supported by experimental data on cytotoxicity, oxidative stress, inflammatory responses, and clinical adverse events.

Comparative Analysis of Biocompatibility Markers

The choice of an intravenous iron preparation involves a trade-off between efficacy and safety. The key biocompatibility concerns revolve around the generation of labile iron, which can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and cellular damage.

In Vitro Cytotoxicity

While direct comparative studies reporting LC50 values for this compound against other IV irons are limited in the readily available literature, some in vitro studies have assessed their cytotoxic potential. One study utilizing a neutral red cytotoxicity assay in HepG2 cells found that this compound, iron sucrose, and iron dextran were all non-toxic at clinically relevant concentrations.[1] Another study comparing a brand-name and generic this compound product also conducted a pilot study to confirm the non-toxic nature of the drugs on the cell lines used.[2] However, a study using avian embryos and HepG2 cells reported a toxicity rank order of iron gluconate > iron sucrose > iron dextran in the embryonic model, and iron sucrose > iron gluconate > iron dextran in HepG2 cells, highlighting that in vitro models may not always directly reflect the in vivo situation.[3]

ParameterThis compoundIron SucroseIron DextranFerumoxytolFerric CarboxymaltoseSource
Cytotoxicity (HepG2 cells) Non-toxicNon-toxicNon-toxicNot ReportedNot Reported[1]
Toxicity Rank (Avian Embryo) 1 (Most Toxic)23 (Least Toxic)Not ReportedNot Reported[3]
Toxicity Rank (HepG2 cells) 21 (Most Toxic)3 (Least Toxic)Not ReportedNot Reported[3]
Oxidative Stress

A key differentiator among IV iron formulations is their propensity to induce oxidative stress. This is often linked to the amount of non-transferrin-bound iron (NTBI) or labile iron released from the iron-carbohydrate complex.

ParameterThis compoundIron SucroseIron DextranSource
Redox-Active Iron (in buffer) HighestLowestIntermediate[1]
Redox-Active Iron (in serum) Practically DisappearedIntermediateHighest[1]
Intracellular ROS (HepG2 cells) Highest IncreaseIncreasedIncreased[1]

One study found that in a buffer solution, this compound generated the highest amount of redox-active iron compared to iron sucrose and iron dextran.[1] However, when diluted in human serum, the redox-active iron from this compound was almost completely inactivated, suggesting that serum components can mitigate this effect.[1] Despite this, the same study showed that this compound led to the highest increase in intracellular ROS production in HepG2 cells.[1]

Inflammatory Response

The inflammatory potential of IV iron formulations is a significant consideration, as inflammation can be both a cause and a consequence of iron dysregulation.

ParameterThis compoundIron SucroseOther IV IronsSource
Inflammation (Rat Model) Significant signs of inflammationLess inflammatory than this compoundFerric carboxymaltose showed minimal inflammation[4]
C-Reactive Protein (CRP) - Clinical Rise within a day, returns to baselineDelayed rise noted in one studyRise within a day, returns to baseline[5][6]
Interleukin-6 (IL-6) - Clinical Rise from baseline reported with IV iron administrationRise from baseline reported with IV iron administrationRise from baseline reported with IV iron administration[4]
Clinical Adverse Events

Large-scale observational studies and meta-analyses provide valuable data on the comparative safety of IV iron formulations in clinical practice.

ParameterThis compoundIron SucroseIron Dextran (LMW)Ferric CarboxymaltoseFerumoxytolSource
Infusion-Related Adverse Events (AEs) Not specifically reported in this study4.3%3.8%1.4%1.8%[4]
Adverse Event Rate (per 100 patient-years) Not specifically reported in this study15.3% (in IBD patients)12.0% (in IBD patients)12.0% (in IBD patients)Not Reported[7]
Serious Allergic Adverse Events Intermediate RateLowest RateHighest RateNot ReportedNot Reported[4]

A large cohort study found that iron sucrose had the highest rate of infusion-related adverse events (4.3%), while ferric carboxymaltose had the lowest (1.4%).[4] Another meta-analysis in patients with inflammatory bowel disease reported adverse event rates of 15.3% for iron sucrose and 12.0% for iron dextran and ferric carboxymaltose.[7] In terms of serious allergic reactions, iron dextran has historically been associated with a higher risk, while iron sucrose and this compound are generally considered to have a better safety profile in this regard.[4][8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or dimethyl sulfoxide - DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the IV iron formulations (this compound, iron sucrose, etc.). Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the MTT solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.

Hemolysis Assessment

This assay evaluates the lytic effect of the IV iron formulations on red blood cells (RBCs) by measuring the amount of hemoglobin released into the supernatant.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes or 96-well plates

  • Centrifuge

  • Spectrophotometer or plate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS, removing the buffy coat and plasma, until the supernatant is clear. Resuspend the packed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Treatment: In separate tubes or wells, mix the RBC suspension with various concentrations of the IV iron formulations. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for complete lysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing Cellular Iron Metabolism and its Consequences

The following diagrams illustrate key pathways involved in iron metabolism and the cellular response to intravenous iron administration.

G cluster_0 Extracellular Space cluster_1 Cellular Compartment IV Iron IV Iron Labile Iron Pool (LIP) Labile Iron Pool (LIP) IV Iron->Labile Iron Pool (LIP) Direct Release Transferrin-Fe Transferrin-Fe Endosome Endosome Transferrin-Fe->Endosome TfR1-mediated endocytosis Endosome->Labile Iron Pool (LIP) Iron Release Mitochondria Mitochondria Labile Iron Pool (LIP)->Mitochondria Heme & Fe-S cluster synthesis Ferritin (Storage) Ferritin (Storage) Labile Iron Pool (LIP)->Ferritin (Storage) Storage Ferroportin Ferroportin Labile Iron Pool (LIP)->Ferroportin Export Ferroportin->Transferrin-Fe Loading

Cellular uptake and trafficking of intravenous iron.

G High Iron Stores High Iron Stores Liver (Hepatocyte) Liver (Hepatocyte) High Iron Stores->Liver (Hepatocyte) Inflammation (e.g., IL-6) Inflammation (e.g., IL-6) Inflammation (e.g., IL-6)->Liver (Hepatocyte) Hepcidin Hepcidin Liver (Hepatocyte)->Hepcidin Synthesis & Secretion Ferroportin (on Macrophage/Enterocyte) Ferroportin (on Macrophage/Enterocyte) Hepcidin->Ferroportin (on Macrophage/Enterocyte) Binds to Ferroportin Internalization & Degradation Ferroportin Internalization & Degradation Ferroportin (on Macrophage/Enterocyte)->Ferroportin Internalization & Degradation Decreased Iron Export Decreased Iron Export Ferroportin Internalization & Degradation->Decreased Iron Export

The Hepcidin-Ferroportin regulatory axis.

G Excess Labile Iron Pool (LIP) Excess Labile Iron Pool (LIP) Fenton Reaction Fenton Reaction Excess Labile Iron Pool (LIP)->Fenton Reaction Fe²⁺ Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Fenton Reaction->Reactive Oxygen Species (ROS) H₂O₂ → •OH Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation DNA Damage DNA Damage Cellular Damage->DNA Damage

Labile iron pool and the induction of oxidative stress.

References

A Comparative Analysis of Generic vs. Brand-Name Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

Intravenous iron replacement therapy is a cornerstone in the management of iron deficiency anemia, particularly in patients with chronic kidney disease. Ferric gluconate, a complex of iron and carbohydrate, is a widely used formulation. With the advent of generic versions of brand-name drugs like Ferrlecit®, a thorough, evidence-based comparison is crucial for informed clinical and research decisions. This guide provides a detailed comparative analysis of the performance, physicochemical properties, and safety of generic versus brand-name this compound, supported by experimental data.

Physicochemical Equivalence: A Tale of Two Formulations

Multiple studies have scrutinized the physicochemical properties of brand-name and generic sodium this compound (SFG) to establish their equivalence. These investigations are foundational to ensuring comparable in vivo behavior.

Key Physicochemical Parameters

ParameterBrand-Name this compound (Ferrlecit®)Generic this compoundConclusion
Total Iron Content (mM Fe) 229.2 ± 10.3[1]234.8 ± 14.0[1]No significant difference observed.[1]
Particle Size (z-average, nm) 10.5–12.8[2]10.1-14.9[1][2]Comparable.
Weight-Average Molecular Weight (Mw, kDa) 316.7–330.7[2]415.6–417.7[2]Some studies show a greater Mw for the generic product.[2]
Sedimentation Coefficient Minor differences observed in some studies.[2][3]Minor differences observed in some studies.[2][3]Differences not considered to impact biological activity.[2][3]

While studies have demonstrated a high degree of similarity in the iron cores of both brand and generic formulations, some differences have been noted in the carbohydrate shell, leading to variations in particle size and molecular weight distribution in some analyses.[1] However, these minor physicochemical differences have not been found to impact their biological activities in in vitro and in vivo studies.[2][3]

Bioequivalence and Pharmacokinetics: Ensuring Therapeutic Sameness

The U.S. Food and Drug Administration (FDA) mandates rigorous testing to ensure that generic drugs are bioequivalent to their brand-name counterparts. For complex drugs like this compound, this involves assessing qualitative (Q1) and quantitative (Q2) formulation sameness, similar physicochemical characteristics, and in vivo pharmacokinetic studies.[4]

A key clinical trial (NCT02399449) was conducted to compare various iron species in the blood of healthy volunteers after administration of brand and generic this compound. The study found no significant differences in the plasma levels of total iron, transferrin-bound iron, and non-transferrin-bound iron (NTBI), a form of iron that can be potentially toxic.[5]

Pharmacokinetic Parameters

ParameterBrand-Name this compound (Ferrlecit®)Generic this compoundConclusion
Corrected Cmax (Total Serum Iron) Geometric mean ratio of 100%[6]Geometric mean ratio of 100%[6]Bioequivalent.
Corrected AUC(0-36) (Total Serum Iron) Geometric mean ratio of 100%[6]Geometric mean ratio of 100%[6]Bioequivalent.
Corrected Cmax (Transferrin-Bound Iron) Geometric mean ratio of 87%[6]Geometric mean ratio of 87%[6]Bioequivalent (90% CI within 80-125%).
Corrected AUC(0-36) (Transferrin-Bound Iron) Geometric mean ratio of 92%[6]Geometric mean ratio of 92%[6]Bioequivalent (90% CI within 80-125%).

These findings confirm that generic this compound delivers iron to the bloodstream in a manner that is indistinguishable from the brand-name product.

Cellular Uptake and Biodistribution: Following the Iron Trail

The therapeutic effect of intravenous iron is dependent on its uptake by the mononuclear phagocyte system (macrophages) and subsequent distribution to iron-utilizing tissues. Comparative studies have shown no significant difference in the cellular iron uptake profiles of brand and generic this compound in human macrophage cell lines.[4][7][8] Furthermore, biodistribution studies in rats have demonstrated a similar pattern of iron distribution in various tissues for both products.[9]

Safety Profile: A Comparative Look at Adverse Events

The safety of intravenous iron preparations is a critical consideration. Post-marketing data for Ferrlecit® has established its safety profile. A single-dose, post-marketing safety study reported that 11% of patients receiving Ferrlecit® experienced adverse reactions, with hypotension (2%) and nausea/vomiting/diarrhea (2%) being the most frequent.[10]

Experimental Protocols

A summary of the key experimental methodologies used in the comparative studies is provided below:

  • Total Iron Content: Inductively coupled plasma mass spectrometry (ICP-MS) was used to determine the total iron concentration in the drug products. Samples were diluted and digested in nitric acid prior to analysis.[1]

  • Particle Size and Molecular Weight Characterization: A suite of techniques was employed, including dynamic light scattering (DLS) for particle size distribution, and analytical ultracentrifugation (AUC) and gel permeation chromatography (GPC) for determining molecular weight distribution.[1][2]

  • In Vitro Cellular Iron Uptake: Human macrophage cell lines were incubated with either brand or generic this compound. The amount of iron taken up by the cells was quantified using a colorimetric assay.[4][7]

  • Pharmacokinetic Bioequivalence Studies: Healthy human volunteers were administered a single intravenous dose of either the brand or generic product in a randomized crossover design. Blood samples were collected over time and analyzed for total iron and transferrin-bound iron concentrations to determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).[6]

  • Biodistribution Studies: Rats were intravenously dosed with either brand or generic this compound. At various time points, tissues were harvested, and the total iron concentration was measured using ICP-MS to assess the distribution of iron throughout the body.[9]

Signaling Pathways in Iron Metabolism

The cellular and systemic regulation of iron is a complex process governed by intricate signaling pathways. Understanding these pathways is essential for comprehending the mechanism of action of this compound.

Intracellular_Iron_Metabolism cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_blood Bloodstream Ferric_Gluconate This compound (Fe³⁺-Carbohydrate) Endocytosis Endocytosis Ferric_Gluconate->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fe3_reduction Fe³⁺ → Fe²⁺ (STEAP3) Endosome->Fe3_reduction DMT1 DMT1 Fe3_reduction->DMT1 LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Mitochondria Mitochondria (Heme Synthesis, Fe-S Clusters) LIP->Mitochondria Ferroportin Ferroportin (FPN) (Iron Export) LIP->Ferroportin Fe2_oxidation Fe²⁺ → Fe³⁺ (Hephaestin/Ceruloplasmin) Ferroportin->Fe2_oxidation Transferrin Transferrin (Binds Fe³⁺) Fe2_oxidation->Transferrin

Figure 1: Intracellular uptake and metabolism of this compound.

Hepcidin_Ferroportin_Axis cluster_macrophage Macrophage / Enterocyte High_Iron High Systemic Iron (Increased Transferrin Saturation) Hepcidin_Production ↑ Hepcidin Synthesis High_Iron->Hepcidin_Production Ferroportin Ferroportin (FPN) Hepcidin_Production->Ferroportin Hepcidin binds to Ferroportin FPN_Degradation Ferroportin Internalization & Degradation Ferroportin->FPN_Degradation Iron_Export_Blocked ↓ Iron Export FPN_Degradation->Iron_Export_Blocked

Figure 2: The hepcidin-ferroportin regulatory axis.

IRE_IRP_System cluster_low_iron Low Intracellular Iron cluster_high_iron High Intracellular Iron IRP_active Iron Regulatory Protein (IRP) Active Ferritin_mRNA Ferritin mRNA (5' IRE) IRP_active->Ferritin_mRNA Binds to 5' IRE TfR_mRNA Transferrin Receptor (TfR) mRNA (3' IRE) IRP_active->TfR_mRNA Binds to 3' IRE Translation_Blocked ↓ Ferritin Translation (Less Iron Storage) Ferritin_mRNA->Translation_Blocked mRNA_Stabilized ↑ TfR mRNA Stability (More Iron Uptake) TfR_mRNA->mRNA_Stabilized IRP_inactive IRP Inactive (Binds Iron) Ferritin_mRNA2 Ferritin mRNA IRP_inactive->Ferritin_mRNA2 Does not bind TfR_mRNA2 TfR mRNA IRP_inactive->TfR_mRNA2 Does not bind Translation_Proceeds ↑ Ferritin Translation (More Iron Storage) Ferritin_mRNA2->Translation_Proceeds mRNA_Degraded ↓ TfR mRNA Stability (Less Iron Uptake) TfR_mRNA2->mRNA_Degraded

Figure 3: Regulation of iron metabolism by the IRE/IRP system.

Conclusion

References

in vitro cellular uptake comparison of different iron compounds

Author: BenchChem Technical Support Team. Date: December 2025

ake of Different Iron Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cellular uptake of various iron compounds, supported by experimental data. The information is intended to assist researchers in selecting appropriate iron compounds for their studies and to provide a comprehensive overview of the methodologies used to assess cellular iron uptake.

Quantitative Data Summary

The cellular uptake of different iron compounds varies significantly depending on the compound itself, its physical form (e.g., soluble salt vs. nanoparticle), and the cell type used in the assay. The following table summarizes quantitative data from several studies. Cellular iron uptake is often measured indirectly by quantifying the formation of ferritin, an intracellular iron storage protein, or directly by measuring the amount of iron that has entered the cells.

Iron CompoundCell LineKey FindingsReference
Ferrous Sulfate (FeSO₄) Caco-2Significantly higher iron uptake compared to polysaccharide-iron complex.[1] Conventional-release tablets showed the highest iron absorption among various solid preparations.[2][1][2]
Ferrous Gluconate Caco-2Showed significantly more iron uptake than a polysaccharide-iron complex.[1][1]
Ferrous Fumarate Caco-2Demonstrated significantly higher iron uptake compared to a polysaccharide-iron complex.[1][1]
Ferric Citrate (FAC) Caco-2Iron uptake from nano-sized ferric phosphate was similar to FAC after in vitro digestion.[3] In another study, ferric citrate, along with ferric EDTA, increased amphiregulin levels, unlike ferrous sulfate.[4][3][4]
Ferric EDTA Caco-2Elevated levels of the growth factor amphiregulin, in contrast to ferrous sulfate.[4][4]
Nano-sized Ferric Phosphate (NP-FePO₄) Caco-2Iron uptake was 2–3 fold higher when digested at pH 1 compared to pH 2.[3] The primary absorption mechanism was identified as via the Divalent Metal Transporter-1 (DMT1), with a smaller contribution from clathrin-mediated endocytosis and micropinocytosis for smaller particles.[3][3]
Iron Oxide Nanoparticles (IONPs) A549PEG-coated IONPs were taken up more efficiently (8.3 pg/cell) compared to BSA-coated IONPs (0.39 pg/cell).[5][5]
Sodium Ferric Gluconate (SFG) Complex in Sucrose THP-1, HL60, U937No significant difference in iron uptake was observed between the brand name drug (Ferrlecit®) and its generic version across all cell lines, doses, and time points.[6][7] Iron uptake increased with longer incubation times.[6][6][7]
Iron Sucrose HepG2Donated iron to cells as efficiently as low molecular weight iron, leading to increased ferritin and DMT-1 expression.[8][8]
Iron Dextran HepG2Was a weak stimulator of ferritin and DMT-1 expression compared to iron sucrose and this compound.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cellular uptake studies. Below are typical protocols for assessing iron uptake in Caco-2 and macrophage cell lines.

Caco-2 Cell Iron Uptake Assay

The Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line, is widely used as a model for intestinal absorption.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 18-21 days to form a polarized monolayer with characteristics of small intestinal enterocytes.[2][9]

  • Preparation of Iron Compounds: Iron compounds are dissolved in a suitable vehicle. For poorly soluble compounds or to mimic digestion, an in vitro digestion step is often performed.[1][3] This typically involves a simulated gastric digestion (e.g., with pepsin at pH 2.0) followed by a simulated intestinal digestion (e.g., with pancreatin and bile salts at pH 7.0).[9]

  • Uptake Experiment: The culture medium is removed from the apical (upper) side of the differentiated Caco-2 cell monolayer and replaced with the prepared iron solution. The cells are then incubated for a specific period (e.g., 2 to 24 hours).[2][3]

  • Quantification of Intracellular Iron:

    • Ferritin Assay: After incubation, the cells are washed to remove extracellular iron and then lysed. The intracellular ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.[1][2]

    • Direct Iron Measurement: Alternatively, the total intracellular iron can be quantified using methods like inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays (e.g., ferrozine assay) after cell lysis and acid digestion.[10][11][12] Radioactive iron (⁵⁹Fe) can also be used to directly trace iron uptake.[9]

Macrophage Iron Uptake Assay (for IV Iron Compounds)

Human macrophage-like cell lines such as THP-1, HL60, and U937 are used to model the uptake of intravenous iron preparations by the mononuclear phagocyte system.[6]

  • Cell Culture: Macrophage cell lines are typically grown in suspension in a suitable medium like RPMI-1640 supplemented with FBS and antibiotics. For some assays, cells like THP-1 are differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Uptake Experiment: The cells are incubated with the intravenous iron compound at various concentrations and for different time points (e.g., up to 240 minutes).[6]

  • Quantification of Intracellular Iron: After incubation, the cells are washed to remove non-internalized iron. The cell pellet is then lysed, and the intracellular iron content is determined using a colorimetric assay or ICP-MS.[6][7]

Visualizations

Experimental Workflow for Caco-2 Iron Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco-2 Culture Caco-2 Culture Differentiation on Permeable Supports Differentiation on Permeable Supports Caco-2 Culture->Differentiation on Permeable Supports Apical Application of Iron Compound Apical Application of Iron Compound Differentiation on Permeable Supports->Apical Application of Iron Compound Iron Compound Preparation Iron Compound Preparation In Vitro Digestion (Optional) In Vitro Digestion (Optional) Iron Compound Preparation->In Vitro Digestion (Optional) In Vitro Digestion (Optional)->Apical Application of Iron Compound Incubation Incubation Apical Application of Iron Compound->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Quantification Quantification Cell Lysis->Quantification Ferritin ELISA Ferritin ELISA Quantification->Ferritin ELISA Indirect ICP-MS / Colorimetric Assay ICP-MS / Colorimetric Assay Quantification->ICP-MS / Colorimetric Assay Direct

Caption: Workflow of an in vitro Caco-2 cell iron uptake experiment.

Cellular Iron Uptake and Metabolism Pathways

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Enterocyte) Ferric Iron (Fe³⁺) Ferric Iron (Fe³⁺) DMT1 DMT1 Ferric Iron (Fe³⁺)->DMT1 Reduction by Dcytb Ferrous Iron (Fe²⁺) Ferrous Iron (Fe²⁺) Ferrous Iron (Fe²⁺)->DMT1 Iron Nanoparticles Iron Nanoparticles Endocytosis Endocytosis Iron Nanoparticles->Endocytosis LIP Labile Iron Pool (LIP) DMT1->LIP Endocytosis->LIP Ferritin Ferritin (Storage) LIP->Ferritin Mitochondria Mitochondria (Heme Synthesis) LIP->Mitochondria Ferroportin Ferroportin (Export) LIP->Ferroportin Ferroportin->Ferric Iron (Fe³⁺) Oxidation by Hephaestin

Caption: Key pathways of cellular iron uptake and metabolism.

References

Evaluating the Safety Profile of Ferric Gluconate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of ferric gluconate with other intravenous (IV) iron preparations in animal models. The information is intended to assist researchers and drug development professionals in evaluating the preclinical safety of these essential therapies for iron-deficiency anemia.

Comparative Safety Data of Intravenous Iron Preparations

The following tables summarize key quantitative data from preclinical safety studies of various IV iron preparations.

Table 1: Acute Toxicity (LD50) of Intravenous Iron Preparations in Animal Models

Iron PreparationAnimal ModelRoute of AdministrationLD50 (mg elemental iron/kg)
Sodium this compound Complex MouseIntravenous125[1]
RatIntravenous78.8[1]
RabbitIntravenous62.5[1]
DogIntravenous250[1]
Iron Sucrose Rat (Chronic Exposure)IntraperitonealMild impairment in renal function at 10 mg/kg[2]
Iron Dextran --Data not consistently reported in terms of a single LD50 value; toxicity is noted to be dose-dependent.
Ferric Carboxymaltose MouseIntravenous~2000
RatIntravenous>1000
Ferumoxytol RatIntravenous>450
DogIntravenous>450[3]

Table 2: Comparative Organ Toxicity and Histopathological Findings in Animal Models

Iron PreparationAnimal ModelKey Organ(s) AffectedHistopathological and Other Findings
Sodium this compound Complex RatHeart, Liver, Spleen, Kidney, Small Intestine, Bone MarrowIron deposits observed in various organs. At high doses, local reactions including hemorrhages, thrombosis, and necrosis at the injection site were seen. No other treatment-related pathological changes were noted in one study.
Iron Sucrose RatKidneyIncreased accumulation of PAS-positive material in glomeruli and collagen in the peritubular area.[2]
Iron Dextran RatLiver, Spleen, LungsDose-dependent increases in iron deposition. One study noted no significant histological changes at the doses tested.
Ferric Carboxymaltose RatLiver, Heart, KidneyIn a comparative study, a ferric carboxymaltose similar (FCMS) showed increased iron deposition outside physiological storage compartments, increased oxidative stress markers, and inflammation compared to the originator FCM.
Iron Isomaltoside RatLiver, Kidney, HeartShowed a less favorable safety profile than iron sucrose in one study, with impaired liver and renal function, greater oxidative stress, and more extensive iron deposition.
Ferumoxytol Rat, DogLiver, SpleenHigh serum iron levels, increased liver and spleen weights, and accumulation of iron-positive pigment in Kupffer cells in multiple organs at high doses.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of IV iron preparation safety.

Acute Intravenous Toxicity Study in Rats (Adapted from OECD Guideline 420)

Objective: To determine the median lethal dose (LD50) of an intravenous iron preparation.

Animal Model:

  • Species: Sprague-Dawley rats

  • Age: 8-12 weeks

  • Sex: Both male and female (tested in separate groups)

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatized for at least 5 days before the study.

Methodology:

  • Dose Preparation: The test article (e.g., sodium this compound complex) is diluted in a suitable vehicle (e.g., 0.9% sterile saline) to the desired concentrations.

  • Dose Administration: A single dose of the test article is administered intravenously via the lateral tail vein. The volume of injection is typically 1-2 mL/kg.

  • Dose Groups: At least four dose groups are used, with doses selected to span the expected LD50. A control group receives the vehicle only. Each group consists of a minimum of 5 animals per sex.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, respiration, convulsions, staggering), and body weight changes for at least 14 days post-administration.[4]

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Sub-chronic Intravenous Toxicity Study in Rats (General Protocol)

Objective: To evaluate the potential toxicity of an intravenous iron preparation after repeated administration over a 28-day period.

Animal Model:

  • Species: Wistar rats

  • Age: 6-8 weeks

  • Sex: Both male and female

  • Housing: As described for the acute toxicity study.

Methodology:

  • Dose Preparation: The test article is prepared as described for the acute toxicity study.

  • Dose Administration: The test article is administered intravenously at predetermined dose levels once daily or several times a week for 28 days. A control group receives the vehicle.

  • Dose Groups: Typically three dose levels (low, medium, and high) and a control group are used, with at least 10 animals per sex per group.

  • In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full gross necropsy is performed, and organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are preserved, processed, and examined microscopically by a veterinary pathologist. Tissues from the low- and mid-dose groups may also be examined if treatment-related changes are observed in the high-dose group.

Signaling Pathways and Mechanisms of Toxicity

Understanding the cellular and molecular mechanisms of iron metabolism and toxicity is crucial for interpreting safety data.

Iron Metabolism: The Hepcidin-Ferroportin Axis

The regulation of systemic iron homeostasis is primarily controlled by the interaction of the peptide hormone hepcidin and the iron exporter protein ferroportin.[5][6]

Hepcidin_Ferroportin_Axis cluster_liver Hepatocyte HFE HFE TfR1 TfR1 HFE->TfR1 senses high serum iron TfR2 TfR2 TfR1->TfR2 BMPR BMPR TfR2->BMPR SMAD SMAD Pathway BMPR->SMAD activates Hepcidin Hepcidin SMAD->Hepcidin upregulates transcription Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin binds to and induces degradation Serum Iron Serum Iron Ferroportin->Serum Iron exports iron Fenton_Reaction Fe^2+ Ferrous Iron (Fe²⁺) Fe^3+ Ferric Iron (Fe³⁺) Fe^2+->Fe^3+ Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction OH_ion Hydroxide Ion (OH⁻) H2O2->OH_ion Cellular_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cellular_Damage causes Experimental_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Randomization into Treatment Groups (this compound, Iron Sucrose, etc., and Control) A->B C Intravenous Administration (Single or Repeated Dosing) B->C D In-life Observations (Clinical Signs, Body Weight, Food Intake) C->D E Sample Collection at Termination (Blood, Urine, Tissues) D->E F Clinical Pathology Analysis (Hematology, Serum Chemistry) E->F G Gross Necropsy and Organ Weight Analysis E->G I Data Analysis and Comparison of Safety Profiles F->I H Histopathological Examination (Liver, Kidneys, Spleen, Heart, etc.) G->H H->I

References

Comparative Analysis of Adverse Events Associated with Intravenous Iron Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-study comparison of the adverse events associated with ferric gluconate and other intravenous (IV) iron formulations. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the safety profiles of these products.

Data Summary

The following tables summarize quantitative data on the incidence of adverse events associated with various IV iron preparations, including this compound, iron sucrose, iron dextran, ferumoxytol, and ferric carboxymaltose.

Table 1: Comparative Rates of Infusion-Related Adverse Events

IV Iron FormulationRate of Infusion-Related AEs (%)Odds Ratio (OR) vs. Iron SucroseNotes
This compound 1.5 per 10,000 administrations (anaphylaxis)[1][2][3]2.0 (for anaphylaxis)[4]A multicenter cohort study showed a lower overall infusion reaction rate compared to iron sucrose[5].
Iron Sucrose 4.3%[5]1.0 (Reference)Had the lowest cumulative risk for anaphylaxis in one study[4].
Iron Dextran (LMW) 3.8%[5]8.3 - 8.4 (for anaphylaxis)[1][3]Associated with the highest risk of anaphylaxis[1][3][4].
Ferumoxytol 1.8%[5]2.2 - 3.4 (for anaphylaxis)[1][3][4]Higher risk of anaphylaxis compared to iron sucrose[1][3][4].
Ferric Carboxymaltose 1.4%[5]Not significantly different from iron sucrose for anaphylaxis[1][3]Showed the lowest rate of infusion reactions in one large cohort study[5].

AEs: Adverse Events; LMW: Low-Molecular-Weight

Table 2: Rates of Anaphylaxis and Other Serious Adverse Events

IV Iron FormulationAdjusted Incidence of Anaphylaxis (per 10,000 first administrations)Allergy Event Reporting Rate (per million doses per year)Notes
This compound 1.5[1][2][3]3.3[6]Significantly lower incidence of drug intolerance and life-threatening events compared to iron dextran[6].
Iron Sucrose 1.2[1][2][3]-The incidence of serious life-threatening anaphylaxis is reported to be very low (0.002%)[7].
Iron Dextran 9.8[1][2][3]8.7[6]Associated with a higher risk of serious life-threatening anaphylaxis[6].
Ferumoxytol 4.0[1][2][3]--
Ferric Carboxymaltose 0.8[1][2]--

Experimental Protocols

The data presented in this guide are derived from a variety of study designs, primarily retrospective cohort studies and analyses of large healthcare databases. Below are summaries of the methodologies employed in key comparative studies.

Retrospective Cohort Studies

A common methodology for comparing the safety of IV iron formulations is the retrospective cohort study[8].

  • Study Design: Researchers identify cohorts of patients who have received different IV iron preparations by reviewing existing medical records or healthcare databases (e.g., Medicare fee-for-service data)[1][3][4][9][10][11][12].

  • Data Source: Large administrative health databases or electronic health records are frequently used to gather data on large patient populations[1][3][4][13].

  • Patient Population: Studies often include adult patients with iron deficiency anemia, with some focusing on specific populations such as those with chronic kidney disease or undergoing hemodialysis[13].

  • Exposure: The specific IV iron formulation administered to each patient is the primary exposure of interest.

  • Outcomes: The primary outcomes are typically the occurrence of adverse events, which can range from any infusion reaction to more severe events like anaphylaxis. These are identified using diagnosis codes (e.g., ICD-9, ICD-10) or records of administered medications to treat the reaction[1][3][5].

  • Statistical Analysis: To compare the risk of adverse events between different IV iron formulations, statistical methods such as propensity-score matching or inverse probability of treatment weighting are used to adjust for baseline differences between the patient groups[1][3][10][11][12]. Odds ratios (ORs) or hazard ratios (HRs) are then calculated to estimate the relative risk.

Analysis of Spontaneous Adverse Event Reports

Another approach involves analyzing data from spontaneous adverse event reporting systems, such as the FDA's Adverse Event Reporting System (FAERS).

  • Study Design: This is a pharmacovigilance study design that analyzes reports of adverse events submitted by healthcare professionals, patients, and manufacturers.

  • Data Source: National and international databases of spontaneous adverse event reports (e.g., FAERS, World Health Organization's VigiBase) are utilized[2][6].

  • Data Analysis: The number of reported adverse events for each IV iron formulation is compared to the estimated number of doses administered to calculate reporting rates. It is important to note that these studies are subject to limitations such as under-reporting and reporting biases[6].

Visualization of Hypersensitivity Reaction Classification

The following diagram illustrates the classification of hypersensitivity reactions, which are a key concern with intravenous iron infusions.

G cluster_0 Hypersensitivity Reactions to IV Iron cluster_1 Clinical Manifestations A Type I (IgE-Mediated) E Anaphylaxis (Urticaria, Angioedema, Hypotension, Bronchospasm) A->E Leads to B Complement Activation-Related Pseudo-Allergy (CARPA) F Flushing, Pruritus, Chest/Back Pain B->F Can cause C Fishbane Reaction G Flushing, Dizziness, Nausea C->G Presents as D Other Non-Immune Mediated H Nausea, Vomiting, Headache D->H May include

Caption: Classification of hypersensitivity reactions to IV iron.

This guide provides a summary of the current evidence on the comparative safety of this compound and other IV iron formulations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information.

References

A Comparative Guide to Analytical Methods for Ferric Gluconate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of ferric gluconate, a common active pharmaceutical ingredient in iron supplements. The selection of an appropriate analytical technique is critical for ensuring product quality, stability, and therapeutic efficacy. This document outlines the performance of various methods, supported by experimental data, to aid researchers and quality control analysts in making informed decisions.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the specific requirements of the analysis (e.g., total iron content, speciation), the sample matrix, available instrumentation, and regulatory requirements. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
Titration (Cerimetric or Complexometric) Redox or complexometric reaction to determine the amount of iron.Typically wide, dependent on titrant concentration.Not typically determined; less sensitive.Not typically determined; less sensitive.98-102%[1]< 2%[2]Simple, inexpensive, official pharmacopeial method.[3]Less sensitive, may lack specificity in complex matrices.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample to measure the mass-to-charge ratio of iron isotopes.5-500 ng/mL[4]-5 ng/mL[4]95-105%[5]< 5%[5]High sensitivity, high specificity, can perform isotopic analysis.High instrument cost, requires skilled operator, complex sample preparation.
High-Performance Liquid Chromatography (HPLC) Separation of this compound from other components followed by detection.62.5-625.0 μg/mL (for ferrous gluconate)1.1 mg/kg (for ferrous gluconate)[6]3.5 mg/kg (for ferrous gluconate)[6]97.7-109.7% (for ferrous gluconate)[6]< 2%[7]Can separate and quantify different iron species and degradation products.Method development can be complex, may require a specific detector for iron complexes.
UV-Visible Spectrophotometry Formation of a colored complex with iron, and measurement of its absorbance.0.5-60 µg/mL[8][9]0.040 µg/mL[8][9]0.122 µg/mL[8][9]99.63-100.20%[8]< 2%[10]Cost-effective, simple, rapid.Lower specificity, potential for interference from other absorbing compounds.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free iron atoms in the gaseous state.2-8 ppm--99.5% (for ferrous gluconate)[11]< 2% (for ferrous gluconate)[11]Good sensitivity and specificity for total iron.Cannot distinguish between different iron species.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

Titrimetric Analysis (based on USP monograph for Ferrous Gluconate)

This method is suitable for the assay of the bulk drug substance.

Principle: The assay of ferrous gluconate is a redox titration. The ferrous iron is titrated with a standardized solution of a strong oxidizing agent, such as ceric sulfate, in the presence of a suitable indicator.

Reagents:

  • Ceric sulfate, 0.1 N

  • Sulfuric acid, 2 N

  • Zinc dust

  • Ortho-phenanthroline TS (indicator)

Procedure:

  • Accurately weigh about 1.5 g of Ferrous Gluconate.

  • Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.

  • Add 250 mg of zinc dust to reduce any ferric iron to ferrous iron.

  • Allow the flask to stand for 20 minutes.

  • Filter the solution through a Gooch crucible containing a thin layer of zinc dust.

  • Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water.

  • Add ortho-phenanthroline TS to the filtrate.

  • Immediately titrate with 0.1 N ceric sulfate until the color changes from red to pale blue.

  • Each mL of 0.1 N ceric sulfate is equivalent to 48.22 mg of ferrous gluconate (C₁₂H₂₂FeO₁₄·2H₂O).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Iron

This method is highly sensitive and suitable for determining the total iron content in various sample matrices, including serum and pharmaceutical formulations.[4][12]

Principle: The sample is introduced into an argon plasma, which desolvates, atomizes, and ionizes the iron atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Instrumentation:

  • ICP-MS instrument (e.g., Perkin Elmer Nexlon 300D)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Perform a microwave-assisted acid digestion using a mixture of high-purity nitric acid and hydrochloric acid.

    • Dilute the digested sample to a suitable concentration with deionized water.

  • Instrumental Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Monitor the isotope of iron (e.g., ⁵⁶Fe).

    • Quantify the iron concentration using a calibration curve prepared from certified iron standards.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the gluconate moiety and can be adapted for the iron complex.

Principle: The sample is injected into an HPLC system where it is separated on a stationary phase. The separated components are then detected by a suitable detector.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)[7]

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for related compounds consists of a mixture of an ion-pairing reagent in water and an organic solvent like acetonitrile.[7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard.

    • Prepare sample solutions by dissolving the this compound product in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Flow rate: e.g., 1.0 mL/min[7]

    • Injection volume: e.g., 20 µL[7]

    • Detector wavelength: e.g., 210 nm for the gluconate part.[7]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of the standard.

UV-Visible Spectrophotometry

This is a simple and cost-effective method for the determination of iron content.

Principle: Ferric iron is reduced to ferrous iron, which then reacts with a chromogenic agent (e.g., 1,10-phenanthroline or thiocyanate) to form a colored complex. The absorbance of this complex is measured at a specific wavelength and is proportional to the iron concentration.

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in deionized water.

    • Add a reducing agent (e.g., hydroxylamine hydrochloride) to reduce Fe³⁺ to Fe²⁺.

    • Add the chromogenic reagent (e.g., 1,10-phenanthroline) and a buffer to control the pH.

    • Allow time for color development.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored complex (e.g., 510 nm for the 1,10-phenanthroline complex).[13]

  • Quantification: Determine the iron concentration using a calibration curve prepared from standard iron solutions.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the quantification of this compound using UV-Visible Spectrophotometry.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Deionized Water Sample->Dissolve_Sample Standard Prepare Iron Standard Solutions Dissolve_Standard Dilute to Calibration Range Standard->Dissolve_Standard Reduction Add Reducing Agent (e.g., Hydroxylamine HCl) Dissolve_Sample->Reduction Cal_Curve Generate Calibration Curve Complexation Add Chromogenic Reagent (e.g., 1,10-Phenanthroline) & Buffer Reduction->Complexation Color_Dev Allow for Color Development Complexation->Color_Dev Spectro Measure Absorbance at λmax (e.g., 510 nm) Color_Dev->Spectro Spectro->Cal_Curve Quant Quantify Iron Concentration Cal_Curve->Quant

Caption: Workflow for this compound Quantification by UV-Vis Spectrophotometry.

References

comparing the effects of ferric vs ferrous gluconate in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of iron supplementation in cell culture is a critical decision that can impact experimental outcomes. Both ferric (Fe³⁺) and ferrous (Fe²⁺) gluconate are common choices, yet their distinct chemical properties lead to different effects on cellular physiology. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate iron source for your specific research needs.

At a Glance: Ferric vs. Ferrous Gluconate

FeatureFerric Gluconate (Fe³⁺)Ferrous Gluconate (Fe²⁺)Key Considerations for Researchers
Cellular Uptake Primarily via transferrin-receptor mediated endocytosis (transferrin-bound) or β3-integrin and mobilferrin (nontransferrin-bound).[1][2][3]Primarily via the Divalent Metal Transporter 1 (DMT1).[1][2][3]The expression levels of transferrin receptors and DMT1 in the cell line of interest will influence the efficiency of iron uptake.
Bioavailability Generally considered to have good bioavailability in cell culture.[4]Often exhibits higher bioavailability and faster absorption rates in in vitro models like Caco-2 cells.[4]Higher bioavailability of ferrous gluconate may be advantageous for rapid iron loading but increases the risk of toxicity.
Cytotoxicity Generally less toxic at equivalent concentrations compared to ferrous salts.[5]Demonstrates higher cytotoxicity in several cell lines, leading to reduced cell viability and increased membrane damage.[5]The potential for increased cytotoxicity with ferrous gluconate necessitates careful dose-response studies.
Oxidative Stress Can induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7]A potent inducer of oxidative stress due to its role in the Fenton reaction, which generates highly reactive hydroxyl radicals.The pro-oxidant nature of ferrous gluconate may be a confounding factor in studies sensitive to oxidative stress.

Delving Deeper: Experimental Evidence

Cellular Uptake Mechanisms

The cellular uptake of iron is a tightly regulated process that differs significantly for ferric and ferrous ions.

  • Ferric Iron (Fe³⁺): In serum-containing media, ferric iron binds to transferrin, and the complex is internalized by cells via transferrin receptor-mediated endocytosis. For nontransferrin-bound ferric iron, uptake is thought to be mediated by proteins such as β3-integrin and mobilferrin.[1][2][3]

  • Ferrous Iron (Fe²⁺): Ferrous iron is transported across the cell membrane by the Divalent Metal Transporter 1 (DMT1).[1][2][3] This transporter is also responsible for the uptake of other divalent metals like manganese.

dot

cluster_ferric Ferric (Fe³⁺) Gluconate Uptake cluster_ferrous Ferrous (Fe²⁺) Gluconate Uptake Ferric_Gluconate This compound Transferrin Transferrin Ferric_Gluconate->Transferrin Binds in media TfR Transferrin Receptor Transferrin->TfR Binds Endosome Endosome TfR->Endosome Endocytosis Fe3_cytosol Fe³⁺ (Cytosol) Endosome->Fe3_cytosol Release Ferrous_Gluconate Ferrous Gluconate DMT1 DMT1 Transporter Ferrous_Gluconate->DMT1 Transport Fe2_cytosol Fe²⁺ (Cytosol) DMT1->Fe2_cytosol

Cellular uptake pathways for ferric and ferrous gluconate.
Cytotoxicity Profile

Studies comparing the cytotoxic effects of ferric and ferrous iron have consistently shown that the ferrous form is more toxic to cells.

A study on neuroblastoma (SHSY5Y) cells demonstrated that ferrous iron has significantly higher toxicity compared to the ferric form at higher concentrations.[5] This is often attributed to the higher potential of ferrous iron to induce oxidative stress and damage cellular components.

Table 1: Comparative Cytotoxicity Data (Representative)

Cell LineCompoundConcentration RangeEndpointObservationReference
SHSY5YFerrous Iron1-100 µMCell Viability (MTT Assay)Significant decrease in viability at higher concentrations.[5]
SHSY5YFerric Iron1-100 µMCell Viability (MTT Assay)Less pronounced decrease in viability compared to ferrous iron.[5]
Caco-2Ferrous Iron>1.5 mmol/LCell ViabilityMore effective in reducing cellular viability than ferric iron.
Caco-2Ferric Iron>1.5 mmol/LCell ViabilityLess effective in reducing cellular viability than ferrous iron.
Induction of Oxidative Stress

Both forms of iron can lead to the generation of reactive oxygen species (ROS), however, the underlying mechanisms differ in their potency. Ferrous iron is a key participant in the Fenton reaction, which produces highly damaging hydroxyl radicals.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

While ferric iron can also contribute to ROS production, it is the catalytic cycling between the ferrous and ferric states that drives significant oxidative damage. A study on HepG2 cells showed that this compound increased intracellular ROS production.[6][7]

dot

cluster_fenton Iron-Induced Oxidative Stress cluster_ferroptosis Ferroptosis Pathway Fe2 Ferrous Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Fenton Reaction OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cell_Damage Iron_Overload Iron Overload Lipid_Peroxidation Lipid Peroxidation Iron_Overload->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4_inactivation GPX4 Inactivation GPX4_inactivation->Lipid_Peroxidation leads to

Pathways of iron-induced oxidative stress and ferroptosis.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of ferric and ferrous gluconate.[8][9][10]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound and ferrous gluconate stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of ferric and ferrous gluconate in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the iron compounds. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment (LDH Assay)

This protocol, based on standard lactate dehydrogenase (LDH) release assays, measures cytotoxicity by quantifying plasma membrane damage.[11][12][13][14][15]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound and ferrous gluconate stock solutions

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe to measure intracellular ROS levels.[16][17][18][19][20]

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound and ferrous gluconate stock solutions

  • DCFDA or H2DCFDA solution

  • H₂O₂ (for positive control)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

  • Load the cells with DCFDA solution (typically 10-50 µM in buffer) and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Add the medium containing different concentrations of ferric or ferrous gluconate. Include an untreated control and a positive control (e.g., H₂O₂).

  • Incubate for the desired time period.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Conclusion

The choice between ferric and ferrous gluconate for cell culture applications depends heavily on the specific experimental goals and the cell type being used.

  • Ferrous gluconate offers higher bioavailability, which may be beneficial when rapid and efficient iron loading is desired. However, this comes at the cost of increased cytotoxicity and a higher potential for inducing oxidative stress, which could confound experimental results.

  • This compound is generally a safer option, exhibiting lower toxicity. Its uptake via transferrin-mediated endocytosis represents a more physiologically controlled pathway. This makes it a more suitable choice for long-term studies or experiments where minimizing cellular stress is paramount.

It is strongly recommended that researchers perform pilot studies to determine the optimal concentration and potential off-target effects of either iron source in their specific cell culture system. By understanding the fundamental differences in their cellular processing and impact, researchers can make an informed decision to ensure the validity and reproducibility of their findings.

References

Safety Operating Guide

Proper Disposal of Ferric Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 13, 2025

This document provides essential safety and logistical information for the proper disposal of ferric gluconate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and general waste disposal guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While this compound is generally not classified as a hazardous substance, proper handling is essential to ensure personnel safety and environmental protection.[1]

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.

  • Solid Spills: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • Liquid Spills: Absorb with a non-combustible material like sand or earth and place in a suitable container for disposal.

This compound Waste Characterization

The first step in proper disposal is to characterize the waste. Based on available Safety Data Sheets, this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to verify this against your institution's waste management policies and local regulations.

Key Considerations:

  • Mixtures: If this compound is mixed with other chemicals, the entire mixture must be evaluated. If mixed with a hazardous solvent or substance, it must be disposed of as hazardous waste.

  • Contamination: Any materials contaminated with this compound, such as gloves, paper towels, or glassware, should be disposed of along with the chemical waste.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and, most importantly, on local and institutional regulations.

Procedure for Solid this compound Waste:

  • Segregation: Collect all solid this compound waste and contaminated materials separately from hazardous waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed container. The label should read "Non-Hazardous Waste: this compound."

  • Disposal:

    • Option A (Preferred): Contact your institution's Environmental Health and Safety (EHS) department or designated chemical waste contractor for pickup and disposal.

    • Option B (If Permitted): If explicitly allowed by your institution and local regulations for non-hazardous solids, the sealed container may be placed in the regular laboratory trash destined for a sanitary landfill. Do not place open containers or chemical powders directly into laboratory trash cans.[2]

Procedure for Aqueous this compound Solutions:

  • Segregation: Collect aqueous solutions of this compound in a dedicated, sealed, and compatible container. Do not mix with organic solvents or other hazardous waste.

  • Containerization: Label the container clearly as "Non-Hazardous Aqueous Waste: this compound."

  • Disposal:

    • Option A (Preferred): Manage the container through your institution's EHS department for collection.

    • Option B (Sanitary Sewer Disposal - Requires Verification): Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[3][4] Before proceeding, you must :

      • Obtain approval from your EHS department.

      • Confirm that your local wastewater treatment authority permits the disposal of iron compounds.

      • Neutralize the solution to a pH between 5 and 9 if necessary.[4]

      • Flush the drain with a large volume of water (e.g., at least 100 times the volume of the chemical solution) during and after disposal.[5]

      • Never dispose of solutions containing other hazardous materials down the drain.

Quantitative Disposal Considerations

Specific quantitative limits for drain disposal are not universally defined and are set by local wastewater treatment plants and institutional policies. Researchers must consult their local authorities to ensure compliance.

ParameterDescriptionAction Required
Concentration Limits The maximum allowable concentration (e.g., in mg/L) of iron (Fe) that can be discharged into the sanitary sewer.Contact your local wastewater treatment authority or institutional EHS for specific limits.
Volume Limits The maximum volume of the solution that can be disposed of in a single discharge or per day.Verify with institutional EHS guidelines for acceptable quantities for drain disposal.[4]
pH Range The acceptable pH range for any solution being discharged to the sewer.Test the pH of the waste solution and neutralize if it falls outside the permitted range (typically 5-9).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Start: Generate This compound Waste waste_id 1. Characterize Waste (Solid vs. Aqueous) (Contaminated vs. Pure) start->waste_id is_mixed Is it mixed with hazardous waste? waste_id->is_mixed hazardous_waste Dispose as Hazardous Waste per EHS Protocol is_mixed->hazardous_waste Yes segregate 2. Segregate from Hazardous Waste is_mixed->segregate No end End: Disposal Complete hazardous_waste->end containerize 3. Place in Labeled, Sealed Container segregate->containerize disposal_path 4. Determine Disposal Path (Consult Local & EHS Regulations) containerize->disposal_path solid_trash Solid Waste: Dispose in Sanitary Landfill (If Permitted) disposal_path->solid_trash Solid aqueous_sewer Aqueous Waste: Dispose via Sanitary Sewer (If Permitted, after pH check & dilution) disposal_path->aqueous_sewer Aqueous ehs_pickup Contact EHS for Pickup (Preferred Method for all forms) disposal_path->ehs_pickup Institutional Policy solid_trash->end aqueous_sewer->end ehs_pickup->end

Caption: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Ferric Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the secure handling and disposal of Ferric Gluconate in a laboratory setting.

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, ensuring the protection of personnel and the integrity of research.

Personal Protective Equipment (PPE) and Exposure Controls

When handling this compound, particularly in its solid or powder form, adherence to appropriate personal protective equipment (PPE) guidelines is critical to minimize exposure. Engineering controls should be the primary method of exposure control, supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be employed to control the dispersion of dust.[1][2]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1][2]

Personal Protective Equipment: A comprehensive summary of recommended PPE is provided below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-resistant, impervious glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[3]
Body Protection Lab coat or full suitProtective work clothing.
Respiratory Protection Dust respiratorA self-contained breathing apparatus may be necessary for large spills or to avoid inhalation of the product.[4]

Immediate Safety Measures: First Aid

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If irritation persists, seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[2] Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap.[4]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek medical attention.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidents.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Avoid breathing dust, vapors, or mist.[3][5]

  • Do not eat, drink, or smoke in work areas.[1]

  • Wash hands before breaks and at the end of the workday.[3]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[2]

  • Store at room temperature in the original container.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Do not store in unlabeled containers.[5]

Accidental Release and Disposal Plan

A clear plan for managing accidental releases and the disposal of this compound is necessary for environmental protection and personnel safety.

Accidental Release Measures:

  • Evacuate Personnel: Remove all non-essential personnel from the area.

  • Ventilate Area: Ensure adequate ventilation of the affected area.

  • Contain Spill: Prevent entry into sewers, water courses, basements, or confined areas.[5]

  • Clean-up:

    • For solid spills, use a method that does not generate dust, such as picking it up mechanically or sweeping it up and shoveling it.[1][3]

    • For liquid spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[5]

  • Place in Container: Place the spilled material into a suitable, closed container for disposal.[1][3]

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5]

  • Contaminated absorbent material may pose the same hazard as the spilled product.[5]

  • Do not allow the product to enter drains.[3]

FerricGluconateSafetyWorkflow cluster_prep Preparation & Handling cluster_procedure Procedure cluster_first_aid First Aid Response cluster_cleanup Spill & Disposal A Assess Risks & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use in Well-Ventilated Area (Fume Hood) B->C D Handle this compound C->D C->D E Exposure Event? D->E F No E->F Normal Operation E->F G Yes E->G Accident E->G J Contain Spill H Follow First Aid Protocol (Eye, Skin, Inhalation, Ingestion) G->H G->H I Seek Medical Attention H->I H->I K Collect Waste in Labeled Container J->K J->K J->K L Dispose According to Regulations K->L K->L K->L

Caption: Workflow for Safe Handling of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.